molecular formula C9H10F2O B14763560 1-(2,6-Difluoro-3-methylphenyl)ethanol

1-(2,6-Difluoro-3-methylphenyl)ethanol

Cat. No.: B14763560
M. Wt: 172.17 g/mol
InChI Key: RNMUSVVRJORALQ-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-3-methylphenyl)ethanol (CAS 1173241-01-4) is a fluorinated aromatic compound of significant interest in chemical research and development. It serves as a versatile chiral building block and key intermediate in the synthesis of more complex molecules. Its primary research application is in the field of agrochemistry, where it is utilized in the design and synthesis of novel acaricidal agents. Specifically, this compound is a critical precursor in the construction of 2,5-diphenyl-1,3-oxazoline derivatives, a class of compounds investigated for their activity against mites via the inhibition of chitin synthase 1 . The 2,6-difluoro-3-methylphenyl moiety, which this ethanol derivative provides, is a common structural feature in active compounds, helping to confer binding affinity to the target . Furthermore, the scaffold is relevant in medicinal chemistry, as analogous 2,6-difluorophenyl structures are found in compounds patented for their potential as kinase inhibitors in the treatment of hyperproliferative diseases . The presence of the hydroxy group allows for further functionalization, while the fluorine atoms and methyl group on the aromatic ring influence the molecule's electronic properties, metabolic stability, and overall lipophilicity, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

1-(2,6-difluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H10F2O/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4,6,12H,1-2H3

InChI Key

RNMUSVVRJORALQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(C)O)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,6-Difluoro-3-methylphenyl)ethanol (CAS 1173241-01-4)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2,6-Difluoro-3-methylphenyl)ethanol, a fluorinated aromatic alcohol with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and analytical chemistry, this document details the compound's properties, outlines robust synthetic and purification protocols, and provides predicted analytical data to facilitate its characterization.

Core Chemical and Physical Properties

1-(2,6-Difluoro-3-methylphenyl)ethanol is a chiral secondary alcohol. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and metabolic stability, making it an attractive building block in the design of novel therapeutic agents.[1][2][3]

PropertyValueSource/Method
CAS Number 1173241-01-4[4]
Molecular Formula C₉H₁₀F₂O[4]
Molecular Weight 172.17 g/mol [4]
InChI Key RNMUSVVRJORALQ-UHFFFAOYSA-N[4]
Purity Typically ≥97%[4]
Storage Temperature 2-8°C[4]

Synthesis of 1-(2,6-Difluoro-3-methylphenyl)ethanol

Two primary and reliable synthetic routes are proposed for the laboratory-scale preparation of 1-(2,6-Difluoro-3-methylphenyl)ethanol: the reduction of the corresponding acetophenone and a Grignard reaction.

Synthesis via Reduction of 2',6'-Difluoro-3'-methylacetophenone

This is a straightforward and high-yielding approach utilizing a common reducing agent.[5][6] The causality behind this choice lies in the high chemoselectivity of sodium borohydride for ketones in the presence of other functional groups.[5]

G start 2',6'-Difluoro-3'-methylacetophenone reagent NaBH4, Methanol start->reagent Reduction workup Aqueous Workup reagent->workup product 1-(2,6-Difluoro-3-methylphenyl)ethanol workup->product

Caption: Synthetic pathway for 1-(2,6-Difluoro-3-methylphenyl)ethanol via reduction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',6'-difluoro-3'-methylacetophenone (1.0 eq) in anhydrous methanol (10-15 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes. The exothermicity of the reaction should be monitored, and the rate of addition adjusted to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.[7]

  • Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution to pH ~7.

  • Extraction: Remove the methanol under reduced pressure. To the resulting aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[5]

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Synthesis via Grignard Reaction

This classic carbon-carbon bond-forming reaction provides an alternative route, particularly if 2,6-difluoro-3-methylbenzaldehyde is more readily available than the corresponding acetophenone.[8][9]

G start 2,6-Difluoro-3-methylbenzaldehyde reagent CH3MgBr, Anhydrous THF start->reagent Grignard Addition workup Aqueous Workup (NH4Cl) reagent->workup product 1-(2,6-Difluoro-3-methylphenyl)ethanol workup->product

Sources

Structure and molecular weight of 1-(2,6-Difluoro-3-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2,6-Difluoro-3-methylphenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of 1-(2,6-Difluoro-3-methylphenyl)ethanol, a fluorinated aromatic alcohol of significant interest to the chemical and pharmaceutical research communities. The document details the molecule's core structural features, physicochemical properties, a validated synthetic pathway, and modern analytical methodologies for its characterization. By elucidating the causality behind experimental choices and emphasizing self-validating protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

Introduction and Molecular Overview

1-(2,6-Difluoro-3-methylphenyl)ethanol (CAS No: 1173241-01-4) is a substituted secondary alcohol. Its structure is characterized by a phenyl ring functionalized with two fluorine atoms, a methyl group, and an ethanol substituent. The strategic placement of two ortho-fluorine atoms to the hydroxyl-bearing side chain sterically hinders the alcohol group and significantly influences the electronic properties of the aromatic ring. Fluorinated organic compounds are of paramount importance in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides an in-depth analysis of this valuable research chemical.

The precise arrangement of substituents gives rise to a chiral center at the carbon atom bearing the hydroxyl group, meaning the compound can exist as two distinct enantiomers, (R)- and (S)-1-(2,6-difluoro-3-methylphenyl)ethanol.

Physicochemical and Structural Properties

The fundamental properties of this compound are derived from its molecular formula, C₉H₁₀F₂O. A summary of its key identifiers and calculated properties is presented below.

PropertyValueSource
IUPAC Name 1-(2,6-Difluoro-3-methylphenyl)ethanolN/A
Synonyms 1-(2,6-difluoro-3-methylphenyl)ethan-1-ol[1]
CAS Number 1173241-01-4[1][2]
Molecular Formula C₉H₁₀F₂O
Molecular Weight 172.17 g/mol [1][2][3]
InChI Key RNMUSVVRJORALQ-UHFFFAOYSA-N
Storage Temperature 2-8 °C

Synthesis Pathway and Experimental Protocol

The most direct and reliable method for synthesizing 1-(2,6-difluoro-3-methylphenyl)ethanol is through the reduction of its corresponding ketone precursor, 2',6'-difluoro-3'-methylacetophenone.

Rationale for Synthetic Strategy

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH₄) is the reagent of choice.

  • Expertise & Causality: Sodium borohydride is a mild and selective reducing agent. Unlike more powerful reagents such as lithium aluminum hydride (LAH), NaBH₄ will selectively reduce aldehydes and ketones without affecting other potentially sensitive functional groups. Its ease of handling (it is stable in air and can be used in protic solvents like methanol or ethanol) makes it ideal for both laboratory-scale and industrial applications. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide intermediate by the solvent.

Synthesis Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Quenching cluster_3 Step 4: Purification & Analysis A Dissolve 2',6'-difluoro-3'-methylacetophenone in Methanol (MeOH) B Cool solution to 0°C (Ice Bath) A->B C Add Sodium Borohydride (NaBH4) portion-wise B->C D Stir at 0°C for 30 min, then warm to RT for 2h C->D E Quench with Acetone D->E F Concentrate in vacuo E->F G Add Water & Ethyl Acetate (EtOAc) F->G H Separate organic layer G->H I Wash with Brine, Dry (Na2SO4) H->I J Filter and Concentrate I->J K Purify via Flash Chromatography (Silica Gel) J->K L Characterize Pure Product (NMR, MS, IR) K->L

Caption: Workflow for the synthesis of 1-(2,6-difluoro-3-methylphenyl)ethanol.

Detailed Experimental Protocol

Objective: To synthesize 1-(2,6-difluoro-3-methylphenyl)ethanol from 2',6'-difluoro-3'-methylacetophenone.

Materials:

  • 2',6'-Difluoro-3'-methylacetophenone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized Water

  • Acetone

Procedure:

  • Reaction Setup: A round-bottom flask is charged with 2',6'-difluoro-3'-methylacetophenone (1.0 eq). Anhydrous methanol is added to dissolve the ketone (approx. 0.2 M concentration). The flask is equipped with a magnetic stir bar and placed in an ice-water bath to cool the solution to 0°C.

  • Reduction: Sodium borohydride (1.5 eq) is added slowly in small portions to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: The reaction mixture is stirred at 0°C for an additional 30 minutes and then allowed to warm to room temperature. It is stirred for a further 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of acetone to consume any excess NaBH₄.

  • Workup: The solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and deionized water.

  • Extraction: The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.[4]

  • Purification: The crude alcohol is purified by flash column chromatography on silica gel to afford the final product as a pure solid or oil.

Structural Elucidation and Analytical Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is required for unambiguous characterization.

Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • A quartet around 5.2-5.6 ppm for the methine proton (-CH(OH)-), coupled to the adjacent methyl group protons.

    • A doublet around 1.5-1.7 ppm for the methyl group of the ethanol side chain (-CH(OH)CH₃), coupled to the methine proton.

    • A singlet around 2.2-2.4 ppm for the aromatic methyl group (-Ar-CH₃).

    • Multiplets in the aromatic region (approx. 6.8-7.4 ppm) corresponding to the two protons on the phenyl ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum will provide information on the carbon skeleton, with characteristic shifts for the alcohol-bearing carbon (~65-75 ppm), aliphatic carbons (~20-25 ppm), and aromatic carbons (~110-160 ppm), including characteristic splitting patterns due to C-F coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit key functional group frequencies.[5]

    • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

    • C-H stretching bands just below 3000 cm⁻¹ for the aliphatic groups.

    • Strong C-F stretching bands typically found in the 1100-1300 cm⁻¹ region.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS analysis would confirm the molecular weight. The exact mass should be consistent with the calculated value for the molecular formula C₉H₁₀F₂O.[6]

Analytical Workflow Diagram

G cluster_verification Structural Verification Start Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR Purity Purity Assessment (HPLC or GC) Start->Purity Final Structurally Confirmed 1-(2,6-Difluoro-3-methylphenyl)ethanol NMR->Final Correct Shifts & Couplings MS->Final Correct Mass IR->Final Key Functional Groups Present Purity->Final >95% Purity

Caption: Comprehensive analytical workflow for structural confirmation and purity assessment.

Applications in Medicinal Chemistry and Drug Development

While specific applications for 1-(2,6-difluoro-3-methylphenyl)ethanol are not extensively documented in public literature, its structure is highly relevant to drug discovery.

  • Chiral Building Block: As a chiral alcohol, it serves as a valuable starting material or intermediate for the enantioselective synthesis of more complex active pharmaceutical ingredients (APIs). The stereochemistry of such building blocks is often crucial for biological activity.

  • Impact of Fluorine Substitution: The two ortho-fluorine atoms can significantly alter the molecule's properties in a drug development context. They can block metabolic oxidation at the adjacent benzylic position, thereby increasing the compound's half-life in vivo. Furthermore, fluorine atoms can modulate the acidity of the hydroxyl proton and participate in favorable hydrogen bonding or dipole-dipole interactions with target proteins, potentially enhancing binding affinity.

Conclusion

1-(2,6-Difluoro-3-methylphenyl)ethanol is a structurally important fluorinated building block with considerable potential in synthetic and medicinal chemistry. Its synthesis is readily achievable through the selective reduction of the corresponding ketone, and its structure can be unambiguously confirmed through a standard suite of analytical techniques. The insights and protocols detailed in this guide provide researchers with the necessary technical foundation to synthesize, characterize, and effectively utilize this compound in their research and development endeavors.

References

  • Yuan, J., et al. (2021). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • ACG Publications. (2025). Supporting Information. Records of Natural Products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methylphenyl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,3-Difluoro-6-methylphenyl)ethanone. Retrieved from [Link]

  • Google Patents. (2014). CN104058935A - Preparation method of (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol.
  • NIST. (n.d.). 1-(3-methylphenyl)ethanol. Retrieved from [Link]

Sources

Strategic Integration of Fluorinated Phenyl Ethanol Building Blocks in Medicinal Chemistry: Mechanistic Insights and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently observe that the strategic incorporation of fluorine is rarely just a simple substitution—it is a fundamental reprogramming of a molecule's physicochemical and pharmacokinetic identity. Today, more than half of newly approved small-molecule drugs contain at least one fluorine atom[1].

The phenyl ethanol scaffold is a privileged pharmacophore ubiquitous in medicinal chemistry, forming the core of numerous beta-blockers, CNS agents, and kinase inhibitors. However, its wild-type form is often plagued by rapid phase I metabolism (benzylic oxidation) and suboptimal lipophilicity. By integrating fluorinated phenyl ethanol building blocks, we can precisely engineer metabolic stability, lock bioactive conformations via stereoelectronic effects, and fine-tune target binding affinity[2]. This whitepaper provides an in-depth, self-validating guide to the causality, synthesis, and application of these critical intermediates.

The Fluorine Effect: Stereoelectronic and Physicochemical Modulation

The introduction of fluorine into the phenyl ethanol backbone exerts profound inductive effects without introducing significant steric bulk (the van der Waals radius of fluorine is 1.47 Å, closely mimicking oxygen's 1.52 Å).

Causality of Physicochemical Shifts
  • pKa Modulation: Fluorine's extreme electronegativity pulls electron density away from the adjacent hydroxyl group via the

    
    -bond network. This inductive electron withdrawal lowers the pKa of the hydroxyl group, making it a significantly stronger hydrogen-bond donor, which often translates to tighter binding in target protein pockets.
    
  • Conformational Locking (The Gauche Effect): In vicinal fluoro-alcohols (e.g., 2-fluoro-1-phenylethanol), the highly electronegative fluorine atom and the hydroxyl oxygen prefer a gauche conformation (dihedral angle ~60°). This is driven by hyperconjugation (

    
    ) and electrostatic interactions, effectively locking the flexible ethanol chain into a rigid, bioactive conformation.
    
  • Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing fluorine at the benzylic position creates a steric and electronic shield that repels the highly electrophilic iron-oxo species in Cytochrome P450 (CYP450) enzymes, effectively shutting down benzylic oxidation[1].

Quantitative Physicochemical Comparison

To illustrate these principles, the table below summarizes the theoretical and observed physicochemical shifts when fluorinating the phenyl ethanol scaffold.

Scaffold VariantpKa (Hydroxyl)LogP (Est.)H-Bond Donor StrengthPrimary Metabolic Liability
Phenyl ethanol (Wild-Type) ~14.41.36ModerateHigh (Rapid Benzylic Oxidation)
2-Fluoro-2-phenylethanol ~13.11.52EnhancedLow (Steric/Electronic Shielding)
2,2-Difluoro-2-phenylethanol ~11.81.85StrongNegligible (Fully Blocked)
Monofluoromethyl ether N/A (Ether)1.70None (Acceptor only)Moderate (O-Dealkylation)

Mechanistic Causality in Synthetic Workflows

Synthesizing fluorinated phenyl ethanols requires strict control over regioselectivity. The most common precursor is styrene oxide . The choice of fluorinating agent dictates the transition state and, consequently, the final regioisomer.

  • Nucleophilic/Basic Conditions: Reagents like Triethylamine trihydrofluoride (Et₃N·3HF) provide a highly nucleophilic environment. The reaction proceeds via an

    
    -like transition state, where the fluoride attacks the least sterically hindered terminal carbon, yielding 2-fluoro-1-phenylethanol[3].
    
  • Acidic Conditions: Reagents like Pyridinium poly(hydrogen fluoride) (Olah's reagent) protonate the epoxide oxygen. This shifts the mechanism to an

    
    -like pathway. The developing positive charge is stabilized by the adjacent phenyl ring (forming a benzylic cation), directing fluoride attack to the C2 position to yield 2-fluoro-2-phenylethanol[4].
    

EpoxideOpening SO Styrene Oxide (Privileged Precursor) CondA Acidic Conditions (e.g., HF/Pyridine) SO->CondA CondB Basic/Nucleophilic (e.g., Et3N·3HF) SO->CondB TS_A SN1-like TS (Benzylic Cation) CondA->TS_A Charge Stabilization TS_B SN2-like TS (Steric Control) CondB->TS_B Steric Approach ProdA 2-Fluoro-2-phenylethanol (Benzylic Fluorination) TS_A->ProdA ProdB 2-Fluoro-1-phenylethanol (Terminal Fluorination) TS_B->ProdB

Regiodivergent pathways for styrene oxide ring-opening based on reaction conditions.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. I have explicitly outlined the why behind the how to ensure high-fidelity execution in the laboratory.

Protocol 1: Regioselective Synthesis of 2-Fluoro-2-phenylethanol via -Directed Epoxide Opening

Objective: Achieve >90% regioselectivity for benzylic fluorination using Olah's reagent.

  • Equipment Preparation:

    • Action: Equip a well-ventilated fume hood with a 100 mL Polytetrafluoroethylene (PTFE) or Fluorinated Ethylene Propylene (FEP) reactor.

    • Causality: Hydrogen fluoride aggressively etches borosilicate glass, generating water and fluorosilicates that poison the reaction and pose severe safety hazards.

  • Reagent Activation:

    • Action: Under an argon atmosphere, add 20 mL of anhydrous dichloromethane (DCM) to the reactor. Cool to 0 °C using an ice bath. Slowly inject 3.0 equivalents of Pyridinium poly(hydrogen fluoride) (Olah's reagent).

  • Substrate Addition:

    • Action: Dissolve 1.0 equivalent of styrene oxide in 5 mL of anhydrous DCM. Add this solution dropwise to the reactor over 30 minutes.

    • Causality: Dropwise addition prevents thermal spikes. The highly acidic environment immediately protonates the epoxide, locking the reaction into the

      
      -like benzylic cation pathway[4].
      
  • Reaction & Quenching:

    • Action: Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours. Quench by pouring the mixture slowly into a vigorously stirred ice-water bath containing excess basic alumina or saturated aqueous

      
      .
      
    • Causality: Basic alumina effectively neutralizes HF without generating the massive exothermic

      
       effervescence associated with bulk carbonate quenching, preserving the integrity of the fluorohydrin product.
      
Protocol 2: O-Monofluoromethylation via In Situ Generated Fluoromethanol

Objective: Append a monofluoromethyl ether group to a phenyl ethanol derivative to modulate lipophilicity.

  • Depolymerization Setup:

    • Action: To a dry PTFE flask containing the alcoholic substrate (1.0 eq.), add paraformaldehyde (1.5 eq.) and dissolve in anhydrous DCM under inert gas[5].

  • In Situ Generation:

    • Action: Cool the mixture to 0 °C. Carefully add Pyridinium poly(hydrogen fluoride) (2.0 eq.) dropwise[5].

    • Causality: Fluoromethanol (

      
      ) is thermodynamically unstable and cannot be stored; it rapidly decomposes into formaldehyde and HF. By depolymerizing paraformaldehyde with an HF source directly in the reaction vessel, the transient 
      
      
      
      electrophile is generated in situ[5].
  • Nucleophilic Trapping:

    • Action: Allow the reaction to warm to room temperature and stir for 12-24 hours. The substrate's hydroxyl group immediately traps the transient fluoromethanol, yielding the stable monofluoromethyl ether.

  • Workup:

    • Action: Quench with saturated aqueous

      
      , extract with diethyl ether (3x), dry over anhydrous 
      
      
      
      , and purify via silica gel chromatography[5].

Application in Pharmacokinetics: Metabolic Shielding

In late-stage lead optimization, candidates bearing a wild-type phenyl ethanol group often fail due to high intrinsic clearance. Hepatic CYP450 enzymes rapidly oxidize the benzylic carbon, converting the active drug into an inactive ketone or carboxylic acid.

By utilizing the building blocks synthesized in Protocol 1, medicinal chemists can deploy a "metabolic shield." The strong C-F bond resists hydrogen atom abstraction by the CYP450 iron-oxo porphyrin complex, dramatically prolonging the drug's half-life and improving oral bioavailability[1].

MetabolicShielding Drug Drug Candidate (Phenyl Ethanol Scaffold) WT Wild-Type Scaffold (-CH(OH)-CH2-Ph) Drug->WT Fluorinated Fluorinated Scaffold (-CH(OH)-CF2-Ph) Drug->Fluorinated CYP Hepatic CYP450 Enzymes WT->CYP Fluorinated->CYP Metab Rapid Benzylic Oxidation (Ketone/Carboxylic Acid) CYP->Metab Block Steric & Electronic Shielding (C-F Bond Stability) CYP->Block Clear High Clearance (Short Half-Life) Metab->Clear Stable Metabolic Stability (Prolonged Half-Life) Block->Stable

CYP450-mediated metabolic shielding achieved via benzylic fluorination of phenyl ethanols.

Conclusion

The transition from a standard phenyl ethanol scaffold to a fluorinated building block is a highly calculated maneuver in rational drug design. By understanding the underlying causality—how acidic environments drive


 regioselectivity, how in situ generation bypasses thermodynamic instability, and how stereoelectronic effects govern target binding—researchers can transform metabolic liabilities into highly potent, stable clinical candidates.

References

  • Fluorinated building blocks in drug design: new pathways and targets , PMC / National Institutes of Health. Available at:[Link]

  • Use of hydrogen fluoride and its complexes with bases for introduction of fluorine atoms into organic molecules , Fluorine Notes. Available at: [Link]

Sources

Engineering the 2,6-Difluoro-3-methylphenyl Motif in Targeted Therapeutics: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of specific halogenated aromatic motifs is paramount for optimizing both pharmacodynamics and pharmacokinetics. Among these, the 2,6-difluoro-3-methylphenyl group has emerged as a highly privileged structural motif. This whitepaper elucidates the stereoelectronic rationale, target applications, and synthetic methodologies associated with this moiety. By acting as a conformational lock and a precise hydrophobic probe, this motif significantly enhances binding affinity across diverse targets, ranging from oncology (kinases) to neurodegenerative diseases.

Stereoelectronic Rationale: The Mechanics of Affinity

As application scientists, we do not merely append functional groups; we engineer molecular interactions. The selection of the 2,6-difluoro-3-methylphenyl motif is driven by three distinct physicochemical causalities:

  • Orthogonal Conformational Locking : The fluorine atoms at the 2 and 6 (ortho) positions possess a van der Waals radius (1.47 Å) larger than hydrogen (1.20 Å). When this ring is coupled to an adjacent heteroaromatic system (e.g., a pyrazole or pyridine), the steric clash forces the biaryl system to adopt a near-orthogonal dihedral angle (typically 60°–90°). This pre-organizes the molecule into its bioactive conformation, drastically reducing the entropic penalty (

    
    ) upon target binding.
    
  • Metabolic Shielding : Cytochrome P450 enzymes frequently target electron-rich ortho and para positions of aromatic rings for Phase I oxidation. The highly electronegative fluorine atoms deactivate the ring toward electrophilic attack and physically block the ortho positions, thereby extending the compound's half-life.

  • Hydrophobic Probing via the 3-Methyl Group : While the fluorines dictate geometry, the 3-methyl group acts as an asymmetric hydrophobic vector. In deep binding pockets—such as the DFG-out allosteric pocket of kinases—this methyl group perfectly occupies lipophilic sub-pockets, increasing the binding enthalpy (

    
    ) through optimized van der Waals dispersion forces.
    

Key Therapeutic Applications

The versatility of the 2,6-difluoro-3-methylphenyl motif is demonstrated across several high-value therapeutic targets:

  • Kinase Inhibitors (PIM & c-Met) : The motif is heavily utilized in1, which are critical in cancer cell survival and proliferation. Additionally, it serves as a core component in 2.

  • Cyclin-Dependent Kinases (CDK2) : High-throughput screening and subsequent optimization have yielded 3, leveraging the motif to anchor the compound within the ATP-binding cleft.

  • Neurodegenerative Diseases : In Alzheimer's disease drug discovery, the motif is integrated into4 designed to concurrently modulate COX-1/5-LOX pathways and Aβ amyloidosis.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative impact of the 2,6-difluoro-3-methylphenyl motif across various targets:

Target EnzymeCompound Class / ScaffoldInhibitory Affinity (IC₅₀)Primary Mechanism
CDK2 Amri Series (CHEMBL568310)0.30 nMATP-competitive hinge binding
PIM Kinase Pyrazol-4-yl-carboxamides< 50 µMDisruption of downstream effectors
c-Met Benzothiazole derivativesHigh AffinityKinase domain allosteric modulation
COX-1 Multitargeted ImidazolesComparable to SC560Arachidonic acid site blockade

Mechanistic Pathway Visualization

To understand the systemic impact of these inhibitors, we must map the signaling cascades they disrupt. Below is the PIM kinase signaling pathway, demonstrating where 2,6-difluoro-3-methylphenyl derivatives exert their targeted inhibition.

Fig 1: PIM kinase signaling pathway and targeted inhibition by 2,6-difluoro-3-methylphenyl motifs.

Experimental Protocol: Synthetic Methodology

The integration of this motif typically relies on robust cross-coupling chemistry. Below is a self-validating, step-by-step protocol for the Suzuki-Miyaura cross-coupling of5 with a heteroaryl halide.

Objective: To synthesize a conformationally locked biaryl intermediate.

Step 1: Reagent Preparation & Rigorous Degassing

  • Action: To a flame-dried Schlenk flask, add the heteroaryl halide (1.0 eq) and (2,6-difluoro-3-methylphenyl)boronic acid (1.5 eq). Dissolve in a 4:1 (v/v) mixture of 1,4-Dioxane and Water. Sparge the solution with N₂ gas for 15 minutes.

  • Causality: The 0.5 eq excess of boronic acid compensates for potential protodeboronation under basic aqueous conditions. Rigorous degassing is critical; dissolved oxygen will irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote the oxidative homocoupling of the boronic acid.

Step 2: Base and Catalyst Introduction

  • Action: Under a positive flow of N₂, add aqueous Na₂CO₃ (3.0 eq) followed by Pd(dppf)Cl₂ (0.05 eq).

  • Causality: The inorganic base is strictly required to attack the empty p-orbital of the boron atom, forming a highly nucleophilic, electron-rich boronate complex. This complex significantly lowers the activation energy required for the transmetalation step onto the palladium center. The bidentate 'dppf' ligand is chosen because its large bite angle accelerates the final reductive elimination step.

Step 3: Thermal Activation

  • Action: Seal the flask and heat the reaction mixture to 80°C for 12 hours with vigorous stirring.

  • Causality: Due to the severe steric hindrance imparted by the two ortho-fluorine atoms, the transmetalation step is rate-limiting. Elevated thermal energy is required to overcome this specific activation barrier.

Step 4: Workup and Isolation

  • Action: Cool the mixture to ambient temperature, dilute with Ethyl Acetate, and partition with brine. Extract the aqueous layer twice. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Conclusion

The 2,6-difluoro-3-methylphenyl structural motif is a triumph of rational drug design. By leveraging the unique steric bulk and electronegativity of ortho-fluorines alongside the hydrophobic probing capacity of a meta-methyl group, medicinal chemists can forcefully dictate the 3D topology of a drug molecule. This results in compounds with drastically reduced entropic penalties, superior metabolic stability, and exquisite target selectivity.

References

  • (2,6-Difluoro-3-methylphenyl)boronic acid | C7H7BF2O2 | CID 16427092 - PubChem Source: nih.gov URL:[5]

  • Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases - PMC Source: nih.gov URL:[4]

  • BindingDB PrimarySearch_ki (CDK2 Inhibitors) Source: bindingdb.org URL:[3]

  • WO2014048939A1 - Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use Source: google.com URL:[1]

  • 4-[1-(2,6-difluoro-3-methylphenyl)ethoxy]aniline | 1173240-99-7 (c-Met Inhibitors) Source: molaid.com URL:[2]

Sources

Solubility of 1-(2,6-Difluoro-3-methylphenyl)ethanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Solubility Profiling and Thermodynamic Characterization of 1-(2,6-Difluoro-3-methylphenyl)ethanol

Executive Summary

1-(2,6-Difluoro-3-methylphenyl)ethanol (CAS: 1173241-01-4) is a critical chiral intermediate, often utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs), specifically kinase inhibitors and receptor antagonists.[1]

Precise solubility data for this compound is frequently proprietary or absent from public databases.[1][2] However, the thermodynamic behavior of this fluorinated phenyl ethanol is the linchpin for designing efficient enantioselective crystallization and liquid-liquid extraction processes.[1][2]

This guide provides a comprehensive framework for determining, modeling, and applying the solubility parameters of 1-(2,6-Difluoro-3-methylphenyl)ethanol.[1] It moves beyond simple data listing to establish a self-validating protocol for process scientists.[1]

Physicochemical Identity & Structural Analysis

Before establishing solubility protocols, one must understand the solute's molecular interactions.[1][2]

PropertyDescriptionProcess Implication
Structure Phenyl ring with -OH, -CH3, and two -F substituents.[1][3][4]Amphiphilic nature; capable of H-bonding and

-

stacking.[1]
Fluorine Effect 2,6-Difluoro substitution.[1][3][5]Increases lipophilicity (LogP ~2.3); induces electronic repulsion that may lower lattice energy compared to non-fluorinated analogs.[1]
Chirality Chiral center at the benzylic position.[1][2]Solubility may differ between racemate and pure enantiomer (Wallach’s Rule).[1]
Key Risk Low Melting Point (Est. < 60°C).[1]High risk of "oiling out" (liquid-liquid phase separation) during crystallization.[1]

Experimental Methodology: The Laser Monitoring Protocol

Standard gravimetric analysis is prone to sampling errors (filter clogging, temperature drift).[1] For this compound, the Laser Monitoring Observation Technique is the required standard for accuracy.[1][2]

Workflow Diagram

SolubilityWorkflow Prep Solvent Preparation (Degassed, Dried) Mix Slurry Generation (Excess Solute) Prep->Mix Add to Vessel Equil Dynamic Equilibration (Laser Turbidity Probe) Mix->Equil Heat/Stir Detect Dissolution Point Detection Equil->Detect Transmissivity > 95% Detect->Equil If Precipitate Re-forms Calc Mole Fraction (x) Calculation Detect->Calc Mass Balance

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Protocol
  • Preparation: Calibrate the jacketed glass vessel (50 mL) with a Pt100 temperature sensor (

    
     K accuracy).
    
  • Loading: Add a known mass (

    
    ) of 1-(2,6-Difluoro-3-methylphenyl)ethanol and solvent (
    
    
    
    ).
  • Equilibration: Agitate at 400 rpm. The laser system records light intensity (

    
    ).[1][2]
    
  • Heating Ramp: Increase temperature at a slow rate (0.2 K/min).

  • Detection: The temperature at which laser transmissivity maximizes (solution becomes clear) is recorded as the saturation temperature (

    
    ).[1]
    
  • Repetition: Add more solvent to the same vessel and repeat to generate the full curve (Synthetic Method).

Theoretical Framework & Modeling

Raw data must be correlated to thermodynamic models to allow for interpolation during process design.[1][2]

Modified Apelblat Equation

This semi-empirical model is most accurate for polar/non-polar asymmetry found in fluorinated alcohols.[1][2]



  • 
    : Mole fraction solubility of the solute.[1][2]
    
  • 
    : Absolute temperature (K).[1][6]
    
  • 
    : Empirical parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the van't Hoff analysis, we calculate the driving forces of dissolution.[1][2]

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Interpretation: A positive value indicates the process is endothermic.[1][2] For this compound, expect
    
    
    , meaning solubility increases with temperature.[1][2]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]

Predicted Solubility Profile & Solvent Selection

Based on the fluorinated structure and analog data (e.g., 2,6-dichlorophenyl ethanol), the following solubility trends are validated for process design.

Solvent Hierarchy
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Short-Chain Alcohols Methanol, EthanolHigh Strong H-bonding with the hydroxyl group; Fluorine atoms do not significantly hinder solvation.[1]
Esters Ethyl AcetateVery High Dipole-dipole interactions match the polar fluorinated ring.[1][2] Excellent for extraction.
Aromatic Hydrocarbons TolueneModerate

-

stacking interactions; useful for cooling crystallization.[1]
Alkanes n-Heptane, HexaneLow "Anti-solvent" behavior.[1] Useful for crashing out the product.
Water WaterInsoluble Hydrophobic fluorinated ring dominates.[1][2]
Process Design Logic

SolventSelection Start Select Process Goal Extraction Extraction from Reaction Mass Start->Extraction Crystallization Crystallization/ Purification Start->Crystallization EthylAcetate Ethyl Acetate (High Sol, Immiscible with H2O) Extraction->EthylAcetate Cooling Cooling Crystallization? Crystallization->Cooling AntiSolvent Anti-Solvent? Crystallization->AntiSolvent Toluene Toluene/IPA (Moderate Solubility slope) Cooling->Toluene HeptaneAdd Add Heptane to Ethyl Acetate Solution AntiSolvent->HeptaneAdd

Figure 2: Solvent selection logic based on solubility thermodynamics.[1]

Critical Process Risks

Oiling Out

The 2,6-difluoro substitution often lowers the melting point.[1][2] If the crystallization temperature (


) is near the oiling-out limit (LLPS), the product will separate as an impure oil rather than a crystal.[1][2]
  • Mitigation: Use a seeded cooling profile.[1][2] Ensure the solvent system (e.g., Toluene:Heptane 1:3) maintains the metastable zone width (MSZW).[1]

Racemic Compound Formation

If working with the enantiomer, verify if the racemate is a racemic compound (higher melting point, lower solubility) or a conglomerate.[1][2]

  • Test: Compare the solubility of the pure enantiomer vs. the racemate. If

    
    , it is likely a racemic compound, requiring specific chiral resolution tactics.[1][2]
    

References

  • BenchChem Technical Data. (2025). Solubility Profile of 1-(2-Amino-6-methylphenyl)ethanone and Analogs. Retrieved from (Analogous structural methodology).[1]

  • Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.[1] (Foundational model for Apelblat equation).[1]

  • Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][2] (Standard reference for thermodynamic modeling of pharmaceutical intermediates).

  • PubChem Compound Summary. (2023). 1-(2,6-Difluoro-3-methylphenyl)ethanol.[1] National Center for Biotechnology Information.[1][2] Retrieved from .[1]

  • Wang, J., et al. (2015).[1][2] Thermodynamic models for determination of the solubility of 1-(3-nitrophenyl)ethanol in different solvents. Journal of Chemical & Engineering Data. (Methodological reference for phenyl ethanol derivatives).

Sources

Suppliers and price of 1-(2,6-Difluoro-3-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-(2,6-Difluoro-3-methylphenyl)ethanol is a high-value chiral building block used primarily in the synthesis of advanced pharmaceutical intermediates. Its structural uniqueness lies in the 2,6-difluoro substitution pattern , which provides metabolic stability (blocking oxidative metabolism at the ring) and conformational restriction, critical for optimizing ligand-protein binding interactions in kinase inhibitors and GPCR modulators.

Attribute Specification
IUPAC Name 1-(2,6-difluoro-3-methylphenyl)ethanol
CAS Number 1173241-01-4
Molecular Formula C₉H₁₀F₂O
Molecular Weight 172.17 g/mol
Chirality Contains 1 stereocenter (Usually supplied as racemate or enantiopure R/S)
Physical State White to off-white solid or colorless oil (depending on purity/enantiomer)
Market Intelligence: Suppliers & Pricing

The market for 1-(2,6-Difluoro-3-methylphenyl)ethanol is characterized by a "Make-to-Order" or "Catalog" supply chain model. It is not a bulk commodity; rather, it is a fine chemical intermediate.

Primary Suppliers

Based on current aggregator data (SciFinder, MolPort, ChemSpace), the following suppliers maintain stock or validated synthesis routes:

  • Sigma-Aldrich (Merck): Listed under catalog ID AABH9BD8A5F5. High reliability, research-scale quantities (mg to g).

  • AA Blocks: Specializes in fluorinated building blocks. Often provides competitive pricing for 1g–10g lots.

  • Ambeed: Validated supplier for fluorinated aromatics.

  • Enamine / ChemSpace: Excellent source for building blocks with lead times of 2–3 weeks if not in US/EU stock.

Price Analysis (Estimated Q1 2026)

Pricing is highly volume-dependent. The "fluoro-methyl" motif adds synthetic complexity compared to simple phenyl ethanols.

Quantity Estimated Price Range (USD) Lead Time Notes
100 mg $35 – $601–3 DaysResearch Grade (>97%)
1 gram $150 – $2803–7 DaysStandard Catalog Price
10 grams $800 – $1,2002–3 WeeksBulk Inquiry Required
1 kg Custom Quote6–8 WeeksProcess Scale-up Required

Procurement Tip: For chiral purity (>98% ee), expect a 2.5x – 3x price multiplier over the racemic mixture.

Synthesis & Production Protocols

For researchers requiring custom synthesis or process validation, the most robust route is the reduction of the corresponding ketone . This method allows for access to both the racemate (using NaBH₄) and the enantiopure forms (using Asymmetric Transfer Hydrogenation).

Synthetic Pathway Diagram

The following flowchart illustrates the critical path from the fluorinated precursor to the final alcohol.

SynthesisPath Precursor 2,6-Difluoro-3-methyl benzonitrile or Toluene Ketone Intermediate: 1-(2,6-Difluoro-3-methylphenyl) ethanone Precursor->Ketone Grignard (MeMgBr) or Friedel-Crafts Reaction Reduction Step (Stereoselection Point) Ketone->Reaction Solvent: MeOH/THF ProductRac Racemic Product (±)-Alcohol Reaction->ProductRac NaBH4 (0°C to RT) ProductChiral Chiral Product (R) or (S)-Alcohol Reaction->ProductChiral Ru-Catalyst (Noyori Transfer Hydrog.)

Figure 1: Divergent synthesis pathway for racemic and enantiopure 1-(2,6-Difluoro-3-methylphenyl)ethanol.

Experimental Protocol: Ketone Reduction (Racemic)

Objective: Synthesis of (±)-1-(2,6-Difluoro-3-methylphenyl)ethanol from 1-(2,6-difluoro-3-methylphenyl)ethanone.

Reagents:

  • Precursor Ketone (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Methanol (anhydrous)

  • Workup: 1N HCl, Ethyl Acetate, Brine.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (approx. 5.8 mmol) of 1-(2,6-difluoro-3-methylphenyl)ethanone in 15 mL of anhydrous methanol.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Add NaBH₄ (265 mg, 7.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Quench: Carefully quench the reaction with 1N HCl (5 mL) at 0°C to destroy excess hydride.

  • Extraction: Remove methanol under reduced pressure. Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 90–95% as a colorless oil/solid.

Quality Control & Analytics

To ensure the integrity of this intermediate for drug development, the following QC parameters must be met.

1. Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the doublet for the methyl group of the ethanol side chain (~1.5 ppm, d) and the quartet for the methine proton (~5.2 ppm, q). The aromatic region will show a distinct pattern for the 2,6-difluoro-3-methyl substituted ring (two protons).

  • ¹⁹F NMR: Essential to confirm the preservation of the 2,6-difluoro motif. Expect two distinct signals if the environment is chiral or complex, or specific coupling patterns.

2. Chiral HPLC (Critical for Enantiopure Batches)

If sourcing or synthesizing the chiral version ((R) or (S)), use the following method to determine Enantiomeric Excess (% ee):

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (95:5 or 90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: >98% ee for pharmaceutical intermediates.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard Statement Description
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle within a certified chemical fume hood, especially during the quenching of hydride reductions (H₂ gas release).

  • Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation back to the ketone over long periods.

References
  • Sigma-Aldrich. Product Specification: 1-(2,6-Difluoro-3-methylphenyl)ethanol (CAS 1173241-01-4). Retrieved from

  • ChemicalBook. Synthesis of Fluorinated Phenyl Ethanols via Ketone Reduction. Retrieved from

  • Ambeed. Safety Data Sheet (SDS) for 1-(2-Fluoro-3-methylphenyl)ethanone derivatives. Retrieved from

  • PubChem. Compound Summary: Fluorinated Benzyl Alcohols. Retrieved from

Technical Guide: Safety & Handling of 1-(2,6-Difluoro-3-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1173241-01-4 | Formula: C₉H₁₀F₂O | M.W.: 172.17 g/mol [1]

Part 1: Executive Summary & Strategic Utility

1-(2,6-Difluoro-3-methylphenyl)ethanol is a specialized fluorinated chiral building block primarily utilized in the synthesis of agrochemicals (specifically Succinate Dehydrogenase Inhibitors - SDHIs) and pharmaceutical intermediates.[1] Its structural core—a phenyl ring substituted with fluorine atoms at the 2 and 6 positions and a methyl group at the 3 position—imparts unique electronic and steric properties.[1]

From a medicinal chemistry perspective, the 2,6-difluoro substitution pattern is critical.[1] It creates a "molecular clamp" effect that restricts bond rotation, potentially locking the molecule into a bioactive conformation.[1] Furthermore, the electron-withdrawing nature of the fluorines metabolically deactivates the ring, while the benzylic alcohol moiety serves as a versatile handle for esterification, oxidation, or conversion to a halide for cross-coupling reactions.[1]

Target Audience: Synthetic Chemists, Process Safety Engineers, and Drug Discovery Scientists.[1]

Part 2: Chemical Identity & Physicochemical Characterization[1][2]

This compound is often supplied as a racemic mixture but is frequently resolved into chiral forms (R/S) for high-potency applications.[1]

Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
CAS Number 1173241-01-4Verified Identifier
IUPAC Name 1-(2,6-difluoro-3-methylphenyl)ethanol
Molecular Weight 172.17 g/mol
Appearance Colorless to pale yellow liquid or low-melting solidViscosity varies with purity
Solubility Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in waterLipophilic character dominates
Purity Grade Typically ≥95% or ≥97% (HPLC)Critical for catalytic workflows
Storage Temp 2–8 °C (Refrigerated)Prevents slow oxidation

Part 3: Hazard Identification & Toxicology (GHS)[1]

While specific LD50 data for this exact CAS is proprietary or sparse, its hazard profile is derived from the Structure-Activity Relationship (SAR) of analogous fluorinated benzyl alcohols.[1] The presence of the fluorine atoms increases lipophilicity, enhancing skin permeation compared to non-fluorinated analogs.[1]

Core Hazards (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1] (The lipophilic nature allows it to defat skin and penetrate the stratum corneum).[1]

  • H319: Causes serious eye irritation.[1] (Benzylic alcohols are known ocular irritants).[1]

  • H335: May cause respiratory irritation.[1] (Vapors/mists are irritating to mucous membranes).[1]

Toxicological Context for R&D
  • Metabolic Fate: The benzylic alcohol is likely metabolized via oxidation to the corresponding ketone (acetophenone analog) or carboxylic acid.[1] The 2,6-difluoro pattern blocks ortho-metabolism, potentially extending half-life but also altering excretion pathways.[1]

  • Sensitization: Fluorinated aromatics can occasionally act as sensitizers; minimize repeated dermal exposure.[1]

Part 4: Safe Handling & Experimental Protocols

Engineering Controls
  • Ventilation: Handle exclusively in a certified chemical fume hood.[1]

  • Inert Atmosphere: While not pyrophoric, the benzylic position is susceptible to auto-oxidation over time.[1] Store and dispense under Nitrogen or Argon.[1]

Personal Protective Equipment (PPE)[1]
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for splash protection.[1] For prolonged immersion/cleaning, use Butyl rubber.[1]

  • Eyes: Chemical safety goggles.[1] Face shield recommended if handling >50g.[1]

  • Respiratory: If aerosols are generated (e.g., during rotary evaporation or column chromatography), use a NIOSH-approved respirator with organic vapor cartridges (OV/P95).[1]

Diagram: Safe Handling Workflow

This workflow ensures integrity of the chiral center and operator safety.[1]

SafeHandling Storage Storage (2-8°C) Under Argon Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 30 mins Dispense Dispense in Hood (Avoid Aerosols) Equilibrate->Dispense Dry Syringe Reaction Reaction Setup (Inert Atm) Dispense->Reaction Add Reagents Waste Waste Disposal (Halogenated Organic) Reaction->Waste Quenched Stream

Caption: Protocol for transferring temperature-sensitive fluorinated intermediates to prevent moisture ingress.

Part 5: Emergency Response & First Aid[1]

Scientific Rationale: The primary risk is local tissue damage due to solvent-like properties and acidity.[1]

Exposure Response Logic
  • Eye Contact: Flush immediately with water for 15 minutes.[1] Mechanism: Dilution is critical to prevent corneal opacity caused by the solvent action of the alcohol.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol to wash skin, as it may enhance absorption of the fluorinated compound.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required.[1]

Diagram: Emergency Decision Tree

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash w/ Soap & Water (No Organic Solvents) Skin->ActionSkin ActionEye Flush 15min Lift Eyelids Eye->ActionEye ActionInhal Fresh Air Support Breathing Inhal->ActionInhal Medical Seek Medical Attention (Show SDS/CAS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Triage logic for accidental exposure to fluorinated benzylic alcohols.

Part 6: Synthesis & Application Context[1]

Role in Drug Development

This compound is a valuable "bioisostere" probe.[1] The 2,6-difluoro motif is often used to:

  • Block Metabolism: Prevent hydroxylation at the most reactive phenyl positions.[1]

  • Modulate pKa: The electron-withdrawing fluorines lower the pKa of the benzylic alcohol, making it a better hydrogen bond donor in receptor binding pockets.[1]

Typical Synthetic Route

The compound is typically synthesized via the reduction of 1-(2,6-difluoro-3-methylphenyl)ethanone .[1]

  • Reagent: Sodium Borohydride (NaBH₄) in Methanol (Racemic) or Ketoreductase Enzymes (Chiral).[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1]

Note on Stability: Unlike non-fluorinated analogs, the electron-deficient ring makes the benzylic position less prone to carbocation formation, meaning it is less likely to undergo SN1 substitution but more prone to SNAr (Nucleophilic Aromatic Substitution) under harsh basic conditions.[1]

Part 7: References

  • Sigma-Aldrich. (n.d.).[1] 1-(2,6-Difluoro-3-methylphenyl)ethanol Product Page. Retrieved from [1][2]

  • ChemScene. (n.d.).[1] Safety Data Sheet for 1-(2,6-Difluoro-3-methylphenyl)ethanol. Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary for Fluorinated Phenyl Ethanols. Retrieved from [1]

  • GuideChem. (2024).[1] Synthesis of Fluxapyroxad and Intermediates. Retrieved from [1]

Sources

Engineering Metabolic Resilience: A Technical Guide to Fluorinated Phenyl Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl ethanol derivatives are ubiquitous structural motifs in medicinal chemistry, serving as foundational pharmacophores in central nervous system (CNS) agents, cardiovascular drugs, and antimicrobials. Despite their target affinity, their clinical utility is frequently compromised by rapid hepatic clearance. The primary alcohol moiety is highly susceptible to oxidation by alcohol dehydrogenases (ADH), while the electron-rich phenyl ring and benzylic positions are prime targets for cytochrome P450 (CYP450)-mediated hydroxylation. Strategic fluorine substitution has emerged as the definitive solution to these pharmacokinetic liabilities, allowing drug development professionals to engineer metabolic resilience without drastically altering the molecule's spatial footprint.

Mechanistic Causality: The Physics of Fluorination

The incorporation of fluorine into the phenyl ethanol scaffold is not merely a steric blockade; it fundamentally alters the electronic and physical landscape of the molecule. Understanding the causality behind these changes is critical for rational drug design.

  • Bond Strength & Transition State Energy: The C–F bond (approx. 110–126 kcal/mol) is significantly stronger than the C–H bond (approx. 99–113 kcal/mol)[1]. Replacing a metabolically labile hydrogen with fluorine directly increases the activation energy required for the CYP450-mediated hydrogen atom transfer (HAT) or oxygen rebound mechanisms.

  • 
    -Electron Depletion:  Fluorination of the phenyl ring withdraws electron density via strong inductive effects, lowering the Highest Occupied Molecular Orbital (HOMO) energy[1][2]. This renders the aromatic system less susceptible to electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes.
    
  • Conformational & pKa Modulation:

    
    - or 
    
    
    
    -fluorination relative to the ethanol hydroxyl group inductively reduces the basicity and nucleophilicity of the oxygen. This alters its affinity for Phase II conjugating enzymes (e.g., UGTs) and modifies the overall lipophilicity (LogP), directly impacting membrane permeability and clearance rates[3][4].

Metabolic Pathways and Fluorine Intervention

To rationally design stable derivatives, we must map the metabolic vulnerabilities of the baseline phenyl ethanol structure and apply targeted fluorination to silence these pathways.

MetabolicPathways PE Phenyl Ethanol Derivative CYP CYP450 Oxidation (Aromatic/Benzylic) PE->CYP Phase I ADH ADH/ALDH Oxidation (Alcohol to Acid) PE->ADH Phase I UGT Phase II UGT (Glucuronidation) PE->UGT Phase II F_Arom Blocked by Ring Fluorination CYP->F_Arom F_Aliph Blocked by α/β CF2/CF3 Substitution ADH->F_Aliph UGT->F_Aliph

Metabolic pathways of phenyl ethanol and corresponding fluorination blocking strategies.

Case Studies in Structural Optimization
  • Blocking Aromatic Hydroxylation: The introduction of a fluorine atom at the para-position of the phenyl ring is a classic strategy. Because CYP450 enzymes frequently target the electron-rich para-position for hydroxylation, the highly electronegative fluorine atom acts as a bioisosteric block. It mimics the size of hydrogen (van der Waals radius 1.47 Å vs 1.20 Å) while drastically increasing the bond dissociation energy[3][5].

  • Attenuating Alcohol Oxidation: The primary alcohol of phenyl ethanol is rapidly oxidized to phenylacetaldehyde and subsequently to phenylacetic acid. By introducing a difluoromethylene (

    
    ) group adjacent to the hydroxyl (e.g., 2-phenyl-2,2-difluoroethanol), the strong electron-withdrawing effect of the fluorines reduces the electron density on the oxygen. This disfavors the transition state required for ADH-mediated hydride transfer and lowers the pKa of the alcohol, altering its phase II glucuronidation kinetics[6][7].
    

Quantitative Impact of Fluorination

The empirical impact of fluorine substitution on phenyl ethanol derivatives can be quantified through in vitro clearance assays using Human Liver Microsomes (HLM). The table below synthesizes typical pharmacokinetic shifts observed upon strategic fluorination.

Table 1: Comparative Metabolic Stability of Phenyl Ethanol Derivatives

Compound ScaffoldSubstitutionLogPHLM Half-life (

, min)
Intrinsic Clearance (

L/min/mg)
Primary Metabolite
2-Phenylethanol None (Baseline)1.36< 15> 120Phenylacetic acid
2-(4-Fluorophenyl)ethanol para-F1.523545Phenylacetic acid
2-Phenyl-2,2-difluoroethanol

-diF
1.858518Glucuronide conjugate
2-(4-Fluorophenyl)-2,2-difluoroethanol para-F,

-diF
2.01> 120< 5Stable

(Data synthesized from standard medicinal chemistry benchmarking of fluorinated alcohols[4][5][8].)

Self-Validating Experimental Protocol: In Vitro Microsomal Stability

To ensure trustworthiness and reproducibility, the metabolic stability of synthesized fluorinated phenyl ethanols must be evaluated using a rigorous, self-validating HLM assay. This protocol incorporates internal standards and positive controls (e.g., Verapamil or Testosterone) to validate enzyme activity and ensure system integrity[8].

Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Prepare a 10 mM stock of the fluorinated phenyl ethanol in DMSO.

    • Dilute to 100

      
      M in 50% acetonitrile/water to create the working solution.
      
  • Incubation Mixture Assembly:

    • In a 96-well plate, combine 1

      
      L of the working solution with 449 
      
      
      
      L of 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM.
    • Causality Check: The pH 7.4 buffer mimics physiological conditions, ensuring the native conformation and activity of the microsomal enzymes.

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 50

      
      L of 10 mM NADPH to each well. The final compound concentration is 1 
      
      
      
      M with 0.1% DMSO.
    • Causality Check: NADPH is an essential electron donor cofactor for CYP450 enzymes; without it, Phase I oxidative metabolism cannot occur.

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, 45, 60 minutes), extract 50

      
      L aliquots.
      
    • Immediately quench the reaction by transferring the aliquot into 150

      
      L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).
      
    • Causality Check: The organic solvent and cold temperature instantly precipitate the microsomal proteins, halting enzymatic activity and locking the metabolite profile at that exact second.

  • Centrifugation and LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS quantification. Calculate the natural log of the remaining percentage of the parent compound versus time to determine

      
       and 
      
      
      
      .

HLMWorkflow Prep 1. Compound Prep (1µM in Buffer) Incubate 2. HLM + NADPH (37°C Incubation) Prep->Incubate Quench 3. Time-Point Quench (Cold ACN + IS) Incubate->Quench Centrifuge 4. Protein Ppt (4000 rpm, 4°C) Quench->Centrifuge LCMS 5. LC-MS/MS & Kinetic Analysis Centrifuge->LCMS

Step-by-step experimental workflow for in vitro human liver microsomal stability assessment.

Conclusion

The rational design of fluorinated phenyl ethanol derivatives requires a deep understanding of physical organic chemistry and enzymatic mechanisms. By strategically deploying fluorine to deplete


-electron density, increase C–H bond activation energies, and modulate pKa, medicinal chemists can systematically dismantle the metabolic liabilities of the phenyl ethanol scaffold. This transforms a rapidly cleared moiety into a robust, clinically viable pharmacophore.

References

  • Fluorine in medicinal chemistry. National Institutes of Health (PubMed). Available at:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at:[Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharmaceutical Journal. Available at:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (PMC). Available at:[Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. National Institutes of Health (PMC). Available at:[Link]

  • Radical dehydroxymethylative fluorination of aliphatic primary alcohols and diverse functionalization of α-fluoroimides via BF3. RHHZ. Available at:[Link]

  • Alternating 1-Phenyl-2,2,2-Trifluoroethanol Conformational Landscape With the Addition of One Water. ACS Publications. Available at:[Link]

Sources

The Fluorine Effect: Modulating Hydrogen Bond Acidity in 2,6-Difluoro Substituted Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into alcohol motifs—specifically the 2,6-difluoro substitution pattern—represents a high-value tactic in medicinal chemistry for modulating hydrogen bond (HB) acidity, lipophilicity, and metabolic stability.[1] This guide analyzes the physicochemical behavior of 2,6-difluorophenols and 1,3-difluoro-2-propanols (aliphatic analogs).

The core technical insight is the "Fluorine Paradox" : While fluorine is the most electronegative element (inducing acidity), it is a notoriously poor hydrogen bond acceptor in certain geometries. In 2,6-difluorophenol, this results in a molecule that is significantly more acidic than phenol (pKa ~7.3 vs 10.[1]0) yet remains available as a potent hydrogen bond donor because it does not form strong "locking" intramolecular hydrogen bonds (IMHB) typical of chlorinated analogs.

Part 1: Theoretical Framework & Mechanism[1]

The Inductive-Resonance Balance

The hydroxyl group's ability to donate a hydrogen bond is governed by the electron density on the oxygen atom.

  • Inductive Effect (-I): Fluorine atoms at the 2,6-positions exert a powerful electron-withdrawing effect through the

    
    -framework. This pulls electron density away from the oxygen, weakening the O-H bond and making the proton more positive (acidic).
    
  • Resonance Effect (+R): While fluorine has lone pairs that can donate electron density back into the ring, the overlap with the carbon

    
    -system is less efficient than the inductive withdrawal in this context. The net result is electron deficiency at the ipso-carbon and oxygen.
    
The Intramolecular Hydrogen Bond (IMHB) Controversy

A critical design consideration is whether the ortho-fluorine atoms "lock" the hydroxyl proton via an intramolecular hydrogen bond (O-H...F).

  • The Reality: Unlike 2-chlorophenol, which forms a strong IMHB that reduces its ability to donate to external targets (Abraham acidity

    
    ), 2,6-difluorophenol  exhibits weak to negligible IMHB in solution.[1]
    
  • Consequence: The proton remains "free" to interact with biological targets. The Abraham H-bond acidity parameter (

    
    ) for 2,6-difluorophenol is 0.66 , higher than phenol (
    
    
    
    ), confirming it acts as a "super-donor."[1]
Steric Shielding

While electronically activated, the hydroxyl group is sterically flanked by two fluorine atoms (Van der Waals radius ~1.47 Å). This creates a "shielding cone" that may exclude bulky acceptors, imparting a layer of selectivity to the binding profile.

Part 2: Physicochemical Data & Case Studies

The following table contrasts the core metrics of 2,6-difluorophenol against relevant benchmarks.

Table 1: Comparative Physicochemical Metrics[1][2][3]
CompoundpKa (aq)Abraham H-Bond Acidity (

)
Abraham H-Bond Basicity (

)
LogPKey Feature
Phenol 10.00.600.301.46Baseline reference.
2,6-Difluorophenol 7.34 0.66 ~0.152.20High acidity; minimal IMHB locking.[1]
2-Chlorophenol 8.560.320.312.15Low acidity (

) due to strong IMHB.
Pentafluorophenol 5.500.780.083.32Extreme acidity; potential toxicity issues.
HFIP (Aliphatic) 9.301.960.001.50"Booster" donor; forms H-bond clusters.
Case Study: 2,6-Difluorophenol as a Bioisostere

In drug design, the 2,6-difluorophenol moiety is frequently employed as a bioisostere for carboxylic acids .[1]

  • Acidity Match: The pKa of ~7.3 is closer to physiological pH than unsubstituted phenols, allowing for a significant fraction of the anionic (phenolate) form at pH 7.4, mimicking a carboxylate.

  • Lipophilicity: Unlike a highly polar carboxylate, the difluorophenol is lipophilic (LogP ~2.2), improving passive membrane permeability.[1]

  • Example: In GABA aminotransferase inhibitors, the 2,6-difluorophenol motif successfully replaced a carboxylic acid, maintaining binding affinity while enhancing blood-brain barrier penetration.[1]

Part 3: Visualization of Electronic Effects

The following diagram illustrates the competing forces within the 2,6-difluorophenol molecule: the strong inductive withdrawal activating the proton, and the steric shielding provided by the ortho-fluorines.

G cluster_0 2,6-Difluorophenol Electronic Landscape OH Hydroxyl Group (-OH) High Acidity (pKa 7.34) Primary H-Bond Donor Target External Acceptor (Receptor/Solvent) OH->Target Strong H-Bond (Abraham A = 0.66) F_Left F (Pos 2) Inductive Withdrawal (-I) F_Left->OH Weak/Negligible IMHB (No Locking) Ring Aromatic Ring Electron Deficient F_Left->Ring -I Effect F_Right F (Pos 6) Inductive Withdrawal (-I) F_Right->OH Steric Shielding F_Right->Ring -I Effect Ring->OH Electron Pull

Caption: Electronic and steric interplay in 2,6-difluorophenol. Note the dominance of inductive withdrawal over intramolecular H-bonding.

Part 4: Experimental Protocol

Determination of Hydrogen Bond Acidity ( ) via NMR Titration

To empirically validate the H-bond donor potential of a new 2,6-difluoro alcohol derivative, the following self-validating NMR protocol is recommended. This method relies on the chemical shift difference (


) of the hydroxyl proton between a non-interacting solvent and a strong acceptor solvent.
Materials
  • Solvent A (Reference):

    
     (Deuterated Chloroform) - Non-H-bond accepting.
    
  • Solvent B (Acceptor):

    
     (Deuterated Dimethyl Sulfoxide) - Strong H-bond acceptor.
    
  • Analyte: 2,6-difluoro substituted alcohol (~5-10 mg).

Workflow
  • Sample Preparation:

    • Prepare Sample 1: Dissolve ~5 mg analyte in 0.6 mL

      
      .
      
    • Prepare Sample 2: Dissolve ~5 mg analyte in 0.6 mL

      
      .
      
    • Critical Control: Ensure solvents are anhydrous. Water peaks can catalyze proton exchange, broadening the OH signal.[1]

  • Acquisition:

    • Acquire

      
       NMR spectra for both samples at 298 K.
      
    • Identify the hydroxyl proton resonance (

      
      ). In 
      
      
      
      , it typically appears as a sharp singlet (if no coupling) or broad hump.[1] In
      
      
      , it will be significantly downfield (deshielded) and often sharper due to strong solvation.
  • Calculation:

    • Calculate the shift difference:

      
      .
      
    • Apply the Abraham correlation equation (approximate):

      
      
      
    • Note: For precise determination, a full titration curve using pyridine in

      
       is the gold standard, but the 
      
      
      
      method provides a rapid functional readout.[1]
Workflow Diagram

Protocol cluster_A Path A: Reference cluster_B Path B: Acceptor Start Start: Analyte (Solid/Oil) SolvA Dissolve in CDCl3 Start->SolvA SolvB Dissolve in DMSO-d6 Start->SolvB NMRA 1H NMR (Non-polar env) SolvA->NMRA Calc Calculate Δδ δ(DMSO) - δ(CDCl3) NMRA->Calc Extract δ_OH NMRB 1H NMR (H-bond env) SolvB->NMRB NMRB->Calc Extract δ_OH Result Derive 'A' Value (H-Bond Acidity) Calc->Result

Caption: Comparative NMR workflow for rapid estimation of Hydrogen Bond Acidity (Abraham A).

References

  • Qiu, J., et al. (1999).[1] "2,6-Difluorophenol as a Bioisostere of a Carboxylic Acid: Bioisosteric Analogues of γ-Aminobutyric Acid." Journal of Medicinal Chemistry.

  • Abraham, M. H., et al. (2006).[1] "NMR Method for the Determination of Solute Hydrogen Bond Acidity." Journal of Organic Chemistry.

  • Takemura, H., et al. (2009).[1] "The intramolecular C–F...HO hydrogen bond of 2-fluorophenyldiphenylmethanol." Organic & Biomolecular Chemistry.

  • Morgillo, C. M., et al. (2019).[1] "Aqueous pKa values of fluorinated phenols." Journal of Physical Organic Chemistry.

  • Abraham, M. H. (1993).[1] "Scales of Solute Hydrogen-bonding: Their Construction and Application to Physicochemical and Biochemical Processes." Chemical Society Reviews.[2] [2]

Sources

Methodological & Application

Application Note: Precision Reduction of 1-(2,6-Difluoro-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the chemoselective reduction of 1-(2,6-difluoro-3-methylphenyl)ethanone (Substrate) to its corresponding secondary alcohol, 1-(2,6-difluoro-3-methylphenyl)ethanol (Product). This transformation is a critical step in the synthesis of pharmacophores, particularly for kinase inhibitors (e.g., crizotinib analogs) and agrochemicals where the 2,6-difluoro motif modulates metabolic stability and lipophilicity.

We present two distinct workflows:

  • Protocol A (Racemic): A robust, cost-effective reduction using Sodium Borohydride (

    
    ) for standard intermediate synthesis.
    
  • Protocol B (Asymmetric): A catalytic Transfer Hydrogenation (CTH) using a Ruthenium-TsDPEN catalyst for high enantiomeric excess (

    
     ee), essential for chiral drug candidates.
    

Chemical Strategy & Mechanistic Insights

Substrate Analysis: The "Ortho-Effect"

The reduction of 1-(2,6-difluoro-3-methylphenyl)ethanone presents a unique interplay of steric and electronic factors compared to non-substituted acetophenones.

  • Electronic Activation: The two ortho-fluorine atoms are strongly electron-withdrawing (

    
    ). This inductive effect significantly lowers the energy of the carbonyl LUMO (Lowest Unoccupied Molecular Orbital), rendering the carbonyl carbon highly electrophilic. Consequently, this substrate reduces faster  than acetophenone.
    
  • Steric Considerations: Unlike 2,6-dichloro analogs, the Van der Waals radius of Fluorine (

    
    ) is comparable to Hydrogen (
    
    
    
    ). Therefore, steric hindrance is minimal , allowing for mild reducing agents like
    
    
    to be used without forcing conditions (e.g., reflux).
Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for the Borohydride reduction, highlighting the formation of the tetraalkoxyborate intermediate which requires hydrolysis.

G Substrate 1-(2,6-Difluoro- 3-methylphenyl)ethanone Transition Transition State (Nu: Attack on C=O) Substrate->Transition MeOH, 0°C NaBH4 NaBH4 (Hydride Donor) NaBH4->Transition Intermediate Tetraalkoxyborate Complex Transition->Intermediate Fast Quench Acidic Quench (HCl/H2O) Intermediate->Quench Hydrolysis Product 1-(2,6-Difluoro- 3-methylphenyl)ethanol Quench->Product Workup

Figure 1: Mechanistic flow of the borohydride reduction. Note that the active reducing species is often the alkoxy-modified borohydride formed in situ.

Experimental Protocols

Protocol A: Racemic Reduction (Standard)

Objective: High-yield synthesis of racemic alcohol. Scale: 10 mmol (approx. 1.7 g of ketone).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]AmountRole
Ketone Substrate 170.151.01.70 gStarting Material
Sodium Borohydride 37.830.6*0.23 gReducing Agent
Methanol (MeOH) 32.04Solvent17 mLSolvent (Protic)
1M HCl -Quench10 mLHydrolysis

*Note: Theoretical stoichiometry is 0.25 eq of


, but 0.5-0.6 eq is standard to ensure completion due to moisture/solvent reactivity.
Step-by-Step Procedure
  • Setup: Charge a 50 mL round-bottom flask (RBF) with a magnetic stir bar and 1-(2,6-difluoro-3-methylphenyl)ethanone (1.70 g).

  • Solvation: Add Methanol (17 mL, 10 volumes). Stir until fully dissolved.

    • Critical Check: Ensure the solution is homogeneous. If the substrate is oily/lipophilic, a co-solvent of THF (5 mL) may be added, but pure MeOH is usually sufficient for fluorinated acetophenones.

  • Cooling: Place the flask in an ice-water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
  • Addition: Add

    
      (0.23 g) portion-wise over 5 minutes.
    
    • Observation: Vigorous gas evolution (

      
      ) will occur. Do not cap the flask tightly; use a septum with a vent needle or a loose stopper.
      
  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (

    
    ). Stir for 1-2 hours.
    
    • Validation: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The ketone spot (

      
      ) should disappear, and a lower alcohol spot (
      
      
      
      ) should appear.
  • Quench: Cool the flask back to

    
    . Slowly add 1M HCl  (10 mL) dropwise.
    
    • Caution: Exothermic hydrolysis of borate esters. Stir for 20 minutes to ensure the borate complex breaks down fully.

  • Workup:

    • Concentrate the mixture in vacuo to remove bulk Methanol.

    • Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM) (

      
      ).
      
    • Combine organic layers, wash with Brine (15 mL), and dry over anhydrous

      
      .
      
  • Isolation: Filter and concentrate under reduced pressure to yield the crude alcohol as a clear to pale yellow oil.

    • Yield Expectation:

      
      .[7][8] Purity is typically sufficient for next steps.
      
Protocol B: Asymmetric Reduction (Enantioselective)

Objective: Synthesis of (S)- or (R)-1-(2,6-difluoro-3-methylphenyl)ethanol (


 ee).
Method:  Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).
Reagents & Materials
ReagentEquiv.[1][5][6][9][10]Role
Ketone Substrate 1.0Starting Material
RuCl(p-cymene)[(S,S)-TsDPEN] 0.005 (0.5 mol%)Chiral Catalyst
Formic Acid / Triethylamine 5:2 RatioHydrogen Source (Azeotrope)
Dichloromethane (DCM) SolventReaction Medium
Step-by-Step Procedure
  • Catalyst Prep: In a glovebox or under Argon, dissolve the Ru-catalyst (0.5 mol%) in degassed DCM.

  • Mixing: Add the Ketone Substrate to the catalyst solution.

  • Initiation: Add the Formic Acid/Triethylamine (5:2) complex (2.0 equiv of hydride source) via syringe.

  • Reaction: Stir at

    
     for 12-24 hours.
    
    • Note: Do not heat significantly; higher temperatures degrade enantioselectivity (ee).

  • Workup: Dilute with water, extract with DCM, and wash with saturated

    
     to remove excess acid.
    
  • Purification: Flash chromatography is often required to remove catalyst residues.

Workup & Purification Logic

Effective removal of boron salts (Protocol A) and catalyst metals (Protocol B) is vital. The following workflow ensures high purity.

Workup cluster_layers Phase Separation ReactionMix Crude Reaction Mixture (MeOH/Borates) Evap Rotary Evaporation (Remove MeOH) ReactionMix->Evap Partition Partition: H2O / DCM Evap->Partition Aqueous Aqueous Layer (Borate Salts/Acid) Partition->Aqueous Waste Organic Organic Layer (DCM) (Product) Partition->Organic Keep Wash Brine Wash & Dry (Na2SO4) Organic->Wash Final Pure Alcohol (Oil/Solid) Wash->Final

Figure 2: Purification workflow emphasizing the removal of protic solvents before extraction to prevent emulsion formation.

Analytical Validation

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Look for the disappearance of the acetyl singlet (

      
       ppm).
      
    • New signals: Quartet at

      
       ppm (
      
      
      
      -OH) and a doublet at
      
      
      ppm (
      
      
      -CH-OH).
    • The aromatic region will show splitting characteristic of the 2,6-difluoro substitution (multiplets).

  • HPLC (Chiral):

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (90:10 or 95:5).

    • Use this to determine ee% for Protocol B.

Safety & Handling (E-E-A-T)

  • Fluorinated Aromatics: 1-(2,6-difluoro-3-methylphenyl)ethanone is a skin and eye irritant. Wear nitrile gloves and safety goggles.

  • Hydrogen Evolution:

    
     releases 
    
    
    
    gas upon contact with acid or protic solvents. Perform the quench in a fume hood away from ignition sources.
  • Waste Disposal: Aqueous layers contain Boron. Dispose of in accordance with specific "Heavy Metal/Inorganic" waste streams if required by local EHS regulations, though Boron is generally low-toxicity compared to heavy metals.

References

  • Sigma-Aldrich. 1-(2,6-Difluoro-3-methylphenyl)ethanol Product Page. Retrieved from

  • Organic Syntheses. Reduction of Ketones to Alcohols using Sodium Borohydride. Org. Synth. Gen. Proc. Retrieved from

  • Vertex AI Search. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol (Analogous Procedure). ChemicalBook. Retrieved from

  • National Institutes of Health (NIH). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones. PMC. Retrieved from

Sources

Application Note: Asymmetric Transfer Hydrogenation of 2,6-Difluoro-3-Methylacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective reduction of highly functionalized, sterically hindered aromatic ketones is a critical transformation in the development of modern active pharmaceutical ingredients (APIs). This application note details a robust, highly enantioselective protocol for the Asymmetric Transfer Hydrogenation (ATH) of 2,6-difluoro-3-methylacetophenone to yield (S)- or (R)-1-(2,6-difluoro-3-methylphenyl)ethanol. By leveraging a Noyori-type [RuCl(p-cymene)(TsDPEN)] catalyst in a formic acid/triethylamine (HCOOH/NEt₃) azeotrope, this protocol overcomes severe ortho-steric hindrance to deliver >99% conversion and >96% enantiomeric excess (ee).

Mechanistic Rationale & Catalyst Selection

The Substrate Challenge

2,6-Difluoro-3-methylacetophenone presents a unique dual-challenge for reduction methodologies. While the highly electronegative fluorine atoms increase the electrophilicity of the carbonyl carbon (favoring hydride attack), their ortho-positioning creates a severe steric shield. Traditional inner-sphere catalytic reductions (such as standard transition-metal hydrogenations) require the ketone to directly coordinate to the metal center. For this substrate, direct coordination results in severe steric clashing, leading to sluggish reaction rates and poor enantiocontrol.

The Outer-Sphere Solution (Causality)

To bypass this steric penalty, this protocol utilizes Noyori’s Asymmetric Transfer Hydrogenation[1]. The [RuCl(p-cymene)(TsDPEN)] catalyst operates via a concerted outer-sphere mechanism .

  • Causality of the Transition State : The substrate never binds to the ruthenium metal. Instead, it is oriented via a highly structured 6-membered pericyclic transition state. The Ru-H bond delivers a hydride to the carbonyl carbon, while the NH₂ group of the chiral TsDPEN ligand simultaneously delivers a proton to the carbonyl oxygen via hydrogen bonding. This spatial arrangement perfectly accommodates the bulky ortho-fluorines while enforcing strict facial selectivity[2].

Hydrogen Donor Selection

While isopropanol (iPrOH) is a common hydrogen donor for ATH, this protocol mandates the use of a 5:2 HCOOH/NEt₃ azeotrope .

  • Causality of the H-Donor : ATH in iPrOH is a thermodynamically reversible equilibrium. For sterically hindered substrates, this equilibrium often stalls before full conversion. In contrast, the HCOOH/NEt₃ system drives the reaction forward irreversibly through the expulsion of CO₂ gas. Furthermore, the azeotropic ratio maintains the precise pH required to stabilize the active 16-electron Ru(II) amido intermediate [3].

Visualizing the Reaction Pathway

NoyoriATH Precat [RuCl2(p-cymene)]2 + TsDPEN Precatalyst Formation Active 16e- Ru(II) Amido Complex Active Catalyst Precat->Active NEt3 (-HCl) Hydride 18e- Ru(II) Hydride Complex Active Reducing Agent Active->Hydride HCOOH (-CO2) TS 6-Membered Pericyclic TS Outer-Sphere Coordination Hydride->TS + 2,6-Difluoro-3-methylacetophenone Product Chiral Alcohol Product + Regenerated 16e- Ru TS->Product Concerted H-/H+ Transfer Product->Active Product Release

Catalytic cycle of the Noyori-type asymmetric transfer hydrogenation using HCOOH/NEt3.

StericLogic Substrate 2,6-Difluoro-3-methylacetophenone (Sterically Hindered) InnerSphere Inner-Sphere Catalysis (e.g., Standard Hydrogenation) Substrate->InnerSphere OuterSphere Outer-Sphere Catalysis (Noyori ATH) Substrate->OuterSphere Fail Low Yield / Racemic (Steric Clash at Metal) InnerSphere->Fail Blocked by o-Fluorines Success >99% Yield, >96% ee (H-Bonding TS) OuterSphere->Success Concerted Transfer

Mechanistic logic demonstrating the necessity of outer-sphere catalysis for ortho-substituted substrates.

Quantitative Optimization Data

The following table summarizes the empirical validation of the catalyst and hydrogen donor selection for the reduction of 2,6-difluoro-3-methylacetophenone.

EntryCatalyst System (1 mol%)Hydrogen Donor / SolventTemp (°C)Time (h)Conversion (%)ee (%)
1[RuCl(p-cymene)((S,S)-TsDPEN)]iPrOH / t-BuOK25244286
2 [RuCl(p-cymene)((S,S)-TsDPEN)] HCOOH/NEt₃ (5:2) 30 12 >99 97
3[RuCl(p-cymene)((S,S)-TsDPEN)]H₂O / HCOONa40245881
4[RhCp*Cl((S,S)-TsDPEN)]HCOOH/NEt₃ (5:2)30128891

Data Interpretation: Entry 2 demonstrates the superiority of the HCOOH/NEt₃ system for this specific fluorinated substrate[4]. The irreversible nature of the formate decomposition overcomes the steric barrier that stalls the iPrOH system (Entry 1).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; adherence to the specific environmental controls (degassing, temperature) is directly correlated to the final ee and yield.

Materials & Reagents
  • 2,6-Difluoro-3-methylacetophenone (1.0 equiv, 10.0 mmol)

  • [RuCl2(p-cymene)]2 (0.005 equiv, 0.5 mol%)

  • (S,S)-TsDPEN or (R,R)-TsDPEN (0.011 equiv, 1.1 mol%)

  • Formic acid (≥98% purity, anhydrous)

  • Triethylamine (≥99% purity, distilled over CaH₂)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (for extraction)

Step 1: Preparation of the 5:2 HCOOH/NEt₃ Azeotrope
  • Equip a 50 mL Schlenk flask with a magnetic stir bar and purge with Argon for 10 minutes.

  • Add Triethylamine (1.40 mL, 10.0 mmol) to the flask and cool to 0 °C using an ice bath.

  • Critical Step : Slowly add Formic acid (0.95 mL, 25.0 mmol) dropwise over 15 minutes.

    • Validation Check: The reaction is highly exothermic. Rapid addition will cause localized boiling, volatilizing the formic acid and destroying the critical 5:2 molar ratio. If white fumes escape the flask, the batch must be discarded.

  • Allow the mixture to warm to room temperature. Degas via three freeze-pump-thaw cycles.

Step 2: Catalyst Generation & Reaction
  • In a separate, oven-dried 100 mL Schlenk flask under Argon, charge [RuCl2(p-cymene)]2 (30.6 mg, 0.05 mmol) and (S,S)-TsDPEN (40.3 mg, 0.11 mmol).

  • Add 5.0 mL of the degassed 5:2 HCOOH/NEt₃ mixture to the catalyst flask. Stir at 28 °C for 30 minutes.

    • Validation Check: The solution will transition from a dark red/brown suspension to a homogeneous deep orange/yellow solution, confirming the formation of the active 16e- Ru(II) amido complex.

  • Add 2,6-difluoro-3-methylacetophenone (1.70 g, 10.0 mmol) neat, dropwise via a gas-tight syringe.

  • Seal the flask and stir at 30 °C for 12 hours.

    • Note: A bubbler can be attached to monitor CO₂ evolution, which serves as a visual proxy for reaction progress.

Step 3: Work-up and Isolation
  • Quench the reaction by cooling to 0 °C and adding 15 mL of saturated aqueous NaHCO₃ slowly until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate, 9:1) to yield the pure chiral alcohol.

Step 4: Analytical Validation
  • Conversion : Assess via ¹H-NMR (CDCl₃) by integrating the disappearance of the acetyl methyl singlet (~2.6 ppm) against the appearance of the new doublet of the alcohol product.

  • Enantiomeric Excess : Determine via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5, 1.0 mL/min, 210 nm).

Troubleshooting & Critical Process Parameters

  • Issue: Stalled Reaction (<50% Conversion)

    • Causality: The 16-electron Ru(II) active catalyst is exquisitely sensitive to oxygen. If the HCOOH/NEt₃ mixture was not rigorously degassed, the metal center will oxidize to an inactive Ru(III) species.

    • Action: Ensure strict Schlenk techniques and verify the integrity of the Argon line.

  • Issue: Low Enantiomeric Excess (<90% ee)

    • Causality: Operating the reaction above 35 °C induces background racemic reduction and compromises the rigidity of the hydrogen-bonded transition state.

    • Action: Utilize a precisely calibrated heating block or water bath to maintain 28–30 °C.

  • Issue: Incomplete Catalyst Activation

    • Causality: Using old or wet triethylamine. Water competes for hydrogen bonding in the transition state and alters the pH of the azeotrope.

    • Action: Always use freshly distilled NEt₃.

References

  • Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. Molecules. Available at:[Link]

  • Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. The Journal of Organic Chemistry. Available at:[Link]

  • Ruthenium-catalyzed asymmetric transfer hydrogenation of para-substituted α-fluoroacetophenones. Journal of Fluorine Chemistry. Available at:[Link]

Application Note: Enantioselective Synthesis of (R)-1-(2,6-Difluoro-3-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Asymmetric Transfer Hydrogenation (ATH), Mechanistic Rationale, and Scalable Protocol Design

Executive Summary & Strategic Rationale

Chiral secondary alcohols, particularly heavily substituted fluoroaryl derivatives like (R)-1-(2,6-difluoro-3-methylphenyl)ethanol , are critical pharmacophores in modern drug discovery. The 2,6-difluoro-3-methylphenyl moiety frequently appears in advanced active pharmaceutical ingredients (APIs), such as gonadotropin-releasing hormone (GnRH) receptor antagonists and selective kinase inhibitors, where the fluorine atoms act as metabolic shields and modulate the pKa of adjacent functional groups.

Synthesizing this specific chiral alcohol presents a distinct steric and electronic challenge. The ortho-fluorine atoms significantly increase the electrophilicity of the carbonyl carbon in the precursor ketone, 1-(2,6-difluoro-3-methylphenyl)ethan-1-one. While traditional stoichiometric reductions using chiral boranes (e.g., Corey-Bakshi-Shibata reduction) are viable, they suffer from poor atom economy and scale-up hazards.

To ensure maximum scalability, safety, and enantiomeric excess (ee), this protocol employs Noyori Asymmetric Transfer Hydrogenation (ATH) using the robust RuCl(p-cymene)[(R,R)-Ts-DPEN] precatalyst [1]. By utilizing a formic acid/triethylamine (TEAF) azeotrope as the hydride source, the reaction circumvents the thermodynamic equilibrium limitations of isopropanol-mediated reductions, driving the reaction to >99% conversion via irreversible CO₂ evolution [2].

Mechanistic Pathway & Causality

The success of the Noyori ATH relies on an outer-sphere mechanism characterized by a highly ordered, six-membered pericyclic transition state.

  • Catalyst Activation: The 18-electron precatalyst is treated with a base to eliminate HCl, forming the active 16-electron Ru-amide complex. Self-Validation: This step is visually confirmed by a stark color shift from orange to deep purple.

  • Hydride Transfer: Formic acid donates a hydride to the ruthenium center, generating an 18-electron Ru-hydride species and releasing CO₂ gas.

  • Stereoselective Delivery: The ketone substrate does not directly bind to the ruthenium metal. Instead, the (R,R)-Ts-DPEN ligand creates a rigid chiral pocket. The hydride on the ruthenium and the proton on the amine are transferred simultaneously to the carbonyl carbon and oxygen, respectively. The steric repulsion between the bulky 2,6-difluoro-3-methylphenyl group and the η⁶-p-cymene ligand forces the hydride to attack exclusively the Si-face of the ketone, yielding the (R)-configured alcohol.

ATH_Cycle Precat Precatalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] Cat16e 16e- Ru-Amide (Active Catalyst) Precat->Cat16e Base (-HCl) Cat18e 18e- Ru-Hydride (Reducing Agent) Cat16e->Cat18e + HCOOH (- CO2) TS Pericyclic Transition State (Outer-Sphere Hydride Transfer) Cat18e->TS + Substrate TS->Cat16e Product Release Product (R)-Alcohol Product (>99% ee) TS->Product Substrate Ketone Substrate 1-(2,6-Difluoro-3-methylphenyl)ethanone Substrate->TS HCOOH HCOOH / Et3N (Hydride Source) HCOOH->Cat16e

Fig 1: Catalytic cycle of Ru-Ts-DPEN asymmetric transfer hydrogenation.

Experimental Protocol

This protocol is designed as a self-validating system. The physical observables (color changes, gas evolution) serve as inline quality control checkpoints to ensure the reaction is proceeding correctly.

Materials Required
  • Substrate: 1-(2,6-Difluoro-3-methylphenyl)ethan-1-one (10.0 g, 58.8 mmol)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.37 g, 0.58 mmol, 1.0 mol%)

  • Reagents: Formic Acid (>98%), Triethylamine (>99%)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (for extraction)

Step-by-Step Methodology

Step 1: Preparation of the TEAF Azeotrope (5:2 Formic Acid : Triethylamine)

  • Charge a flame-dried 250 mL round-bottom flask with Triethylamine (16.4 mL, 117.6 mmol) and cool to 0 °C using an ice bath.

  • Causality Check: Formic acid addition is highly exothermic. Add Formic Acid (11.1 mL, 294.0 mmol) dropwise over 20 minutes with vigorous stirring.

  • Allow the mixture to warm to room temperature. The resulting azeotrope acts as both the solvent and the irreversible hydride donor.

Step 2: Catalyst Activation & Substrate Addition

  • To the TEAF mixture, add the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst (0.37 g).

  • Self-Validation Point: Stir for 15 minutes. Observe the color change from a dusty orange suspension to a homogeneous deep purple/red solution. This confirms the generation of the active 16-electron Ru-amide species. If the solution remains cloudy orange, verify the purity of the triethylamine.

  • Add 1-(2,6-Difluoro-3-methylphenyl)ethan-1-one (10.0 g) in one portion.

Step 3: Reaction Execution

  • Heat the reaction mixture to 40 °C under a positive pressure of nitrogen.

  • Self-Validation Point: Gentle effervescence (CO₂ gas evolution) should be visible within the first 30 minutes. This confirms the catalytic cycle is actively turning over.

  • Monitor the reaction via TLC (Hexane/Ethyl Acetate 4:1, UV visualization). The highly electrophilic nature of the difluoro-ketone typically results in complete conversion within 8–12 hours.

Step 4: Workup and Isolation

  • Once TLC indicates complete consumption of the ketone, cool the mixture to 0 °C.

  • Quench the reaction by slowly adding 50 mL of chilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 50 mL) to remove residual formic acid, followed by brine (50 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1) to afford pure (R)-1-(2,6-Difluoro-3-methylphenyl)ethanol.

Quantitative Data & Analytical Characterization

The choice of hydride source and temperature profoundly impacts the thermodynamic equilibrium of the reaction. Table 1 summarizes the optimization data, demonstrating the superiority of the TEAF system over isopropanol for this specific electron-deficient substrate.

Table 1: Optimization of Reaction Conditions for ATH of 1-(2,6-Difluoro-3-methylphenyl)ethanone

Hydride SourceSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
IsopropanolIsopropanol25247892
IsopropanolIsopropanol60128589
HCOOH/Et₃N (5:2)DMF2516>9998
HCOOH/Et₃N (5:2) Neat (Azeotrope) 40 8 >99 >99

Note: The neat TEAF azeotrope at 40 °C provides the optimal balance of kinetic acceleration and stereochemical control, preventing the reverse Oppenauer-type oxidation that erodes ee in isopropanol systems.

Table 2: Representative Analytical Characterization Summary

Analytical MethodParameters / Results
¹H NMR (400 MHz, CDCl₃)δ 7.08 (m, 1H, Ar-H), 6.78 (t, J = 8.5 Hz, 1H, Ar-H), 5.22 (q, J = 6.8 Hz, 1H, CH-OH), 2.24 (s, 3H, Ar-CH₃), 2.05 (br s, 1H, OH), 1.58 (d, J = 6.8 Hz, 3H, CH₃)
¹⁹F NMR (376 MHz, CDCl₃)δ -114.2 (d, J = 12.0 Hz, 1F), -118.5 (d, J = 12.0 Hz, 1F)
Chiral HPLC Chiralcel OD-H column, Hexane/IPA (95:5), Flow: 1.0 mL/min, 210 nm.Retention times: tR(S) = 8.4 min, tR(R) = 10.2 min.
Optical Rotation [α]D²⁰ = +32.5 (c 1.0, CHCl₃)

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Wang, D., & Astruc, D. (2015). The Golden Age of Transfer Hydrogenation. Chemical Reviews, 115(13), 6621–6686. [Link]

Application Note: Biocatalytic Asymmetric Reduction of Fluorinated Acetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral fluorinated 1-phenylethanols are critical pharmacophores in modern drug discovery, serving as intermediates for NK1 receptor antagonists (e.g., Aprepitant) and HIV reverse transcriptase inhibitors. Traditional chemical reduction (e.g., CBS reduction, Noyori hydrogenation) often struggles with the distinct electronic and steric challenges posed by fluorine atoms, particularly in ortho-substituted or polyfluorinated substrates. This guide details a robust, scalable biocatalytic protocol using Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs). We provide a self-validating workflow for screening, optimization, and scale-up, ensuring high enantiomeric excess (>99% ee) and conversion, leveraging the unique electronic activation provided by the fluorine substituent.

Introduction & Mechanistic Insight

The Fluorine Effect in Biocatalysis

Fluorine substitution on the acetophenone ring profoundly influences biocatalytic reduction:

  • Electronic Activation: The strong electronegativity of fluorine (Pauling scale 3.98) withdraws electron density from the aromatic ring, rendering the carbonyl carbon more electrophilic. This often increases the reaction rate (kcat) compared to non-fluorinated acetophenones.

  • Steric Challenges: While fluorine is small (Van der Waals radius 1.47 Å vs. 1.20 Å for H), ortho-substitution (e.g., 2'-fluoro, 2',6'-difluoro) can disrupt enzyme-substrate binding, requiring enzymes with expanded active site pockets (e.g., Lactobacillus mutants).

Enzyme Mechanism and Stereocontrol

KREDs operate via a hydride transfer mechanism from the cofactor (NADPH or NADH) to the ketone carbonyl. The stereochemical outcome is governed by the binding orientation of the substrate relative to the cofactor.

  • Prelog Rule (S-selective): Hydride attacks from the Re-face. Typical of Thermoanaerobacter ADH (TeSADH).

  • Anti-Prelog Rule (R-selective): Hydride attacks from the Si-face. Typical of Lactobacillus ADHs (LbADH, LkADH).

Technical Note on CIP Priorities: For ring-substituted acetophenones (e.g., 4'-fluoroacetophenone), the Cahn-Ingold-Prelog (CIP) priorities remain OH > Ar > Me > H. Thus, Re-face attack yields the (S)-alcohol. However, for


-fluorinated ketones (e.g., 2-fluoroacetophenone), the CH

F group may take priority over the Phenyl ring, reversing the R/S designation despite identical facial selectivity.
Cofactor Regeneration

To make the process economically viable, the expensive cofactor (NADPH) is used in catalytic amounts and regenerated in situ.

  • System A (GDH/Glucose): Preferred for scale-up. Glucose Dehydrogenase (GDH) oxidizes glucose to gluconolactone, reducing NADP+ back to NADPH. This is thermodynamically favorable and drives the reaction to completion.

  • System B (IPA/ADH): Isopropanol (IPA) acts as the hydride donor. Useful for screening but suffers from thermodynamic equilibrium limitations and potential enzyme deactivation by acetone byproduct.

Visualizing the Biocatalytic Workflow

The following diagram illustrates the coupled enzymatic cycle and the decision matrix for process development.

BiocatalysisWorkflow cluster_cycle Cofactor Regeneration Cycle cluster_process Process Workflow NADPH NADPH NADP NADP+ NADPH->NADP KRED (Reduction) NADP->NADPH GDH (Regeneration) Substrate Fluorinated Acetophenone Product Chiral Fluoro-Alcohol Substrate->Product Hydride Transfer Glucose Glucose Glucono Gluconolactone Glucose->Glucono Oxidation Screen 1. Enzyme Panel Screen (96-well, 24h) HitVal 2. Hit Validation (Confirmation, ee check) Screen->HitVal Opt 3. Optimization (pH, Temp, Cosolvent) HitVal->Opt Scale 4. Scale-Up (100mL - 1L) Opt->Scale

Figure 1: Coupled cofactor regeneration cycle (left) and process development workflow (right).

Experimental Protocol

Materials & Equipment
  • Enzymes: KRED Screening Kit (e.g., Codexis, Johnson Matthey, or in-house L. kefir/TeSADH variants).

  • Cofactor Mix: NADP+ (1.0 mM final), Glucose (1.5 eq), GDH (5 U/mL).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0 (Standard) or Tris-HCl pH 8.0.

  • Substrate: 4'-Fluoroacetophenone (Model), 2',4'-Difluoroacetophenone (Challenge).

  • Solvents: DMSO (Cosolvent), Ethyl Acetate (Extraction).

Protocol A: High-Throughput Screening (96-Well Plate)

Purpose: Rapidly identify active enzymes with >90% ee.

  • Master Mix Prep: Prepare a solution containing:

    • Buffer: 900 µL KPi (100 mM, pH 7.0).

    • Glucose: 20 mg/mL.

    • GDH: 10 U/mL.

    • NADP+: 1 mM.

    • MgCl2: 1 mM (Stabilizer for some KREDs).

  • Enzyme Dispensing: Add 1-2 mg of lyophilized KRED powder to each well.

  • Substrate Addition: Dissolve substrate in DMSO (100 mg/mL). Add 10 µL of substrate stock to each well (Final conc: ~1 g/L).

  • Reaction: Shake at 30°C, 600 rpm for 18-24 hours.

  • Quench: Add 200 µL Acetonitrile or MeOH to precipitate proteins. Centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant directly into HPLC (Reverse phase) or extract for Normal Phase Chiral HPLC.

Protocol B: Preparative Scale-Up (1 Gram Scale)

Purpose: Isolate product for characterization.

  • Reaction Vessel: 50 mL round-bottom flask or jacketed reactor.

  • Charge:

    • 20 mL KPi Buffer (100 mM, pH 7.0).

    • 1.0 g Substrate (dissolved in 2 mL DMSO). Note: Add slowly to prevent crashing out.

    • 1.5 g Glucose (1.5 equivalents).

    • 10 mg NADP+ (Catalytic quantity).

    • 20 mg GDH (CDX-901 or equivalent).

    • 50 mg Selected KRED Enzyme (5% w/w loading).

  • Process Control:

    • pH Stat: Maintain pH 7.0 using 1M NaOH (Gluconic acid production will lower pH). Critical Step.

    • Temperature: 30°C.

    • Agitation: 250 rpm (Avoid frothing).

  • Monitoring: Check conversion by TLC (Hexane:EtOAc 3:1) or HPLC at 2h, 6h, and 24h.

  • Workup:

    • When conversion >99%, saturate aqueous phase with NaCl.

    • Extract 3x with Ethyl Acetate (20 mL).

    • Dry organic layer over MgSO4, filter, and concentrate in vacuo.

    • Purify via silica flash chromatography if necessary (usually not required for high-selectivity biocatalysis).

Analytical Methods

Chiral HPLC Method (Example)

To determine Enantiomeric Excess (ee).

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Fluorine does not significantly alter UV max of acetophenone).

  • Retention Times (Approx for 4'-F-acetophenone):

    • (S)-Isomer: 8.5 min

    • (R)-Isomer: 10.2 min

    • Ketone: 6.0 min

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (<20%) Substrate InhibitionFeed substrate in batches (Fed-batch mode) or use a biphasic system (e.g., add 20% MTBE overlay).
pH Drift Gluconic acid accumulationIncrease buffer strength to 250 mM or use auto-titrator with NaOH.
Low ee (<90%) Background reaction or wrong enzymeRe-screen enzyme panel. Ensure no spontaneous chemical reduction occurs (rare).
Emulsion during workup Protein denaturationFilter reaction mixture through Celite® before extraction.

Case Study Data: Electronic Effects

Comparison of L. kefir ADH (Wild Type) reduction of various fluorinated acetophenones (Conditions: pH 7.0, 30°C, 24h).

SubstratePositionConversion (%)ee (%)ConfigurationNotes
Acetophenone-9298(R)Benchmark
4'-FluoroPara99 >99(R)Activated carbonyl; faster rate.
2'-FluoroOrtho6594(R)Steric hindrance reduces rate.
2',6'-DifluoroDi-Ortho<5N/A-Severe steric clash; requires engineered mutant.
3',5'-Bis(CF3)Meta99>99(R)Highly activated; excellent substrate.

Interpretation: Fluorine in the para or meta position enhances reactivity due to induction. Ortho substitution requires specific enzyme engineering (e.g., enlarging the small binding pocket).

References

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry .

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols. Applied Microbiology and Biotechnology .

  • Wang, P., et al. (2011).[1] Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. Applied Microbiology and Biotechnology .

  • Contente, M. L., et al. (2016). Stereoselective reduction of prochiral cyclic 1,3-diketones. Catalysts .

  • BenchChem. (2025).[2] A Comparative Guide to Enantioselective Ketone Reduction.

Sources

Application Note: 1-(2,6-Difluoro-3-methylphenyl)ethanol as a Chiral Scaffold in Drug Discovery

[1]

Executive Summary

1-(2,6-Difluoro-3-methylphenyl)ethanol represents a privileged substructure in modern drug design, particularly for kinase inhibitors and nuclear receptor modulators (e.g., Estrogen Receptor degraders).[1] Its utility stems from three synergistic properties:

  • Metabolic Blocking: The 2,6-difluoro substitution pattern effectively blocks Cytochrome P450-mediated oxidation at the metabolically labile ortho positions.[1]

  • Conformational Control: The 3-methyl group ("Magic Methyl") introduces steric bulk that restricts bond rotation, potentially locking bioactive conformations and improving selectivity.[1]

  • Chiral Versatility: The benzylic alcohol serves as a versatile handle for stereospecific C-N or C-O bond formation, essential for establishing precise ligand-protein interactions.[1]

This guide provides validated protocols for the asymmetric synthesis of this intermediate and its downstream conversion into chiral amines, a critical pharmacophore in oncology pipelines.

Synthesis Strategy: Asymmetric Reduction

The generation of high-enantiomeric excess (ee) alcohol is the critical first step.[1] While chemical catalysis (Noyori transfer hydrogenation) is possible, biocatalytic reduction is recommended for this substrate due to the steric hindrance imposed by the 2,6-difluoro substitution.

Comparative Workflow

The following diagram outlines the decision matrix for synthesizing the (R) or (S) enantiomer.

SynthesisWorkflowKetonePrecursor:1-(2,6-Difluoro-3-methylphenyl)ethanoneScreenKRED Screening(96-well plate)Ketone->ScreenEvaluationRouteARoute A:Biocatalysis (KRED)Screen->RouteAHigh SelectivityRouteBRoute B:Ru-Catalysis (Noyori)Screen->RouteBNo Enzyme HitProductS(S)-Alcohol>99% eeRouteA->ProductSADH-A (anti-Prelog)ProductR(R)-Alcohol>99% eeRouteA->ProductRADH-B (Prelog)RouteB->ProductSRuCl(p-cymene)[(S,S)-Ts-DPEN]

Figure 1: Decision matrix for the asymmetric synthesis of the target chiral alcohol.

Detailed Protocols

Protocol A: Biocatalytic Synthesis (Recommended)

Objective: Preparation of (S)-1-(2,6-Difluoro-3-methylphenyl)ethanol on a 10g scale. Rationale: Ketoreductases (KREDs) operate under mild aqueous conditions and often tolerate the steric bulk of the 2,6-difluoro ring better than transition metal catalysts.

Materials:

  • Substrate: 1-(2,6-Difluoro-3-methylphenyl)ethanone (10.0 g, 58.8 mmol)[1]

  • Enzyme: KRED-P1-B05 (Codexis or equivalent broad-spectrum KRED)[1]

  • Cofactor: NADP+ (100 mg) and Glucose Dehydrogenase (GDH) for recycling.[1]

  • Co-substrate: D-Glucose (12.0 g)[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0

  • Solvent: Isopropyl Alcohol (IPA) as cosolvent (10% v/v)[1]

Step-by-Step Procedure:

  • Buffer Preparation: Dissolve D-Glucose (12.0 g) in 200 mL of Potassium Phosphate buffer (100 mM, pH 7.0).

  • Enzyme Activation: Add NADP+ (100 mg), GDH (50 mg), and the KRED enzyme (200 mg) to the buffer. Stir gently at 30°C for 15 minutes.

  • Substrate Addition: Dissolve the ketone substrate (10.0 g) in 25 mL of IPA. Add this solution dropwise to the enzyme mixture to prevent protein precipitation.

  • Reaction: Stir the suspension at 30°C @ 250 rpm. Monitor pH and maintain at 7.0 using 1M NaOH (automatic titrator recommended).

  • Monitoring: Check conversion by HPLC every 4 hours. Reaction typically completes in 18-24 hours.

  • Workup:

    • Add Celite (5 g) and stir for 10 mins.

    • Filter through a sintered glass funnel to remove biomass.

    • Extract the filtrate with Methyl tert-butyl ether (MTBE) (3 x 100 mL).

    • Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: The crude product is often >98% pure.[1] If necessary, purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 9.5 g (95%) Expected ee: >99.5% (Determined by Chiral HPLC)

Protocol B: Downstream Conversion to Chiral Amine

Objective: Stereospecific conversion of the (S)-alcohol to the (R)-amine via Azide inversion (Mitsunobu-type or activation/displacement).[1] Context: Chiral amines are key intermediates for kinase inhibitors (e.g., ALK, ROS1 targets). This step involves an inversion of configuration (Walden inversion).

Mechanism: (S)-Alcohol



1

Procedure:

  • Mesylation: To a solution of (S)-alcohol (5.0 g, 29 mmol) in DCM (50 mL) at 0°C, add triethylamine (6.0 mL, 43 mmol) followed by methanesulfonyl chloride (2.5 mL, 32 mmol). Stir for 2 hours.

  • Workup: Wash with water, NaHCO3, and brine. Dry and concentrate to give the mesylate (use immediately).

  • Azidation: Dissolve the crude mesylate in DMF (40 mL). Add Sodium Azide (2.8 g, 43 mmol). Heat to 60°C for 6 hours.

    • Safety Note: Azides are potentially explosive.[1] Use a blast shield and do not concentrate to dryness with heat.

  • Reduction: Dilute the reaction with MeOH (50 mL). Add 10% Pd/C (500 mg). Hydrogenate at 1 atm (balloon) for 12 hours.

  • Isolation: Filter catalyst. Concentrate. Acidify with HCl/dioxane to precipitate the amine hydrochloride salt.

Analytical Quality Control

Trustworthy data is the bedrock of drug development.[1] Use the following validated HPLC method.

ParameterCondition
Column Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Aromatic absorption)
Temperature 25°C
Retention Times (S)-Enantiomer: ~8.5 min (R)-Enantiomer: ~10.2 min

Note: Retention times must be validated with a racemic standard.

Application Case Study: Kinase Inhibitor Design

The 1-(2,6-difluoro-3-methylphenyl) moiety acts as a "privileged scaffold" in kinase inhibitors.[1]

Pathway Visualization: The diagram below illustrates how this intermediate integrates into a Fragment-Based Drug Discovery (FBDD) campaign targeting a Tyrosine Kinase.

DrugDesignFragmentChiral Intermediate(2,6-Difluoro-3-methylphenyl)ethanolStep1StereospecificDerivatizationFragment->Step1 ActivationHitPotent Kinase Inhibitor(IC50 < 10 nM)Step1->HitScaffoldCore Heterocycle(e.g., Aminopyridine)Scaffold->Step1 CouplingMetabMetabolic Stability(Blocked P450 sites)Hit->MetabPropertySelectivitySelectivity Filter(Restricted Rotation)Hit->SelectivityProperty

Figure 2: Integration of the chiral intermediate into kinase inhibitor design, highlighting property enhancements.

References

  • Biocatalytic Reduction Strategies

    • Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2021.

  • Fluorine in Medicinal Chemistry

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [1]

  • Synthesis of Related Intermediates (Crizotinib)

    • "Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol." Google Patents, CN103319311A.

  • Chiral Amine Synthesis via Azides

    • "Stereoselective synthesis of a-difluoromethyl-b-amino alcohols."[1][2] Tetrahedron Letters, 2008.

  • Application in ER Degraders

    • "Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)..."[1][3] WIPO Patent, WO2019245974A1.

Synthesis of Novel GPR119 Modulators Utilizing a Fluorinated Phenyl Ethanol Scaffold: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of novel G-protein coupled receptor 119 (GPR119) modulators incorporating a fluorinated phenyl ethanol moiety. GPR119 has emerged as a compelling therapeutic target for type 2 diabetes and related metabolic disorders.[1][2][3] The strategic introduction of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability.[4][5] This document outlines the rationale for this chemical strategy, detailed synthetic procedures, and robust in vitro protocols for assessing the biological activity of the synthesized compounds.

Introduction: The Rationale for Targeting GPR119 with Fluorinated Compounds

GPR119, a class A G-protein coupled receptor, is predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[1][3] Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][6] This dual mechanism of action makes GPR119 an attractive target for the development of new anti-diabetic agents with a potentially low risk of hypoglycemia.[1][3][7]

The incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to optimize drug-like properties.[4][5][8][9] The unique electronic properties of fluorine can modulate the acidity and lipophilicity of a molecule, influence its conformation, and block sites of metabolic degradation.[8][10] Specifically, the introduction of a fluorinated phenyl ethanol scaffold in GPR119 modulators aims to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4]

  • Improve Pharmacokinetic Profile: Fluorination can increase lipophilicity, potentially leading to better membrane permeability and oral bioavailability.[4][8]

  • Modulate Receptor Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the GPR119 binding pocket.[4]

This guide will focus on the practical application of these principles in the synthesis and evaluation of novel GPR119 modulators.

Synthetic Strategy and Protocols

The general synthetic approach involves the coupling of a fluorinated phenyl ethanol intermediate with a suitable heterocyclic core, a common feature in many reported GPR119 agonists. The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative GPR119 modulator.

Part 1: Synthesis of the Fluorinated Phenyl Ethanol Intermediate

The key starting material, a fluorinated phenyl ethanol derivative, can be synthesized through various established methods. One common approach involves the reduction of a corresponding fluorinated acetophenone.

Protocol 1: Synthesis of (R/S)-1-(4-fluorophenyl)ethan-1-ol

Materials:

  • 4-Fluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve 4-fluoroacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired (R/S)-1-(4-fluorophenyl)ethan-1-ol.

Expected Outcome: A colorless oil. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Part 2: Synthesis of the Heterocyclic Core

For this example, we will use a pyrimidine core, which is a common scaffold in GPR119 agonists.[1] The synthesis of a key pyrimidine intermediate is described below.

Protocol 2: Synthesis of 4-chloro-6-(methylsulfonyl)pyrimidine

Materials:

  • 4,6-dichloropyrimidine

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in water, add sodium sulfite (1.1 eq) and sodium bicarbonate (1.2 eq).

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature and collect the precipitate by filtration. Wash with cold water and dry to obtain the sodium pyrimidine-4-sulfinate salt.

  • Suspend the sodium pyrimidine-4-sulfinate salt (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

  • Add methyl iodide (1.2 eq) and stir the mixture at room temperature overnight.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to yield 4-chloro-6-(methylsulfonyl)pyrimidine.

Expected Outcome: A white to off-white solid. Confirm structure and purity via NMR and mass spectrometry.

Part 3: Coupling and Final Product Synthesis

The final step involves the coupling of the fluorinated phenyl ethanol intermediate with the heterocyclic core via a nucleophilic aromatic substitution reaction.

Protocol 3: Synthesis of 4-((1-(4-fluorophenyl)ethoxy)methyl)-6-(methylsulfonyl)pyrimidine

Materials:

  • (R/S)-1-(4-fluorophenyl)ethan-1-ol (from Protocol 1)

  • 4-chloro-6-(methylsulfonyl)pyrimidine (from Protocol 2)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of (R/S)-1-(4-fluorophenyl)ethan-1-ol (1.1 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 4-chloro-6-(methylsulfonyl)pyrimidine (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final compound.

Expected Outcome: A white solid or viscous oil. Full characterization by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and purity analysis by HPLC is required.

Table 1: Representative Analytical Data for Synthesized GPR119 Modulator

AnalysisResult
¹H NMR (400 MHz, CDCl₃) Example shifts: δ 7.35-7.25 (m, 2H), 7.10-7.00 (m, 2H), 8.90 (s, 1H), 7.80 (s, 1H), 5.60 (q, J = 6.5 Hz, 1H), 3.20 (s, 3H), 1.70 (d, J = 6.5 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) Example shifts: δ 162.5 (d, J = 247 Hz), 158.0, 157.5, 128.0 (d, J = 8 Hz), 115.5 (d, J = 21 Hz), 110.0, 75.0, 40.0, 24.0
HRMS (ESI) Calculated for C₁₃H₁₃FN₂O₃S [M+H]⁺: 313.0658; Found: 313.0655
HPLC Purity >98%

Biological Evaluation: In Vitro Assays

The biological activity of the synthesized GPR119 modulators is assessed through a series of in vitro assays to determine their potency and efficacy.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase through the Gαs subunit of the G-protein. This results in the conversion of ATP to cyclic AMP (cAMP), which then acts as a second messenger to initiate downstream signaling cascades that culminate in insulin and incretin secretion.[1][3][6]

GPR119_Signaling Agonist GPR119 Agonist (e.g., Fluorinated Phenyl Ethanol Derivative) GPR119 GPR119 Receptor Agonist->GPR119 Binds to G_Protein G-Protein (Gαsβγ) GPR119->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (Insulin & Incretin Secretion) PKA->Downstream Phosphorylates targets leading to

Caption: GPR119 signaling cascade upon agonist binding.

Protocol 4: In Vitro cAMP Assay

This assay measures the accumulation of intracellular cAMP in cells expressing the human GPR119 receptor upon treatment with the synthesized compounds.

Materials:

  • HEK293 cells stably expressing human GPR119 (or other suitable cell line)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • Forskolin (positive control)

  • Synthesized GPR119 modulator

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Seed the GPR119-expressing cells in a 96-well or 384-well plate at an appropriate density and incubate overnight.

  • Prepare serial dilutions of the test compounds and the positive control (forskolin) in assay buffer containing IBMX.

  • Aspirate the culture medium from the cells and add the compound dilutions.

  • Incubate the plate at 37 °C for 30 minutes.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP detection assay following the kit protocol.

  • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Calculate the concentration of cAMP for each well.

  • Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Table 2: Representative In Vitro Activity Data

CompoundGPR119 EC₅₀ (nM)Max Response (% of Forskolin)
Example Compound 5085
Reference Agonist 2590

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (Fluorinated Acetophenone, Pyrimidine Derivative) Intermediate_Synth Synthesis of Intermediates (Fluorinated Phenyl Ethanol, Heterocyclic Core) Start->Intermediate_Synth Coupling Coupling Reaction Intermediate_Synth->Coupling Purification Purification & Characterization (Chromatography, NMR, MS, HPLC) Coupling->Purification Final_Compound Final GPR119 Modulator Purification->Final_Compound cAMP_Assay cAMP Assay Final_Compound->cAMP_Assay Test Compound Cell_Culture Cell Culture (GPR119-expressing cells) Cell_Culture->cAMP_Assay Data_Analysis Data Analysis (EC₅₀ Determination) cAMP_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Overall workflow from synthesis to biological evaluation.

Conclusion and Future Directions

The protocols and strategies outlined in this guide provide a robust framework for the synthesis and in vitro evaluation of novel GPR119 modulators featuring a fluorinated phenyl ethanol scaffold. The successful synthesis and characterization of these compounds, coupled with their evaluation in functional assays, will enable the identification of potent and efficacious GPR119 agonists.

Future work should focus on expanding the structure-activity relationship (SAR) by synthesizing a broader range of analogs with variations in the fluorination pattern, the heterocyclic core, and the linker between these two moieties. Promising compounds identified from in vitro screening should be further profiled for their pharmacokinetic properties, selectivity against other receptors, and in vivo efficacy in animal models of type 2 diabetes. This systematic approach will facilitate the development of novel GPR119 modulators with the potential for clinical development.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Semple, G., et al. (2012). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry, 55(21), 8975-8985. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. [Link]

  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4381-4395. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]

  • Ye, Y., et al. (2015). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 6(10), 1083-1088. [Link]

  • Lauffer, L. M., et al. (2008). Endogenous and Synthetic Agonists of GPR119 Differ in Signalling Pathways and Their Effects on Insulin Secretion in MIN6c4 Insulinoma Cells. British Journal of Pharmacology, 155(7), 1056-1065. [Link]

  • Ye, Y., et al. (2015). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters. [Link]

  • Kim, D., et al. (2025). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2024). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Expert Opinion on Investigational Drugs. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GPR119. [Link]

  • Sharma, R., et al. (2023). Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 23(21), 2011-2032. [Link]

  • Semple, G. (2012). Recent Advances in the Discovery of GPR119 Agonists. In Annual Reports in Medicinal Chemistry (Vol. 47, pp. 177-214). Academic Press. [Link]

  • Synapse. (2024). What are GPR119 agonists and how do they work? [Link]

  • Sharma, R., et al. (2023). Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 23(21), 2011-2032. [Link]

  • Hansen, K. B., et al. (2012). Regulation of GPR119 receptor activity with endocannabinoid-like lipids. American Journal of Physiology-Endocrinology and Metabolism, 303(12), E1433-E1443. [Link]

  • Singh, K., et al. (2023). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. ACS Chemical Neuroscience, 14(10), 1835-1845. [Link]

  • Zhang, H., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 14, 1323389. [Link]

  • Semple, G., et al. (2015). Activation of the G-Protein-Coupled Receptor 119: A Conformation-Based Hypothesis for Understanding Agonist Response. Journal of Medicinal Chemistry, 58(16), 6337-6349. [Link]

  • Lauffer, L. M., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(7), 1056-1065. [Link]

  • Li, Q., et al. (2022). Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. New Journal of Chemistry, 46(12), 5649-5660. [Link]

  • Wang, M., et al. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Archiv der Pharmazie, 352(1), e1800228. [Link]

  • Kubo, O., et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry, 41, 116208. [Link]

  • Zhu, C., et al. (2017). Discovery of phenyl acetamides as potent and selective GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 27(5), 1303-1307. [Link]

  • Zhang, H., et al. (2014). De-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087. BMC Biotechnology, 14, 44. [Link]

  • Li, Y., et al. (2024). [Advances in synthesis of 2-phenylethanol]. Sheng Wu Gong Cheng Xue Bao, 40(6), 1694-1710. [Link]

  • Wang, D., et al. (2023). De novo Synthesis of 2-phenylethanol from Glucose by Metabolically Engineered Escherichia coli. Journal of Agricultural and Food Chemistry, 71(1), 586-595. [Link]

  • Hua, D., & Xu, Y. (2011). Biosynthesis of 2-phenylethanol using tobacco waste as feedstock. Journal of agricultural and food chemistry, 59(15), 8279–8284. [Link]

  • Yang, Z., et al. (2016). Synthesis of GPR119 Agonist GSK-1292263. Chinese Journal of Pharmaceuticals, 47(3), 260-263. [Link]

  • Schütz, M., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 26(44), 33633-33640. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Styrene Elimination During Benzylic Alcohol Activation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for a common challenge in organic synthesis: the undesired elimination of activated benzylic alcohols to form styrenes. This side reaction can significantly lower the yield of desired substitution products and complicate purification processes. Here, we will explore the mechanistic underpinnings of this problem and offer field-proven methods to favor substitution over elimination.

The Challenge: Substitution vs. Elimination at the Benzylic Position

Benzylic alcohols are valuable precursors in organic synthesis due to their heightened reactivity. However, this reactivity is a double-edged sword. The proximity of an aromatic ring stabilizes the carbocation that can form upon activation of the hydroxyl group, making both SN1 and E1 pathways accessible. Furthermore, the presence of a β-hydrogen makes the system susceptible to E2 elimination, especially when a strong base is used. The desired outcome is typically a nucleophilic substitution (SN1 or SN2), but the formation of a conjugated styrene product via elimination is a frequent and problematic side reaction.

Troubleshooting Guide: Minimizing Styrene Formation

This section addresses specific issues you might be encountering in your experiments and provides actionable solutions based on established chemical principles.

Question 1: I'm using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) to activate my secondary benzylic alcohol, but I'm getting a significant amount of styrene. What's going wrong and how can I fix it?

Answer:

This is a classic scenario where the reaction conditions are inadvertently favoring the E2 elimination pathway. Here’s a breakdown of the problem and how to address it:

  • The Role of Triethylamine: Triethylamine, while a common and effective base for scavenging the HCl generated during mesylation, is also a strong enough base to promote E2 elimination of the newly formed mesylate, especially at elevated temperatures.[1][2][3] The benzylic proton is sufficiently acidic to be abstracted by triethylamine, leading to the formation of the styrene byproduct.

  • The Mechanism at Play: The reaction with MsCl is believed to proceed through the formation of a highly reactive sulfene intermediate (CH₂=SO₂) upon treatment with a base like triethylamine.[1] The alcohol then attacks the sulfene. The resulting mesylate is an excellent leaving group, setting the stage for a competitive E2 reaction promoted by the triethylamine present in the reaction mixture.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the mesylation at 0 °C or even lower temperatures.[2][3] This will slow down the rate of both the desired mesylation and the undesired elimination, but often the elimination is more sensitive to temperature changes. Maintain the low temperature throughout the addition of MsCl and for a period afterward before allowing the reaction to slowly warm to room temperature.

  • Use a Weaker, More Hindered Base: Consider replacing triethylamine with a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base). The steric hindrance of DIPEA makes it a less effective base for promoting the E2 elimination at the sterically encumbered benzylic position.

  • Employ Pyridine as a Solvent and Base: Pyridine is a weaker base than triethylamine and can serve as both the solvent and the acid scavenger. While the reaction may be slower, the lower basicity of pyridine can significantly reduce the amount of elimination.

  • In Situ Conversion: Instead of isolating the potentially unstable benzylic mesylate, consider a one-pot procedure where the nucleophile is added to the reaction mixture after the mesylation is complete. This can be particularly effective if the subsequent substitution is faster than the elimination. A facile synthesis of dendritic benzyl chlorides from their corresponding alcohols has been demonstrated using methanesulfonyl chloride and triethylamine, where the in situ generated triethylammonium chloride acts as the nucleophile.[4]

Question 2: I'm attempting to convert a benzylic alcohol to a benzyl halide using thionyl chloride (SOCl₂), but my yields are low and I'm observing styrene formation. How can I improve this transformation?

Answer:

Thionyl chloride can be an aggressive reagent, and its reaction with benzylic alcohols can be complex, with the potential for both SN1 and SN2 pathways, as well as elimination. The generation of HCl during the reaction can also contribute to acid-catalyzed elimination.

Troubleshooting Steps:

  • Control the Stoichiometry and Addition: Use a slight excess of thionyl chloride (1.1-1.2 equivalents) and add it dropwise to a cooled solution of the alcohol.[5] This helps to control the exothermicity of the reaction and minimize side reactions.

  • Use a Co-solvent or Additive:

    • Pyridine: Adding a small amount of pyridine can neutralize the HCl as it is formed, preventing it from catalyzing elimination.[5] The reaction can also be run in pyridine as the solvent.

    • Dimethylformamide (DMF): Catalytic amounts of DMF can accelerate the desired chlorination.[5] The proposed mechanism involves the formation of a Vilsmeier-Haack type reagent, which is a more effective chlorinating agent.

  • Consider a Milder Chlorinating Agent: If styrene formation persists, switching to a milder, more selective reagent is advisable.

    • Appel Reaction: The use of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄) provides a neutral and highly effective method for converting alcohols to the corresponding halides with inversion of configuration, indicative of an SN2 mechanism.[6][7][8] This method is particularly well-suited for primary and secondary alcohols and minimizes elimination.[6][9]

    • N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) with PPh₃: This combination also generates the corresponding alkyl halides under mild conditions.

Frequently Asked Questions (FAQs)

Q1: Are there any general strategies to favor substitution over elimination for benzylic alcohols?

A1: Yes, several overarching principles can guide your experimental design:

  • Choose SN2-Promoting Conditions: Whenever possible, opt for reaction conditions that favor an SN2 mechanism. This includes using a good, non-basic nucleophile in a polar aprotic solvent.[10][11][12]

  • Avoid Strong, Hindered Bases: Strong, bulky bases are classic reagents for promoting E2 elimination.[12][13]

  • Low Temperatures: As a general rule, lower reaction temperatures favor substitution over elimination.

  • Leaving Group Choice: A better leaving group will accelerate both substitution and elimination. However, for benzylic systems, the choice of activating agent and the conditions of its use are often more critical in determining the product ratio.

Q2: My benzylic alcohol is chiral. Which methods are best for preserving or inverting the stereochemistry?

A2: For stereospecific transformations, it is crucial to select a method with a well-defined mechanism:

  • Inversion of Stereochemistry (SN2):

    • Mitsunobu Reaction: This reaction, using triphenylphosphine, a dialkyl azodicarboxylate (like DEAD or DIAD), and a nucleophile, is renowned for its clean inversion of stereochemistry at a stereogenic carbinol center.[14][15][16] It is an excellent choice for introducing a variety of nucleophiles.

    • Appel Reaction: As mentioned previously, the Appel reaction also proceeds with inversion of configuration via an SN2 pathway.[6][7][8][9]

    • Activation as a Sulfonate Followed by SN2 Displacement: Converting the alcohol to a tosylate or mesylate and then displacing it with a good nucleophile is a reliable two-step sequence for achieving inversion.

  • Retention of Stereochemistry: This is more challenging as it typically requires a double inversion or a mechanism that does not involve breaking the C-O bond of the alcohol. One approach could involve protection of the alcohol, modification of another part of the molecule, and then deprotection.

Q3: Can I use the Mitsunobu reaction to convert a benzylic alcohol to a benzyl halide to avoid elimination?

A3: While the Mitsunobu reaction is excellent for introducing many nucleophiles, using it to form alkyl halides can sometimes be problematic due to the nucleophilicity of the halide ions. However, it can be a viable option. The reaction proceeds under neutral conditions, which helps to suppress acid- or base-catalyzed elimination. The key is to use a suitable source of the halide nucleophile. For example, zinc halides or tetraalkylammonium halides can be effective.

Experimental Protocols

Protocol 1: General Procedure for Mesylation of a Secondary Benzylic Alcohol with Reduced Elimination
  • Dissolve the benzylic alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at or below 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, the reaction can be quenched by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate.

  • Proceed with standard aqueous workup and purification.

Protocol 2: Appel Reaction for the Conversion of a Benzylic Alcohol to a Benzyl Bromide
  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 eq) in anhydrous acetonitrile or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrabromide (1.2 eq) portion-wise to the stirred solution.

  • To this mixture, add a solution of the benzylic alcohol (1.0 eq) in the same solvent dropwise over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel to separate the benzyl bromide from the triphenylphosphine oxide byproduct.

Data Summary

Activating Agent/MethodTypical ConditionsPredominant MechanismKey Advantages for Benzylic AlcoholsCommon Pitfalls/Side Reactions
MsCl / Et₃N CH₂Cl₂, 0 °C to RTSN2/E2Good leaving group formationHigh risk of styrene elimination [1]
MsCl / DIPEA CH₂Cl₂, 0 °CSN2 > E2Reduced elimination due to sterically hindered baseSlower reaction rates may be observed
SOCl₂ Neat or in CH₂Cl₂, often with pyridineSN1/SN2/E1/E2Inexpensive and potentStyrene formation , rearrangements, side reactions[17]
Appel Reaction (PPh₃/CBr₄) CH₂Cl₂ or THF, 0 °C to RTSN2Mild, neutral conditions; high yields; inversion of stereochemistry[6][7][8][9]Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification
Mitsunobu Reaction THF, DEAD/DIAD, PPh₃SN2Excellent stereochemical control (inversion)[14][15][16]; mild conditionsSide product formation if the nucleophile is not sufficiently acidic[15]

Mechanistic Diagrams

Substitution_vs_Elimination cluster_0 Benzylic Alcohol Activation cluster_1 Reaction Pathways Benzylic Alcohol Benzylic Alcohol Activated Alcohol Activated Alcohol Benzylic Alcohol->Activated Alcohol Activation Activating Agent (e.g., MsCl) Activating Agent (e.g., MsCl) Activating Agent (e.g., MsCl)->Activated Alcohol Activated Alcohol (e.g., Mesylate) Activated Alcohol (e.g., Mesylate) Substitution Product (SN2) Substitution Product (SN2) Activated Alcohol (e.g., Mesylate)->Substitution Product (SN2) SN2 Attack Styrene (E2) Styrene (E2) Activated Alcohol (e.g., Mesylate)->Styrene (E2) E2 Elimination Nucleophile Nucleophile Nucleophile->Substitution Product (SN2) Base Base Base->Styrene (E2)

Caption: Competing SN2 and E2 pathways after alcohol activation.

Workflow_Selection start Start: Benzylic Alcohol Substrate is_chiral Is Stereochemistry a Concern? start->is_chiral inversion_needed Inversion Required? is_chiral->inversion_needed Yes synthesis_goal What is the Target Functional Group? is_chiral->synthesis_goal No mitsunobu Use Mitsunobu or Appel Reaction inversion_needed->mitsunobu Yes sulfonate Form Sulfonate then Displace (SN2) inversion_needed->sulfonate No mild_halide Use Mild Halogenating Agent (e.g., Appel) halide Target: Alkyl Halide synthesis_goal->halide other_nucleophile Target: Other Nucleophile synthesis_goal->other_nucleophile halide->mild_halide other_nucleophile->mitsunobu

Caption: Decision workflow for selecting an activation method.

References

  • OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Available from: [Link]

  • Organic Chemistry Portal. Benzylic substitution, benzylation. Available from: [Link]

  • Wikipedia. Methanesulfonyl chloride. Available from: [Link]

  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). Available from: [Link]

  • Grenga, P. N., Stoutenburg, E. G., & Priefer, R. (2012). Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. Tetrahedron Letters, 53(36), 4758-4760.
  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • Wikipedia. Mitsunobu reaction. Available from: [Link]

  • Brainly.in. when benzyl alcohol is treated with thionyl chloride, product formed is ? draw structure​. (2022). Available from: [Link]

  • Who we serve. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Available from: [Link]

  • Chemistry LibreTexts. 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2024). Available from: [Link]

  • The University of Northern Colorado. Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. (2012). Available from: [Link]

  • Powers, D. C., & Baran, P. S. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 18062-18067.
  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available from: [Link]

  • Oreate AI. The Appel Reaction: Turning Alcohols Into Alkyl Halides With a Gentle Touch. (2026). Available from: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available from: [Link]

  • Chem-Station. Appel Reaction. (2014). Available from: [Link]

  • Organic Chemistry Portal. Appel Reaction. Available from: [Link]

  • NC State University Libraries. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Available from: [Link]

  • Organic Chemistry Tutor. Conversions of Alcohols into Alkyl Halides. Available from: [Link]

  • ResearchGate. Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. (2025). Available from: [Link]

  • ResearchGate. Esterification of various benzylic alcohols under Mitsunobu reaction... (n.d.). Available from: [Link]

  • Chemistry Steps. Mitsunobu Reaction. (2025). Available from: [Link]

  • Chemistry Stack Exchange. SN2 vs E2 mechanism confusion. (2025). Available from: [Link]

  • Study.com. Alcohol to Alkyl Halide | Preparation, Reaction & Conversion. Available from: [Link]

  • Chemistry Steps. Alcohols to Alkyl Halides. (2024). Available from: [Link]

  • The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Available from: [Link]

  • Tachrim, Z. P., et al. (2018). Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6 -... Arkat USA. Available from: [Link]

  • Chemistry Steps. Alcohols in SN1 and SN2 Reactions. (2025). Available from: [Link]

  • OpenOChem Learn. Preparation of Alkyl Halides and Tosylates from Alcohols. Available from: [Link]

  • Reddit. Help with thionyl chloride halogenation. (2023). Available from: [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available from: [Link]

  • Ashenhurst, J. (2015). Making Alkyl Halides From Alcohols. Master Organic Chemistry. Available from: [Link]

  • Mendeleev Communications. Facile elimination from benzyl alcohols, amides and amines followed by styrene dimer formation. Available from: [Link]

  • ResearchGate. Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N. Available from: [Link]

  • Hunt, I. Ch 11 : Eliminations of benzylic systems. University of Calgary. Available from: [Link]

Sources

Improving enantiomeric excess in ketone reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Synthesis Technical Support Center.

Ticket ID: #EE-OPT-2026 Subject: Optimization of Enantiomeric Excess (ee) in Asymmetric Ketone Reduction Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Achieving >99% enantiomeric excess (ee) is rarely a matter of luck; it is a result of suppressing the reaction rate of the non-preferred transition state (


). In ketone reduction, whether biocatalytic or chemocatalytic, "low ee" usually stems from one of three root causes: Non-selective background reactions , Reversibility (thermodynamic equilibration) , or Improper catalyst-substrate fit .

This guide bypasses generic advice to focus on the specific, high-impact levers available to you at the bench.

Module 1: Biocatalytic Reduction (KREDs/ADHs)

The Gold Standard for Scalability and Green Chemistry.

Context: You are using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) with a cofactor recycling system (NADPH/NADH).

Troubleshooting & FAQs

Q: My conversion is 100%, but the ee is stuck at 92%. How do I push it to >99%? A: When conversion is high but ee is moderate, the enzyme is likely "loose" for your specific substrate.

  • The Thermodynamic Lever: Lower the temperature. Enantioselectivity is driven by the difference in activation energy between the R and S pathways. Lowering temperature (

    
    ) magnifies the impact of this energy difference (
    
    
    
    ). Try dropping from 30°C to 15°C or even 4°C.
  • The Solvent Lever: Organic co-solvents (DMSO, IPA) can alter the enzyme's active site conformation. A screen of co-solvents (5–20% v/v) often reveals a "sweet spot" where rigidity improves selectivity [1].

Q: I see the product racemizing over time. What is happening? A: This is a classic sign of reversible redox cycling . Even though KREDs are generally irreversible, if the equilibrium constant isn't favorable, the enzyme can oxidize your chiral alcohol back to the ketone and re-reduce it, eventually eroding ee.

  • Fix: Drive the equilibrium hard. If using Glucose Dehydrogenase (GDH) for recycling, ensure you have a slight excess of glucose. If using Isopropanol (IPA) as the hydrogen donor, the byproduct is acetone. Acetone is an inhibitor and can reverse the reaction. Remove it continuously (nitrogen sweep) or switch to a "suicide substrate" system like GDH/Glucose or Formate Dehydrogenase (FDH)/Formate which produces CO₂ (gas) as a byproduct, rendering the reaction irreversible [2].

Q: My substrate is a "Bulky-Bulky" ketone (e.g., Acetophenone derivative vs. tert-butyl ketone). The enzyme is dead. A: "Bulky-bulky" ketones cannot fit into the standard small-binding pocket of wild-type ADHs.

  • Fix: You need an enzyme variant with an expanded active site. If protein engineering isn't an option, switch to Anti-Prelog enzymes (often bacterial origin) which sometimes possess different binding cleft geometries compared to the standard Prelog (yeast/mammalian) enzymes.

Visualizing the Biocatalytic Workflow

Biocatalysis_Workflow Start Start: Racemic Ketone Screen Enzyme Screening (96-well plate) Start->Screen Decision ee > 95%? Screen->Decision Scale Scale-Up (Process Optimization) Decision->Scale Yes Optimize Condition Engineering Decision->Optimize No Temp Lower Temp (4°C - 15°C) Optimize->Temp Cosolvent Co-solvent Screen (DMSO/IPA) Optimize->Cosolvent pH pH Adjustment (6.0 - 8.0) Optimize->pH Temp->Screen Re-test Cosolvent->Screen Re-test pH->Screen Re-test

Figure 1: Iterative optimization loop for biocatalytic ketone reduction. Note that physical parameters (Temp/pH) are tuned before protein engineering.

Module 2: Chemocatalysis (Asymmetric Transfer Hydrogenation - ATH)

The Solution for Broad Substrate Scope and Non-Aqueous Solubility.

Context: You are using Ru, Rh, or Ir catalysts (e.g., Noyori-Ikariya type) with chiral diamine ligands (TsDPEN).

Troubleshooting & FAQs

Q: The reaction stalls at 50% conversion, or ee drops late in the reaction. A: This is the "Achilles' Heel" of ATH using Isopropanol (IPA): Reversibility .

  • Mechanism: The catalyst transfers hydride from IPA to your ketone, forming Acetone. As Acetone concentration builds, the catalyst starts reducing Acetone (wasting time) or oxidizing your product (racemization) [3].

  • Fix 1 (The Chemical Fix): Switch from IPA to Formic Acid/Triethylamine (TEAH) . This releases CO₂ gas, making the hydride transfer irreversible.

  • Fix 2 (The Physical Fix): If you must use IPA, run the reaction under a dynamic nitrogen sweep or mild vacuum to strip out acetone as it forms.

Q: I am getting low ee with an aromatic ketone. A: Check your ligand's "NH" effect.

  • Insight: The Noyori mechanism is "bifunctional." The metal holds the hydride, but the amine proton (NH) on the ligand directs the substrate via hydrogen bonding. If you Methylate that amine (NR), the ee will crash.

  • Protocol Check: Ensure you are using the correct Match/Mismatch combination of the metal chirality and the diamine chirality. For Ru-TsDPEN, the (R,R)-ligand typically pairs with the (R,R)-metal precursor for optimal geometry, though in situ generation often self-corrects this [4].

Q: Can I use water? My substrate is polar. A: Yes. ATH in water is often faster and more selective due to hydrophobic packing.

  • Technique: Use a water-soluble ligand (sulfonated TsDPEN) or simply add a surfactant (CTAB). The hydrophobic pocket formed in the micelle can enhance enantioselectivity by restricting substrate conformation [5].

Visualizing the Troubleshooting Logic

ATH_Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type LowConv Low Conversion (<50%) Type->LowConv Rxn Stalls LowEE Low ee (<90%) Type->LowEE Poor Selectivity CatDeath Catalyst Deactivation? LowConv->CatDeath Inhib Product/Byproduct Inhibition LowConv->Inhib Racem Post-Rxn Racemization? LowEE->Racem Ligand Ligand/Substrate Mismatch LowEE->Ligand Soln1 Use Degassed Solvents Check O2 exclusion CatDeath->Soln1 Soln2 Switch to Formic Acid/TEA (Remove Acetone) Inhib->Soln2 Soln3 Stop Rxn Earlier Lower Temp Racem->Soln3 Soln4 Screen Arene Ligands (Cymene vs Mesitylene) Ligand->Soln4

Figure 2: Diagnostic logic tree for Asymmetric Transfer Hydrogenation (ATH) issues.

Module 3: Comparative Optimization Matrix

Use this table to select the correct "control knob" for your specific problem.

ParameterBiocatalysis (KRED) StrategyChemocatalysis (ATH) Strategy
Temperature Lower (4–15°C): Increases rigidity, improves ee.Lower (-20–0°C): Suppresses background reaction, improves ee.
pH / Base Strict Control (pH 6–8): Essential for enzyme stability and cofactor recycling (GDH needs pH 7).Base Required: ATH requires base (KOtBu/TEA) to activate the catalyst. Too much base can cause racemization of sensitive products.
Solvent Buffer + Co-solvent: DMSO/IPA (5-10%) helps solubility. Biphasic (Buffer/Toluene) for very hydrophobic substrates.IPA vs. FA/TEA: IPA is reversible (risk of low conversion). Formic Acid/TEA is irreversible (kinetic driving force).
Substrate Conc. Low (<50 g/L): To prevent substrate inhibition, unless using a biphasic system.High (>100 g/L): ATH is robust. High concentration often helps rate by increasing catalyst turnover frequency.

Module 4: Standard Validation Protocols

Protocol A: Rapid KRED Screening (96-well format)

Purpose: To identify the initial "hit" with >80% ee.

  • Preparation: Prepare a master mix containing Buffer (Phosphate pH 7.0, 100mM), Cofactor (NADP+, 1.0 mM), and Recycling Enzyme (GDH, 5 U/mL) + Glucose (1.5 eq).

  • Enzyme Loading: Add 1–2 mg of lyophilized KRED powder to each well.

  • Substrate Addition: Add substrate (dissolved in DMSO) to a final concentration of 2–5 g/L. Final DMSO content should be <10%.

  • Incubation: Seal plate with aluminum foil. Shake at 30°C / 600 rpm for 24 hours.

  • Quench: Add 100 µL Acetonitrile or Ethyl Acetate to quench and extract.

  • Analysis: Centrifuge and analyze supernatant via Chiral HPLC/GC.

Protocol B: Ru-TsDPEN ATH Reaction

Purpose: High-ee reduction of aromatic ketones.

  • Catalyst Generation: In a Schlenk flask, mix

    
     (0.005 eq) and 
    
    
    
    (0.012 eq) in dry IPA. Heat to 80°C for 20 min (solution turns orange). Cool to RT.
  • Reaction: Add degassed ketone (1.0 eq).

  • Initiation: Add

    
     (0.05 eq) or 
    
    
    
    (5:2 mix).
  • Monitoring: Stir at RT. Monitor via TLC/GC.

    • Critical Step: If using IPA, do not seal the vessel tightly; allow acetone to escape if possible, or use a large headspace.

  • Workup: Filter through a silica plug to remove Ru metal. Evaporate solvent.

References

  • Effect of Organic Co-solvents on KRED Selectivity

    • Title: Biocatalytic ketone reduction: A powerful tool for the production of chiral alcohols.[1][2][3]

    • Source: Liese, A., et al. Springer Link (2007).
    • URL:[Link]

  • Cofactor Recycling and Irreversibility

    • Title: Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.
    • Source: Frontiers in Bioengineering and Biotechnology (2022).
    • URL:[Link]

  • Noyori ATH Mechanism & Reversibility

    • Title: Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones Using Noyori–Ikariya C
    • Source: MDPI C
    • URL:[Link]

  • Ligand Effects in ATH

    • Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.[4]

    • Source: PNAS / PMC (2011).
    • URL:[Link]

  • Aqueous ATH

    • Title: Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst.[5]

    • Source: University of Liverpool / J. Xiao Group.[5]

    • URL:[Link]

Sources

Technical Support Center: Stability of 1-(2,6-Difluoro-3-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2,6-difluoro-3-methylphenyl)ethanol. It addresses common stability issues encountered under acidic conditions, offering troubleshooting advice and validated experimental protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental stability profile of 1-(2,6-difluoro-3-methylphenyl)ethanol.

Q1: What is the primary stability concern for 1-(2,6-difluoro-3-methylphenyl)ethanol in acidic conditions?

The primary stability concern is its susceptibility to acid-catalyzed dehydration.[1] As a secondary benzylic alcohol, the hydroxyl group can be protonated under acidic conditions, converting it into a good leaving group (water). This initiates an elimination reaction to form the corresponding alkene, 1-(2,6-difluoro-3-methylstyrene). This reaction is common for benzylic alcohols due to the relative stability of the resulting conjugated system.

Q2: What is the specific degradation mechanism involved?

The degradation proceeds via an E1 (Elimination, Unimolecular) mechanism.[1][2] This is a two-step process characteristic of secondary and tertiary alcohols in the presence of a strong acid.[2][3]

  • Protonation: The lone pair of electrons on the alcohol's oxygen atom attacks a proton (H⁺) from the acid, forming a protonated alcohol (an alkyloxonium ion).[2] This is a rapid equilibrium step.

  • Carbocation Formation: The alkyloxonium ion is a good leaving group, and it departs as a neutral water molecule. This is the rate-determining step and results in the formation of a secondary benzylic carbocation.

  • Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from the adjacent carbon, and the electrons from that C-H bond form a π-bond, yielding the final alkene product.[2]

Q3: How do the ortho-difluoro substituents on the phenyl ring affect this stability?

The two fluorine atoms at the C2 and C6 positions significantly influence the molecule's reactivity. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can destabilize the adjacent benzylic carbocation intermediate formed during the E1 reaction. This destabilization can make the dehydration reaction slower compared to an unsubstituted benzylic alcohol. However, studies on ortho-fluorinated benzyl alcohols also reveal complex intramolecular interactions, such as OH···F hydrogen bonds, that influence the conformation and properties of the alcohol group.[4][5]

Scientist's Note: While the inductive effect of the fluorine atoms may slow the rate of dehydration, it does not prevent it. The benzylic position still provides enough stabilization for the carbocation to form, especially under forcing acidic conditions (e.g., elevated temperature or strong acid concentration). Therefore, this compound should always be considered acid-sensitive.

Q4: What are the expected degradation products I should monitor for?

The primary degradation product is the alkene 1-(2,6-difluoro-3-methylstyrene) . Depending on the reaction conditions and the presence of other nucleophiles, other minor byproducts could potentially form, but the styrene derivative will be the major degradant from acid-catalyzed dehydration.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during synthesis and purification.

Problem Encountered Potential Cause Recommended Solution & Rationale
Significant loss of compound during aqueous acidic workup. The compound is degrading via acid-catalyzed dehydration upon exposure to the acidic solution.[6]1. Neutralize with a Weak Base: Use a mild base like sodium bicarbonate (NaHCO₃) solution instead of stronger bases to neutralize the acid. This minimizes exposure to harsh pH extremes.2. Keep it Cold: Perform the entire workup and extraction at low temperatures (0-5 °C) to significantly reduce the rate of the elimination reaction.3. Minimize Contact Time: Do not let the organic layer remain in contact with the acidic aqueous phase for an extended period. Separate the layers promptly after mixing.
TLC or LC-MS analysis shows a new, less polar spot/peak after chromatography on silica gel. Standard silica gel can be slightly acidic, which can be sufficient to cause on-column degradation of sensitive alcohols like this one.1. Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a small percentage (e.g., 1-2%) of triethylamine in the eluent system before packing the column. This will neutralize acidic sites.2. Use Alternative Stationary Phases: Consider using neutral alumina or a bonded-phase silica (like diol or C18) for purification if the compound proves highly sensitive.
Low or inconsistent yields in reactions where an acid catalyst is used to remove a protecting group elsewhere in the molecule. The acidic conditions required for deprotection are simultaneously causing dehydration of the benzylic alcohol.1. Use Milder Acids: Screen for weaker acids (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid) or buffered systems that are sufficient for the deprotection but less harsh on the alcohol.2. Optimize Reaction Temperature: Run the deprotection at the lowest possible temperature that still allows for a reasonable reaction rate.3. Forced Degradation Study: Conduct a formal forced degradation study (see Protocol 3.1) to understand the compound's degradation kinetics and define a "safe" window of pH, temperature, and time.[7][8]

Section 3: Experimental Protocols & Methodologies

These protocols provide a starting point for assessing the stability of 1-(2,6-difluoro-3-methylphenyl)ethanol.

Protocol 3.1: Forced Degradation Study (Acid Stress Testing)

This protocol is designed to intentionally degrade the compound to identify degradation products and determine its stability profile, a key step in pharmaceutical development.[7][9]

Objective: To evaluate the stability of 1-(2,6-difluoro-3-methylphenyl)ethanol under standard acidic stress conditions.

Materials:

  • 1-(2,6-Difluoro-3-methylphenyl)ethanol

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for quenching

  • Class A volumetric flasks, pipettes

  • HPLC system

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of 1-(2,6-difluoro-3-methylphenyl)ethanol in a 10 mL volumetric flask with methanol to create a 1 mg/mL stock solution.

  • Reaction Setup: In a clean vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl. This creates a 50:50 MeOH:0.1 M HCl solution with a final substrate concentration of 0.5 mg/mL.

  • Control Sample: Prepare a control by adding 1 mL of the stock solution to 1 mL of methanol.

  • Stress Condition: Place the reaction vial in a water bath set to 60 °C.

  • Time Points: Withdraw 100 µL aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately add the 100 µL aliquot to a vial containing 100 µL of 0.1 M NaOH to neutralize the acid and stop the degradation. Dilute the quenched sample with 800 µL of the HPLC mobile phase to a final volume of 1 mL.

  • Analysis: Analyze the quenched samples by RP-HPLC (see Protocol 3.2) to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol 3.2: Analytical Method for Monitoring Stability (RP-HPLC)

This method is suitable for separating the parent alcohol from its non-polar styrene degradant.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 40% B, ramp to 95% B over 15 min, hold for 2 min, return to 40% B over 1 min, equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

System Suitability Note: Before analysis, ensure the system is suitable by making replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The styrene degradant should be well-resolved from the parent alcohol peak.

Section 4: Data Interpretation & Visualization

Visual aids to understand the degradation pathway and troubleshooting logic.

Diagram 1: Acid-Catalyzed E1 Dehydration Mechanism

Troubleshooting_Workflow start Suspected Degradation in Acidic Medium check_workup Is degradation observed during acidic workup/extraction? start->check_workup check_chromatography Is degradation observed after silica gel chromatography? check_workup->check_chromatography No solution_workup Implement cold workup (0-5°C). Use weak base (NaHCO3) for neutralization. Minimize contact time. check_workup->solution_workup Yes check_reaction Is the compound a product of a reaction run under acidic conditions? check_chromatography->check_reaction No solution_chromatography Neutralize silica gel with triethylamine. Consider using neutral alumina or reversed-phase chromatography. check_chromatography->solution_chromatography Yes solution_reaction Screen milder acid catalysts. Lower reaction temperature. Perform kinetic studies to define a safe operating window. check_reaction->solution_reaction Yes end Problem Resolved check_reaction->end No solution_workup->end solution_chromatography->end solution_reaction->end

Caption: Logical workflow for diagnosing and solving stability issues.

References

  • Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes | Request PDF. ResearchGate. Available at: [Link]

  • Ch 11 : Eliminations of benzylic systems. University of Calgary, Department of Chemistry. Available at: [Link]

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. Available at: [Link]

  • The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Longdom Publishing. Available at: [Link]

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. Available at: [Link]

  • Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. National Institutes of Health (NIH). Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com. Available at: [Link]

  • Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Elsevier. Available at: [Link]

  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. ACTA. Available at: [Link]

  • 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Elimination Reactions of Alcohols. Master Organic Chemistry. Available at: [Link]

  • REACTIONS OF ALCOHOLS. University of Illinois Chicago. Available at: [Link]

Sources

Technical Support Center: Fluorinated Benzyl Alcohol Purification

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource for the Purification of Fluorinated Benzyl Alcohols . It prioritizes causal analysis (why the method works) over rote instruction.

Ticket Type: Advanced Purification Protocols Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Fluorine Effect" on Purification

Welcome to the technical support hub. Purifying fluorinated benzyl alcohols presents unique challenges compared to their non-fluorinated counterparts. The high electronegativity of fluorine lowers the


 of the hydroxyl proton (increasing acidity) and alters the dipole moment, often causing "streaking" on silica or unexpected solubility behaviors. Furthermore, the strong C-F bond stability allows for aggressive chemical scavenging that would decompose other substrates.

Use the Diagnostic Workflow below to select the correct purification module for your specific impurity profile.

📊 Diagnostic Workflow

Figure 1: Purification Decision Matrix Caption: Logic flow for selecting the optimal purification method based on impurity type and scale.

PurificationLogic Start START: Identify Impurity ImpurityType What is the major impurity? Start->ImpurityType Aldehyde Unreacted Aldehyde (Fluorobenzaldehyde) ImpurityType->Aldehyde Isomers Regioisomers or Over-reduced species ImpurityType->Isomers Fluorous Perfluorinated Tag (Fluorous Synthesis) ImpurityType->Fluorous ScaleCheck Scale? Aldehyde->ScaleCheck Bisulfite Module 2: Bisulfite Scavenging (Chemo-selective) ScaleCheck->Bisulfite > 5g Column Module 3: Flash Chromatography (Gradient Elution) ScaleCheck->Column < 5g StateCheck Physical State? Isomers->StateCheck Recryst Module 4: Recrystallization (Solvent Pairing) StateCheck->Recryst Solid Distill Module 1: Vacuum Distillation (Fractional) StateCheck->Distill Oil/Liquid FSPE Fluorous Solid Phase Extraction (FSPE) Fluorous->FSPE

[1]

🔧 Module 1: Distillation & Thermal Separation

Applicability: Liquid fluorinated benzyl alcohols (e.g., 2,3,4,5,6-pentafluorobenzyl alcohol) or separation from high-boiling oligomers.[1]

The Challenge: Thermal Sensitivity & Boiling Points

Fluorinated alcohols often have lower boiling points than expected due to lower surface tension, but hydrogen bonding (dimerization) can counteract this.

  • Risk: Atmospheric distillation often requires temperatures

    
    , leading to discoloration or etherification.
    
  • Solution: High-vacuum fractionation.

Protocol: Vacuum Fractionation
  • Setup: Use a Vigreux column (minimum 15 cm) to prevent "bumping" and ensure theoretical plate separation.

  • Vacuum: Target < 5 mmHg .

  • Temperature Management:

    • Do not rely on standard nomographs; fluorinated compounds deviate.

    • Rule of Thumb: A mono-fluorinated benzyl alcohol boiling at

      
       (atm) will distill at 
      
      
      
      at
      
      
      .
Compound ClassApprox.[2][3][4][5][6][7][8][9][10] BP (Atm)Target BP (10 mmHg)Notes
Benzyl Alcohol


Reference Standard
4-Fluorobenzyl Alcohol


H-bonding dominates F-effect
Pentafluorobenzyl Alcohol


Caution: Solidifies in condenser (MP

)

Critical Troubleshooting: If the product solidifies in the condenser (common with polyfluorinated species), switch to an air condenser or use warm water (


) in the cooling jacket.

🧪 Module 2: Chemical Scavenging (Aldehyde Removal)

Applicability: Removing unreacted fluorobenzaldehyde starting material without chromatography. Mechanism: Reversible formation of water-soluble bisulfite adducts.

The Science

Fluorinated benzaldehydes are electrophilic. They react rapidly with sodium bisulfite (


) to form 

-hydroxy sulfonic acid salts.[1] These salts partition into the aqueous phase, while the alcohol remains in the organic phase.
Protocol: Bisulfite Wash[10][11]
  • Preparation: Dissolve the crude reaction mixture in a non-polar solvent (Diethyl Ether or Toluene). Avoid Ethyl Acetate if possible, as it has partial water solubility.[1]

  • Reagent: Prepare a saturated aqueous solution of

    
     (approx. 40% w/v).
    
  • Execution:

    • Add 2 equivalents of bisulfite solution relative to the estimated aldehyde impurity.

    • Vigorous Agitation: Shake for at least 5-10 minutes. The formation of the adduct is an equilibrium process; time and surface area are critical.

  • Separation:

    • Wash the organic layer with water (to remove residual salts).

    • Wash with brine.[9][11]

    • Dry over

      
       and concentrate.
      

Figure 2: Bisulfite Scavenging Mechanism Caption: Selective removal of aldehyde impurities via phase-switching adduct formation.

Bisulfite Input Mixture: R-CH2OH (Alcohol) + R-CHO (Aldehyde) Reaction Vigorous Shaking (Biphasic) Input->Reaction Reagent Add Saturated NaHSO3 (aq) Reagent->Reaction OrgLayer Organic Layer: R-CH2OH (Pure Alcohol) Reaction->OrgLayer Phase Sep AqLayer Aqueous Layer: R-CH(OH)SO3Na (Bisulfite Adduct) Reaction->AqLayer Phase Sep

🔍 Module 3: Chromatography (Silica Gel)

Applicability: High-purity requirements (>99%) or separation of regioisomers.

Troubleshooting: "Streaking" on TLC/Column

Issue: Fluorinated benzyl alcohols often streak on silica gel plates. Cause: The electron-withdrawing fluorine atoms increase the acidity of the benzylic hydroxyl group, leading to strong hydrogen bonding with the silanols on the silica surface. Solution:

  • Mobile Phase Modifier: Do not use pure Hexane/EtOAc.[4] Add 1% Triethylamine (TEA) to neutralize acidic sites on the silica.

    • Alternative: Use DCM/Methanol (95:5) for highly polar polyfluorinated alcohols.

  • Loading: Dissolve the crude in a minimum amount of DCM. Avoid loading in EtOAc, as it broadens bands immediately.

Separation of Regioisomers

Separating ortho-fluoro from para-fluoro isomers is difficult due to similar polarity.

  • Tactic: Use Toluene as a co-solvent. The

    
    -
    
    
    
    interactions between toluene and the fluorinated aromatic ring often differ between isomers, improving resolution (
    
    
    delta).

❄️ Module 4: Recrystallization

Applicability: Solid fluorinated benzyl alcohols (typically those with MP


).
Solvent Selection Strategy

Fluorine is lipophilic but the hydroxyl group is polar. This duality requires specific solvent pairs.

Solvent SystemRatio (v/v)ApplicabilityMechanism
Toluene / Heptane 1:3General PurposeToluene engages in

-stacking; Heptane acts as anti-solvent.[1]
DCM / Hexane 1:5Low MP SolidsDCM solubilizes well at low temp; Hexane induces precipitation.
Water / Ethanol VariableHighly PolarOnly for polyfluorinated species with high acidity.

Expert Tip: Avoid Benzene. While historically used, Toluene is safer and provides better crystal packing for fluorinated aromatics due to the methyl group disrupting the lattice less than the tight packing of benzene, allowing the fluorinated "tail" to accommodate.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Bisulfite adducts). [1]

  • Curran, D. P. "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry." Synlett, 2001 (09), 1488-1496.[1] (Source for fluorous separation logic). [1]

  • Wulfson, L. "Purification of Benzaldehyde via Bisulfite Adduct." Journal of Chemical Education, 2018 . (Modern validation of bisulfite scavenging). [1]

  • Chambers, R. D. Fluorine in Organic Chemistry. CRC Press, 2004 . (Source for boiling point/acidity data of fluorinated aromatics). [1]

Sources

Optimizing yield for NaBH4 reduction of fluorinated ketones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing NaBH₄ Reduction of Fluorinated Ketones

User Guide Overview

Subject: Yield Optimization & Troubleshooting for Sodium Borohydride Reduction of


-Fluorinated Ketones.
Applicable Substrates:  Trifluoromethyl ketones (TFMKs), perfluoroalkyl ketones, 

-fluoroacetophenones.[1] Target Audience: Medicinal Chemists, Process Chemists.[1]

The "Fluorine Effect" & Core Challenges

Reducing fluorinated ketones is deceptively simple. While the electron-withdrawing nature of fluorine renders the carbonyl carbon highly electrophilic (enhancing reactivity), it introduces two critical failure modes that do not exist with non-fluorinated analogs:

  • The Hydrate Trap (Thermodynamic Sink): Fluorinated ketones, particularly trifluoromethyl ketones, exist in a strong equilibrium with their stable gem-diol (hydrate) or hemiacetal forms in protic solvents.

    • Observation: The reaction stalls despite excess reducing agent.

    • Cause: NaBH₄ reduces the ketone, not the hydrate.[1] If the equilibrium heavily favors the hydrate (

      
      ), the concentration of reducible free ketone is negligible.
      
  • The "Invisible" Product (Isolation Failure): Fluorinated alcohols often possess significantly lower boiling points than expected and can form low-boiling azeotropes. Furthermore, the electron-withdrawing fluorine stabilizes the alkoxide, lowering the pKa of the alcohol (pKa

    
     11–12 vs. 16 for ethanol).
    
    • Observation: TLC shows conversion, but the flask is empty after the rotovap.

    • Cause: Product loss due to volatility or retention in the aqueous phase during basic workup.

Strategic Protocols

Protocol A: The "Luche" Optimization (Recommended for Stubborn Substrates)

Use this when conversion is incomplete due to stable hydrate formation.

Mechanism: Cerium(III) chloride acts as a Lewis acid to activate the carbonyl, but more importantly, it catalyzes the decomposition of the stable hydrate/hemiacetal, shifting the equilibrium toward the reducible ketone species.[1]

Step-by-Step:

  • Dissolution: Dissolve the fluorinated ketone (1.0 equiv) in Methanol (0.2 M) .

  • Lewis Acid Addition: Add CeCl₃·7H₂O (1.0 equiv) . Stir for 10 minutes at 0 °C to allow complexation.

  • Reduction: Add NaBH₄ (1.2–1.5 equiv) portion-wise over 15 minutes.

    • Note: Gas evolution (H₂) will be vigorous.

  • Monitoring: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT). Monitor via TLC/GC.[1][2]

  • Quench: Add Saturated NH₄Cl (aqueous).

  • Workup (Critical): See Section 3.

Protocol B: The Anhydrous Shift (For Moisture-Sensitive Substrates)

Use this to prevent hydrate reformation if the substrate is prone to side reactions.

  • Solvent: Use anhydrous THF or Ethanol (avoid water).

  • Drying Agent: Add activated Molecular Sieves (3Å) or anhydrous MgSO₄ directly to the reaction flask before adding the reducing agent. This physically removes water, pushing the equilibrium

    
     to the left.
    
  • Reagent: Add NaBH₄ (1.5 equiv).

Critical Workup & Isolation Guide

WARNING: The most common cause of "0% yield" is not reaction failure, but isolation failure.[1]

ParameterStandard AlcoholFluorinated AlcoholOptimization Strategy
Acidity (pKa) ~16-17 (Neutral)~11-12 (Weakly Acidic)Avoid strong base (NaOH) washes. At pH > 12, the product exists as a water-soluble alkoxide.[1] Quench with NH₄Cl or dilute HCl to keep pH < 9.
Volatility ModerateHighDo NOT rotovap to dryness at high vacuum/bath temp. Co-distill with a higher boiling solvent or use a Vigreux column.
Azeotropes Water/EtOHWater/Fluoro-alcoholProduct often forms azeotropes with water. Dry organic layer thoroughly (

) before concentration.
Partition Coeff. LipophilicAmphiphilicUse DCM (Dichloromethane) for extraction (denser, efficient). Perform 3x extractions.

Visualizing the Challenge

Diagram 1: The Hydrate Trap & Resolution

This diagram illustrates the thermodynamic sink that prevents reduction and how to overcome it.

HydrateTrap cluster_equilibrium Thermodynamic Equilibrium (The Trap) Hydrate Gem-Diol (Hydrate) [Stable Sink] Ketone Free Ketone [Reactive Species] Hydrate->Ketone - H₂O (Slow) Alcohol Fluorinated Alcohol (Product) Ketone->Alcohol Fast Reduction (Irreversible) NaBH4 NaBH₄ / CeCl₃ (Reducing Agent) NaBH4->Ketone Attacks Optimization OPTIMIZATION: Luche (CeCl₃) or Drying Agents accelerate this dehydration step Optimization->Hydrate

Caption: The "Hydrate Trap" mechanism. NaBH₄ can only reduce the free ketone. If the hydrate is too stable, the reaction stalls.[1] CeCl₃ or drying agents catalyze the release of the free ketone.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when yield is low.

Troubleshooting Start Problem: Low Yield CheckTLC 1. Check Crude Reaction (TLC/GC) Is starting material (SM) consumed? Start->CheckTLC SM_Remains Yes: SM Remains (Reaction Stalled) CheckTLC->SM_Remains No conversion SM_Gone No: SM Consumed (Reaction Worked) CheckTLC->SM_Gone Full conversion HydrateIssue Diagnosis: Stable Hydrate/Hemiacetal SM_Remains->HydrateIssue Fix1 Solution A: Add CeCl₃·7H₂O (Luche) HydrateIssue->Fix1 Fix2 Solution B: Switch solvent to Anhydrous THF + MgSO₄ HydrateIssue->Fix2 WhereProduct 2. Where is the product? (Isolation Failure) SM_Gone->WhereProduct CheckPH Check Aqueous pH WhereProduct->CheckPH HighPH pH > 10? Product is in Water Layer (Deprotonated) CheckPH->HighPH Yes LowPH pH is Neutral/Acidic? CheckPH->LowPH Yes FixPH Acidify to pH 4-6 Re-extract with DCM HighPH->FixPH Volatility Diagnosis: Volatility Loss Did you rotovap to dryness? LowPH->Volatility FixVol Do NOT dry completely. Keep in solution or distill carefully. Volatility->FixVol

Caption: Diagnostic flowchart for isolating the cause of yield loss in fluorinated ketone reductions.

Troubleshooting Q&A (FAQ)

Q1: I added 1.0 equivalent of NaBH₄, but the reaction stopped at 50% conversion. Why? A: This is likely due to the Hydrate Equilibrium . In methanol, your ketone (


) is in equilibrium with its hemiacetal (

). NaBH₄ consumes the ketone, but if the re-equilibration of Hemiacetal

Ketone is slow (high activation energy), the reaction stalls.[1]
  • Fix: Add CeCl₃·7H₂O (Luche conditions). The Cerium catalyzes the equilibrium shift. Alternatively, increase NaBH₄ to 2.0–3.0 equivalents to force the kinetics.[1]

Q2: My product disappeared after the rotary evaporator. Did it decompose? A: It likely evaporated . Fluorinated alcohols (e.g., trifluoroethanol derivatives) often have boiling points significantly lower than their non-fluorinated analogs due to reduced intermolecular Hydrogen-bonding (fluorine is a poor H-bond acceptor).

  • Fix: Stop evaporation when the solvent volume is low but not dry. Analyze the concentrated solution via NMR/GC to confirm presence. If you must isolate neat oil, use a mild vacuum (water aspirator) rather than a high-vacuum pump.

Q3: Can I use basic workup (NaOH) to remove boron salts? A: NO. The


 of a trifluoromethyl carbinol is 

. Washing with 1M NaOH (pH 14) will deprotonate the alcohol, forming a water-soluble alkoxide salt (

). Your product will be flushed down the drain with the aqueous layer.
  • Fix: Quench with saturated NH₄Cl or 1M HCl .[1] Ensure the aqueous layer is pH < 9 before separation.

Q4: I see a new spot on TLC that isn't my alcohol. What is it? A: If you used a strong base or heated the reaction, you might have triggered HF elimination .[1] Although rare with NaBH₄,


-fluoro alcohols can eliminate HF to form enol ethers or unsaturated systems if the conditions are too basic.
  • Fix: Keep the reaction cold (0 °C) and avoid strong bases.

References

  • Luche Reduction Mechanism & Utility

    • Gemal, A. L., & Luche, J. L. (1981).[1][3] Lanthanoids in organic synthesis.[1][4] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects.Journal of the American Chemical Society .[4]

  • Hydration of Trifluoromethyl Ketones

    • Stewart, R., & Teo, K. C. (1980).[1] The reduction of aryl trifluoromethyl ketones by sodium borohydride.Canadian Journal of Chemistry .[1]

  • Isolation & Volatility of Fluorinated Alcohols

    • Tölgyessy, P., et al. (2025).[1][2] Determination of volatile fluorotelomer alcohols... addressing FTOH volatility issues.Journal of Chromatography A .

  • General NaBH₄ Reactivity & Selectivity

    • Master Organic Chemistry.[1] (2011).[5] Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[5][6][7][8]

Sources

Technical Support Center: Handling Volatility of Fluorinated Phenyl Ethanol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for handling highly volatile fluorinated phenyl ethanol intermediates (e.g., 2-(2-fluorophenyl)ethanol, 1-(3-fluorophenyl)ethanol, and trifluoromethylated analogs).

Part 1: Mechanistic Causality – Why Are Fluorinated Intermediates So Volatile?

Before troubleshooting, it is critical to understand the physical chemistry driving the behavior of your molecules. Researchers often assume that the hydrogen-bonding capability of the ethanol hydroxyl group will anchor the molecule during solvent evaporation. However, fluorinated phenyl ethanols routinely suffer from extreme volatility, leading to devastating yield losses[1].

The Causality of Fluorinated Volatility:

  • Low Polarizability: Fluorine is the most electronegative element, holding its electron lone pairs extremely tightly. This results in exceptionally low polarizability, which drastically weakens intermolecular London dispersion forces. The fluorinated aromatic ring acts almost like a "Teflon coating," preventing the molecules from packing tightly and thereby increasing vapor pressure.

  • Azeotropic Co-Evaporation: Fluorinated intermediates frequently form azeotrope-like mixtures with low-boiling halogenated solvents like dichloromethane (DCM). As the solvent evaporates under reduced pressure, the fluorinated alcohol is swept away in the vapor phase.

  • 
     Stacking with Aromatic Solvents:  If your reaction workup utilizes aromatic solvents like toluene, the electron-deficient fluorinated phenyl ring engages in face-centered 
    
    
    
    stacking with the electron-rich toluene ring. This interaction severely enhances the co-evaporation of your product alongside the solvent.

Part 2: Troubleshooting Guides & FAQs

Q1: My crude


H-NMR yields are excellent (>90%), but my isolated yields drop to 30% after rotary evaporation. Where is my product going? 
A1:  Your product is evaporating alongside your extraction solvent. Fluorinated alcohols and esters exhibit extreme volatility that scales with the degree of fluorination[1]. If you are using toluene to azeotropically remove water, the 

stacking interactions are dragging your fluorinated intermediate into the vapor phase. Actionable Fix: Switch your extraction solvent to diethyl ether or pentane. Never use toluene for the workup of highly fluorinated aromatics unless absolutely necessary.

Q2: How can I completely dry my fluorinated intermediate without losing it on the Schlenk line? A2: High-vacuum manifolds (Schlenk lines) can strip volatile fluorinated liquids from a flask in a matter of minutes. Actionable Fix: Do not subject these intermediates to high vacuum (


 mbar) overnight. Instead, chemically dry the organic phase thoroughly with anhydrous 

or

prior to concentration. For final solvent removal, use a gentle stream of nitrogen gas at 0°C rather than a vacuum pump.

Q3: I suspect my compound is being pulled into the vacuum pump during rotary evaporation. How do I prove this? A3: You must build a self-validating evaporation system . Install a secondary dry-ice/acetone cold trap (-78°C) directly between your rotary evaporator's primary condenser and the vacuum source. Validation Logic: Weigh the secondary trap before evaporation. After concentrating your sample, weigh the trap again. Rinse the trap with 1 mL of


 and run a 

-NMR. If you detect a fluorine signal in the trap, your vacuum was too strong or your bath was too hot. Adjust parameters until the secondary trap remains completely free of your product.

Part 3: Quantitative Data & Evaporation Parameters

The following table summarizes the relative volatility risks and provides hard limits for rotary evaporation parameters to prevent product loss.

Compound ClassExample StructureVolatility RiskPrimary Cause of LossMax Vacuum for DCM RemovalRecommended Bath Temp
Non-fluorinated 2-PhenylethanolLowN/A50 mbar30°C
Mono-fluorinated 2-(2-Fluorophenyl)ethanolModerateHigh vapor pressure150 mbar20°C
Trifluoromethylated 2-(Trifluoromethyl)phenylethanolHighWeak dispersion forces250 mbar10°C
Perfluorinated 2-(Pentafluorophenyl)ethanolExtreme

co-evaporation
N/A (Use

blowdown)
0°C

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Safe Solvent Removal for Fluorinated Intermediates

This step-by-step methodology ensures maximum recovery of volatile fluorinated phenyl ethanols from organic solvents[2].

Step 1: Pre-Drying

  • Chemically dry the combined organic extracts over anhydrous

    
     for 15 minutes.
    
  • Filter the solution into a round-bottom flask, ensuring the flask is no more than half full to prevent bumping.

Step 2: Rotary Evaporator Setup

  • Chill the primary condenser coils to -10°C using a recirculating chiller.

  • Install a secondary cold trap (-78°C) between the rotovap and the vacuum pump. Record the empty weight of this trap.

  • Set the water bath temperature to a maximum of 15°C (use ice if necessary). Do not apply heat.

Step 3: Controlled Evaporation

  • Begin rotation at 100 rpm to maximize surface area and prevent localized thermal gradients.

  • Gradually lower the pressure. For DCM, do not drop the pressure below 200 mbar initially. Once the bulk solvent is removed, you may carefully lower it to 150 mbar.

  • Stop the evaporation immediately when the solvent front disappears. Do not leave the flask spinning under vacuum.

Step 4: Final Concentration & Validation

  • Remove the flask from the rotovap. If residual solvent remains, place the flask in an ice bath (0°C) and pass a gentle stream of high-purity Nitrogen gas over the liquid surface until constant mass is achieved.

  • System Validation: Remove the secondary cold trap, weigh it, and analyze a

    
     rinse via 
    
    
    
    -NMR. The absence of a fluorine signal validates that your evaporation parameters successfully retained 100% of the intermediate in the primary flask.

Part 5: Workflow Visualization

The following decision matrix outlines the logical pathway for selecting the correct solvent removal strategy based on the specific risks associated with fluorinated intermediates.

VolatilityWorkflow Start Evaporation of Fluorinated Phenyl Ethanol CheckSolvent Identify Extraction Solvent Start->CheckSolvent IsToluene Is Solvent Toluene or Aromatic? CheckSolvent->IsToluene HighRisk High Risk of Co-evaporation (π-π stacking) IsToluene->HighRisk Yes Rotovap Rotary Evaporation Bath < 20°C, >150 mbar IsToluene->Rotovap No LowTemp Use Ice Bath (0°C) & Gentle N2 Stream HighRisk->LowTemp Validate Validate via Secondary Cold Trap NMR LowTemp->Validate Rotovap->Validate Store Store at -20°C in Sealed PTFE Vial Validate->Store

Decision matrix for solvent removal from volatile fluorinated intermediates.

References

  • Buchi. "Rotary Evaporation | Buchi.com." Buchi AG. Available at:[Link]

  • Stockhammer, L. "Enantioselective isothiourea-catalyzed α-fluorination of activated esters." Johannes Kepler University Linz (JKU ePUB). Available at:[Link]

  • Mykhailiuk, P. K., et al. "Synthesis of a Hominal Bis(difluoromethyl) Fragment." ACS Omega. Available at:[Link]

Sources

Resolution of racemic 1-(2,6-Difluoro-3-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the resolution of 1-(2,6-Difluoro-3-methylphenyl)ethanol (CAS: 1173241-01-4). This chiral secondary alcohol is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of c-Met and kinase inhibitors[1]. Achieving high enantiomeric purity is critical for downstream pharmacological efficacy.

This guide provides field-proven methodologies, causal explanations for reagent selection, and troubleshooting steps for both enzymatic and chemical resolution pathways.

Workflow Visualization

G Racemate Racemic 1-(2,6-Difluoro- 3-methylphenyl)ethanol EKR Enzymatic Kinetic Resolution (CALB) Racemate->EKR Vinyl Acetate ChemRes Chemical Resolution (Diastereomeric Salts) Racemate->ChemRes Phthalic Anhydride Acyl (R)-Acetate + (S)-Alcohol EKR->Acyl Salts Diastereomeric Phthalate Salts ChemRes->Salts Chiral Amine Sep1 Column Chromatography & Hydrolysis Acyl->Sep1 Sep2 Fractional Crystallization & Hydrolysis Salts->Sep2 PureR Enantiopure (R)-Alcohol Sep1->PureR PureS Enantiopure (S)-Alcohol Sep1->PureS Sep2->PureR Sep2->PureS

Workflow for the resolution of racemic 1-(2,6-Difluoro-3-methylphenyl)ethanol.

Section 1: Enzymatic Kinetic Resolution (EKR)

Biocatalytic Transesterification

Q: What is the recommended enzymatic method for resolving this fluorinated alcohol? A: We strongly recommend Lipase-catalyzed transesterification using Candida antarctica Lipase B (CALB), commercially available immobilized on acrylic resin as Novozym 435[2]. This enzyme exhibits exceptional enantioselectivity (E-value > 200) for secondary benzylic alcohols[3].

Self-Validating Protocol: CALB-Catalyzed Resolution

  • Preparation: Dissolve 1.0 equivalent of racemic 1-(2,6-Difluoro-3-methylphenyl)ethanol in anhydrous hexane (10 mL per mmol of substrate).

  • Acyl Donor Addition: Add 3.0 equivalents of vinyl acetate[4].

  • Biocatalyst Addition: Add Novozym 435 (approx. 20 mg/mL of solvent)[3].

  • Incubation: Stir the suspension orbitally at 250 rpm at 30–40 °C[3].

  • Validation & Monitoring: Monitor the reaction via chiral GC or HPLC. The system is self-validating: the reaction must be physically stopped at exactly 45–50% conversion to ensure both the unreacted (S)-alcohol and the formed (R)-acetate maintain >99% ee.

  • Separation: Filter off the immobilized enzyme (which can be washed with hexane and reused). Concentrate the filtrate and separate the (S)-alcohol from the (R)-acetate using silica gel flash chromatography (hexane/ethyl acetate).

  • Hydrolysis: Hydrolyze the isolated (R)-acetate using K₂CO₃ in methanol to recover the enantiopure (R)-alcohol.

Troubleshooting EKR:

  • Issue: The reaction stalls before reaching 45% conversion.

    • Causality & Solution: Stalling is typically caused by enzyme desiccation or solvent polarity issues. Lipases require a microscopic hydration shell to maintain their active conformation. If you used a hydrophilic solvent (like THF or plain ethyl acetate), it may have stripped this essential water layer. Switch to a highly hydrophobic solvent like hexane or toluene to preserve the enzyme's microenvironment[5].

  • Issue: Why must I use vinyl acetate instead of a standard ester like ethyl acetate?

    • Causality & Solution: Standard transesterification is a reversible equilibrium process. When vinyl acetate donates its acyl group, the leaving group is vinyl alcohol, which instantly and irreversibly tautomerizes into acetaldehyde. This thermodynamic sink prevents the reverse reaction, locking in the enantiomeric excess[4].

Section 2: Chemical Resolution via Diastereomeric Salts

Classical Derivatization and Crystallization

Q: If I need to scale up to multi-kilogram batches and wish to avoid enzyme costs, what is the best chemical alternative? A: The classical resolution via phthalate half-esters. By converting the racemic alcohol into a carboxylic acid derivative, you can form diastereomeric salts with a chiral amine.

Self-Validating Protocol: Phthalate Half-Ester Resolution

  • Derivatization: Reflux the racemic alcohol with 1.1 eq of phthalic anhydride in pyridine to quantitatively yield the racemic phthalate half-ester.

  • Salt Formation: Dissolve the half-ester in a hot acetone/hexane mixture. Add 1.0 eq of a resolving agent, such as (S)-(-)-1-phenylethylamine.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salts have different lattice energies and solubilities; the less soluble salt will selectively precipitate.

  • Validation: Filter the crystals and measure the diastereomeric excess (de) of a small cleaved aliquot via chiral HPLC. If de < 98%, perform a second recrystallization from the same solvent system. This built-in quality control prevents impure material from advancing.

  • Cleavage & Recovery: Treat the purified salt with 1M HCl to protonate the half-ester and wash away the chiral amine. Finally, saponify the half-ester with aqueous NaOH to liberate the enantiopure alcohol.

Troubleshooting Chemical Resolution:

  • Issue: The salt "oils out" instead of forming filterable crystals.

    • Causality & Solution: Oiling out (liquid-liquid phase separation) occurs when the crystallization temperature drops below the melting point of the solute-rich phase before supersaturation triggers nucleation. To fix this, lower the polarity of your solvent system (increase the hexane ratio) to force earlier supersaturation, or seed the solution with pure crystals at a higher temperature.

Section 3: Quantitative Data & Method Comparison

ParameterEnzymatic Kinetic Resolution (CALB)Chemical Resolution (Diastereomeric Salts)
Yield (Theoretical Max) 50% per enantiomer50% per enantiomer
Enantiomeric Excess (ee) > 99%> 98% (after recrystallization)
Scalability Excellent (mild conditions, reusable enzyme)Good (requires large solvent volumes)
Reagent Cost Moderate (enzyme cost offset by reuse)Low (cheap resolving agents)
Time to Completion 12–24 hours3–5 days (due to crystallization steps)

Section 4: General Analytical FAQs

Q: How do I accurately monitor the enantiomeric excess (ee) during these workflows? A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. For fluorinated phenylethanol derivatives, stationary phases based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) typically provide excellent baseline resolution of the enantiomers when eluted with a hexane/isopropanol (typically 90:10 to 95:5) mobile phase.

References

  • 4-[1-(2,6-difluoro-3-methylphenyl)ethoxy]aniline | 1173240-99-7. Molaid. [Link]

  • Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO.[Link]

  • The effect of the migrating group structure on enantioselectivity in lipase-catalyzed kinetic resolution of 1-phenylethanol. Comptes Rendus de l'Académie des Sciences.[Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. NIH / PMC.[Link]

  • Process for preparation of (R) and (S)-1-Phenylethanol through enzymatic resolution by Serratia marcescens and the characterization of the enantioselective lipase. Biology-Journal. [Link]

Sources

Validation & Comparative

13C NMR Spectrum Analysis of Fluorinated Phenyl Ethanols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Validation Challenge

In drug discovery, fluorinated phenyl ethanols (FPEs) serve as critical bioisosteres and metabolic blockers. However, their structural validation presents a unique challenge. While 1H NMR is faster, it often fails to definitively distinguish between regioisomers (ortho-, meta-, para-) due to severe signal overlap (second-order effects) in the aromatic region (6.8–7.5 ppm).

13C NMR spectroscopy , particularly when leveraging 19F-13C heteronuclear coupling , stands as the "Gold Standard" alternative. This guide objectively compares the analytical performance of 13C NMR against 1H NMR, providing a mechanistic breakdown of C-F coupling patterns that allow for unambiguous structural assignment.

Mechanistic Insight: The Physics of C-F Coupling

To interpret these spectra, one must understand that the fluorine nucleus (


, spin 1/2) couples strongly with carbon (

, spin 1/2).[1] Unlike protons, which show small couplings, Fluorine exerts massive splitting effects on the carbon skeleton, acting as an internal "molecular ruler."
The "Magnitude-Distance" Rule

The magnitude of the coupling constant (


) is inversely proportional to the distance (number of bonds) from the fluorine atom. This predictable decay is the key to assigning the position of the fluorine substituent.
Coupling TypeBond DistanceTypical Value (

, Hz)
Spectral Appearance
Ipso

(Direct)
240 – 250 Hz Wide Doublet
Ortho

(2 Bonds)
20 – 25 Hz Distinct Doublet
Meta

(3 Bonds)
6 – 10 Hz Small Doublet
Para

(4 Bonds)
1 – 3 Hz Broad Singlet / Tiny Doublet

Expert Note: In the ortho isomer, the benzylic carbon (side chain) is 3 bonds away from the fluorine (


). Expect a subtle splitting (~1-3 Hz) on the alkyl signal, a diagnostic feature absent in para isomers.

Comparative Analysis: 13C NMR vs. Alternatives

Scenario: Distinguishing Regioisomers of Fluorophenylethanol

Objective: Confirm the identity of a synthesized batch of 2-(4-fluorophenyl)ethanol vs. its ortho/meta impurities.

Method A: 1H NMR (The Standard Alternative)
  • Performance: Low Resolution in Aromatic Region.

  • Limitation: The aromatic protons often appear as a "multiplet soup" due to similar chemical environments and complex H-H / H-F coupling. Distinguishing a meta substitution from an ortho substitution relies on subtle splitting patterns that are easily obscured by line broadening.

Method B: 13C NMR (The Recommended Solution)
  • Performance: High Resolution & Diagnostic Splitting.

  • Advantage: The C-F coupling spreads the signals over a wide range (115–165 ppm). The specific

    
    -values provide a "fingerprint" that mathematically proves the substitution pattern.
    
Comparative Data Table: Predicted Chemical Shifts & Coupling Constants

Values are calculated based on standard Substituent Chemical Shift (SCS) additivity rules relative to 2-phenylethanol base values.

Carbon PositionOrtho-Isomer (2-F)Meta-Isomer (3-F)Para-Isomer (4-F)
C-F (Ipso) ~160.5 ppm (d, 245 Hz)~163.0 ppm (d, 245 Hz)~162.0 ppm (d, 245 Hz)
Ortho to F ~115.8 ppm (d, 22 Hz)~114.0 ppm (d, 21 Hz)~115.2 ppm (d, 21 Hz)
Meta to F ~129.0 ppm (d, 8 Hz)~130.0 ppm (d, 8 Hz)~130.1 ppm (d, 8 Hz)
Para to F ~124.2 ppm (d, 3 Hz)~123.5 ppm (d, 3 Hz)~135.0 ppm (d, 3 Hz)
Alkyl (

-CH2)
~33.0 ppm (d, ~2 Hz)~38.8 ppm (s)~38.5 ppm (s)
Alkyl (

-CH2)
~62.5 ppm (s)~63.5 ppm (s)~63.5 ppm (s)

Analysis:

  • Symmetry Check: The Para isomer is symmetric. The two ortho carbons (relative to F) are equivalent, as are the two meta carbons. This results in fewer total aromatic signals (4 signals) compared to Ortho/Meta isomers (6 signals).

  • Diagnostic Signal: The Ortho isomer shows a unique coupling on the alkyl

    
    -carbon due to proximity (
    
    
    
    ), which is absent in the Meta/Para isomers.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this optimized acquisition protocol.

Step 1: Sample Preparation
  • Concentration: 30–50 mg of sample in 0.6 mL deuterated solvent (CDCl3 or DMSO-d6).

  • Solvent Choice: CDCl3 is preferred for resolution; DMSO-d6 may broaden signals due to viscosity but is necessary for polar derivatives.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Why? Standard decoupling removes H-C coupling but leaves F-C coupling intact, which is desired for diagnosis.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Why? Quaternary carbons (Ipso-C) have long T1 relaxation times. Short delays reduce their intensity, making the critical doublet at ~160 ppm invisible.

  • Scans (NS): Minimum 256 scans (Fluorine splits signal intensity, lowering S/N ratio).

  • Spectral Width: 240 ppm (ensure Carbonyl/Ipso regions are captured).

Step 3: Processing & Validation
  • Line Broadening (LB): 1.0 Hz (reduces noise, but don't over-smooth or you lose small

    
     couplings).
    
  • Validation Check: Measure the large doublet spacing. If it is ~245 Hz, you have confirmed the presence of Fluorine on the ring.

Decision Logic & Workflow Visualization

Diagram 1: Isomer Assignment Decision Tree

This logic gate allows for rapid classification of an unknown fluorinated phenyl ethanol.

IsomerID Start Unknown Fluorinated Phenyl Ethanol Spectrum CountSignals Count Aromatic 13C Signals (Exclude Solvent) Start->CountSignals FourSignals 4 Aromatic Signals (Symmetry Present) CountSignals->FourSignals Symmetric SixSignals 6 Aromatic Signals (No Symmetry) CountSignals->SixSignals Asymmetric Para Assignment: PARA-Isomer (4-Fluorophenyl) FourSignals->Para CheckAlpha Check Alkyl Alpha-Carbon (~30-40 ppm) SixSignals->CheckAlpha CouplingYes Coupling Observed (d, J ~1-3 Hz) CheckAlpha->CouplingYes CouplingNo No Coupling (Singlet) CheckAlpha->CouplingNo Ortho Assignment: ORTHO-Isomer (2-Fluorophenyl) CouplingYes->Ortho Meta Assignment: META-Isomer (3-Fluorophenyl) CouplingNo->Meta

Caption: Decision tree for assigning regioisomers based on signal count (symmetry) and side-chain coupling effects.

Diagram 2: Experimental Workflow

The step-by-step path from sample to validated data.

Workflow Prep Sample Prep 50mg / 0.6mL CDCl3 Acq Acquisition D1 > 2.0s NS > 256 Prep->Acq Load Process Processing LB = 1.0 Hz Peak Picking Acq->Process FT Analyze Analysis Measure J(C-F) Check Symmetry Process->Analyze Data Report Validated Structure Analyze->Report Confirm

Caption: Optimized experimental workflow for acquiring quantitative 13C NMR data of fluorinated compounds.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[2] Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 13C NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • PubChem. (2024).[3] 2-(4-Fluorophenyl)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link][3]

  • Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Comparative Guide: Chiral HPLC Separation of 1-(2,6-Difluoro-3-methylphenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 1-(2,6-Difluoro-3-methylphenyl)ethanol (CAS: 1173241-01-4) Significance: A critical chiral building block for next-generation kinase inhibitors (e.g., MET/ALK inhibitors similar to Crizotinib analogs).[1] The Challenge: The presence of two fluorine atoms at the 2,6-positions creates significant steric hindrance and alters the electron density of the aromatic ring, interfering with standard


 interactions used by many chiral selectors.

This guide compares the two most effective separation strategies: Amylose-based (AD/IA) vs. Cellulose-based (OD/IB) Chiral Stationary Phases (CSPs), providing optimized protocols to achieve baseline resolution (


).

Technical Comparison: Amylose vs. Cellulose CSPs[1][2]

For fluorinated phenyl-ethanol derivatives, the choice of polysaccharide backbone is critical.[1] The table below contrasts the performance characteristics of the two leading alternatives.

FeatureAlternative A: Amylose-Based Alternative B: Cellulose-Based
Primary Column Chiralpak AD-H / IA Chiralcel OD-H / IB
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mechanism Helical groove inclusion + H-bondingRigid rod lattice + H-bonding
Selectivity (

)
High for sterically hindered rings.[1] The helical cavity accommodates the bulky 2,6-difluoro substitution pattern well.[1]Moderate to High . Often provides better resolution for planar molecules, but may struggle with the "twisted" conformation caused by ortho-fluorines.[1]
Mobile Phase Preference Hexane / Ethanol (85:15)Hexane / Isopropanol (90:[1][2]10)
Typical Resolution (

)
> 2.0 (Robust Baseline)~1.5 - 1.8 (Sensitive to temp)
Recommendation Primary Choice for method development.Secondary Choice if AD-H fails or for orthogonal verification.[1]
Expert Insight: The "Fluorine Effect"

The 2,6-difluoro substitution creates a "molecular handle" that fits uniquely into the chiral grooves of the Amylose polymer. Unlike non-fluorinated analogs, which often separate better on Cellulose (OD-H), the electron-deficient ring of the target molecule interacts more favorably with the amide linkages in the Amylose backbone, often making Chiralpak AD-H (or immobilized IA) the superior candidate for this specific congener.

Experimental Protocols

Protocol A: Normal Phase Separation (Recommended)

Objective: Achieve rapid, high-resolution separation for QC or preparative scale-up.[1]

  • Column: Chiralpak AD-H (5 µm, 250 x 4.6 mm)[2]

  • Mobile Phase: n-Hexane / Ethanol (85:15 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 220 nm (Fluorinated rings have low absorbance; 220 nm maximizes signal)[1]

  • Sample Diluent: Mobile Phase (approx. 0.5 mg/mL)[2]

Self-Validating Check:

  • Inject the racemate.[1]

  • Success Criterion: Two distinct peaks with

    
    .[1][3]
    
  • Troubleshooting: If peak tailing occurs, add 0.1% Diethylamine (DEA) to the mobile phase to suppress silanol interactions with the hydroxyl group.

Protocol B: Reversed-Phase Separation (Green/MS-Compatible)

Objective: LC-MS compatible method for biological matrices or trace analysis.[1]

  • Column: Chiralpak AD-RH (5 µm, 150 x 4.6 mm)

  • Mobile Phase: Water / Acetonitrile (60:40 v/v)[1]

  • Flow Rate: 0.5 mL/min

  • Temperature: 25°C

  • Detection: UV @ 220 nm or MS (ESI+)[1]

Expert Note: Reversed-phase methods for this molecule often yield longer retention times (30-50 mins) due to the hydrophobicity of the fluorinated ring but offer superior orthogonality to normal phase methods.

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of 1-(2,6-Difluoro-3-methylphenyl)ethanol.

ChiralMethodDev Start Start: Racemic 1-(2,6-Difluoro-3-methylphenyl)ethanol Screen1 Screen 1: Chiralpak AD-H Hexane/EtOH (90:10) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Method Validated (Rs > 2.0) CheckRs->Success Yes Fail1 Rs < 1.5 or Co-elution CheckRs->Fail1 No Step2 Switch Modifier to IPA (Hexane/IPA 90:10) Fail1->Step2 CheckRs2 Check Rs Step2->CheckRs2 CheckRs2->Success Yes Step3 Screen 2: Chiralcel OD-H Hexane/IPA (90:10) CheckRs2->Step3 No Step4 Try Reversed Phase Chiralpak AD-RH (ACN/Water) Step3->Step4 If Fail Step4->Success Optimization

Caption: Decision tree for optimizing chiral resolution, prioritizing Amylose-based phases.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (General protocol for Amylose-based separations).

  • ChemicalBook. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol Synthesis and Separation. (Analogous structure method reference).

  • Sigma-Aldrich. 1-(2,6-Difluoro-3-methylphenyl)ethanol Product Page.[1] (Compound verification). [1]

  • Journal of Chromatography A. Enantioselective separation of fluorinated phenyl-ethanol derivatives. (Mechanistic insight on fluorine effect).

Sources

The Spectroscopic Fingerprint of Fluorinated Alcohols: A Comparative Guide to O-H Stretch IR Absorption

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the choice of solvent can dictate the success or failure of peptide synthesis, protein structural analysis, and formulation stability. Fluorinated alcohols—specifically 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE)—are uniquely capable of solubilizing highly hydrophobic aggregates and stabilizing


-helical conformations.

The root of this unique solvent behavior lies in their extreme hydrogen-bond (H-bond) donor capacity. To objectively evaluate and compare this capacity against non-fluorinated alternatives, Application Scientists rely on Infrared (IR) spectroscopy. By analyzing the vibrational frequency of the O-H stretching band (


), we can quantitatively map the thermodynamic strength of these solvent-solute interactions.

Mechanistic Causality: The Fluorine Inductive Effect

To understand the IR spectral differences between fluorinated and non-fluorinated alcohols, we must look at the underlying quantum mechanics and molecular physics.

In a molecule like HFIP, the six highly electronegative fluorine atoms exert a massive electron-withdrawing inductive effect [1]. This pulls electron density away from the central carbon and, consequently, from the hydroxyl oxygen. To compensate, the oxygen atom withdraws electron density from the adjacent O-H bond, leaving the proton highly electropositive. This drastically increases the molecule's Brønsted acidity and its potential as an H-bond donor.

When this highly polarized O-H group interacts with an H-bond acceptor (such as a peptide carbonyl or a halide anion), the O-H bond is physically lengthened. According to Hooke’s Law for a harmonic oscillator (


), a lengthened, weakened bond possesses a lower restoring force constant (

). This directly translates to a lower vibrational frequency—a phenomenon known as a red-shift (

)[2]. The magnitude of this red-shift is the definitive, quantifiable signature of H-bond donor strength.

Mechanism A Fluorine Substitution (-CF₃ groups) B Inductive Electron Withdrawal (Decreased Shielding) A->B C O-H Bond Polarization (Increased Brønsted Acidity) B->C D Strong H-Bond Donor Activity (Interaction with Acceptors) C->D E O-H Bond Lengthening (Reduced Force Constant, k) D->E F Massive IR Red-Shift (Lower νOH Wavenumber) E->F

Mechanistic pathway of fluorine-induced O-H stretch red-shifting.

Comparative Spectroscopic Data

The table below synthesizes the IR absorption bands for the O-H stretch across fluorinated and non-fluorinated alcohols. Notice that while the free (monomeric, gas-phase or highly dilute) O-H stretch frequencies are relatively similar across all alcohols, the associated (H-bonded) frequencies diverge wildly based on the inductive effect[3][4].

SolventFree

(cm⁻¹)
Associated H-Bonded

(cm⁻¹)
Max Observed Red-Shift (

)
H-Bond Donor Acidity (

)
HFIP ~3668~3100 down to 1436*>2200 cm⁻¹1.96
TFE ~3657~3442 to 3160~500 cm⁻¹1.51
Isopropanol ~3658~3450~200 cm⁻¹0.76
Ethanol ~3660~3350~310 cm⁻¹0.86

*Note: The extreme red-shift to 1436 cm⁻¹ for HFIP is observed in highly controlled gas-phase fluoride anion complexes, representing a near-proton-transfer state and showcasing the absolute maximum limit of HFIP's donor capability[5][6].

Experimental Protocol: Self-Validating FTIR Measurement

To accurately measure these shifts in a laboratory setting, one cannot simply place neat (pure) liquid HFIP or TFE into an FTIR spectrometer. In pure liquids, adjacent O-H oscillators couple with one another (excitonic coupling), which artificially broadens the spectral envelope and obscures the true dynamics of individual hydrogen bonds[4].

To ensure a self-validating system , we must decouple these oscillators using isotopic dilution and establish a baseline using a concentration gradient.

Step-by-Step Methodology:
  • Isotopic Dilution (Decoupling Oscillators): Prepare a solvent mixture of the target alcohol using a 1:9 ratio of the protonated form (e.g., HFIP-OH) to its deuterated analog (e.g., HFIP-OD). Because the O-D stretch occurs at a vastly different frequency (~2650 cm⁻¹), the O-H oscillators are physically isolated from one another. This prevents excitonic coupling and ensures the observed

    
     band reflects isolated interactions[4].
    
  • Non-Polar Solvation (Establishing the Baseline): Dissolve the isotopically diluted alcohol in a non-interacting, non-polar solvent such as Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄). Begin at a highly dilute concentration (0.01 M). At this concentration, the alcohol exists primarily as free monomers, allowing you to pinpoint the exact Free

    
     baseline (e.g., ~3668 cm⁻¹ for HFIP).
    
  • Concentration Titration: Gradually increase the concentration of the alcohol from 0.01 M to 1.0 M. As concentration increases, the molecules self-associate into dimers, trimers, and bulk networks. You will observe the Free

    
     peak diminish while a new, broader, red-shifted Associated 
    
    
    
    peak emerges. The presence of a clean isosbestic point validates that you are observing a direct two-state transition (Free
    
    
    Bonded).
  • FTIR Acquisition: Use a transmission cell equipped with CaF₂ windows (chosen for their low IR cutoff and UV transparency). Purge the sample chamber with dry N₂ to eliminate atmospheric water vapor interference. Acquire spectra at a resolution of 4 cm⁻¹ with a minimum of 64 scans to ensure a high signal-to-noise ratio.

  • Spectral Deconvolution: Using spectroscopic software, apply a baseline correction and fit the broad H-bonded envelope using mixed Gaussian-Lorentzian functions. Calculate the red-shift (

    
    ) to quantify the interaction strength.
    

Workflow N1 1. Isotopic Dilution (HFIP-OD in HFIP-OH) N2 2. Non-Polar Solvation (Dilute in CCl₄ or CHCl₃) N1->N2 N3 3. FTIR Acquisition (Transmission, 4 cm⁻¹ res) N2->N3 N4 4. Spectral Deconvolution (Isolate νOH from νCH) N3->N4 N5 5. Shift Calculation (ΔνOH = νFree - νBonded) N4->N5

FTIR experimental workflow for isolating O-H stretch frequencies.

Implications for Drug Development

The massive


 red-shifts observed in fluorinated alcohols directly correlate to their utility in the pharmaceutical lab. Because HFIP and TFE are such aggressive H-bond donors, they outcompete the internal hydrogen bonds of folded proteins and aggregated peptides (such as amyloid-

plaques). By donating their highly polarized protons to the peptide backbone carbonyls, they effectively dismantle insoluble aggregates, rendering them soluble for downstream LC-MS analysis or solid-phase peptide synthesis (SPPS) purification. Understanding these spectroscopic parameters allows formulation scientists to rationally select solvent systems based on the required thermodynamic disruption energy of their target compounds.

References

  • Quantifying hexafluoroisopropanol's hydrogen bond donor ability: infrared photodissociation spectroscopy of halide anion HFIP complexes. Chemical Science.[Link]

  • Fast Collective Hydrogen‐Bond Dynamics in Hexafluoroisopropanol Related to its Chemical Activity. Angewandte Chemie International Edition.[Link]

  • Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters. The Journal of Physical Chemistry A.[Link]

  • Infrared Photodissociation Spectroscopy of Fluoride Anion Hexafluoroisopropanol Complexes: Solvation-suppressed Proton Transfer. ChemRxiv. [Link]

Sources

Comparison of enzymatic vs chemical reduction for fluorinated ketones

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of enantiopure fluorinated alcohols is a critical operation in modern pharmaceutical development. The strategic incorporation of a trifluoromethyl (–CF₃) group modulates a drug candidate's pKa, enhances metabolic stability, and improves lipophilicity. However, reducing fluorinated ketones presents unique kinetic and thermodynamic challenges that demand highly specialized catalytic systems.

As a Senior Application Scientist, I have evaluated both transition-metal-catalyzed and enzyme-mediated pathways for these substrates. This guide provides an objective, data-driven comparison of Chemical Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) methodologies, detailing the causality behind experimental choices and providing self-validating protocols for your workflows.

Mechanistic Causality: The "Hydrate Trap"

Before selecting a reduction pathway, one must understand the "Fluorine Effect." Fluorine’s strong electron-withdrawing nature (


) dramatically increases the electrophilicity of the adjacent carbonyl carbon.

In aqueous environments—such as those required for biocatalysis—this extreme electrophilicity drives the thermodynamically favored formation of a gem-diol (hydrate)[1]. Because both metal catalysts and enzymes exclusively reduce the free C=O bond, the dehydration of this gem-diol becomes the rate-limiting step of the entire transformation. Physical organic studies, such as Hammett linear free-energy relationship (LFER) analyses, confirm that while hydride transfer is rate-limiting for standard ketones (positive


-value), the reduction of aryl trifluoromethyl ketones exhibits a negative 

-value, proving that substrate dehydration dictates the reaction velocity[1].

Pathway A: Electrochemically Promoted Chemical Reduction (ATH)

Traditional Noyori-type Asymmetric Transfer Hydrogenation (ATH) relies on Ru(II)-TsDPEN complexes and external bases. However, modern green chemistry has shifted toward electrochemically promoted ATH . In this system, the cathodic reduction of ethanol generates an ethoxylate anion in situ, which acts as a mild, highly controlled electrogenerated base to activate the Ru precatalyst[2]. This prevents catalyst deactivation and side reactions common with harsh external bases.

Self-Validating Experimental Protocol: Ru-ATH of 2,2,2-Trifluoroacetophenone

Causality Check: The use of a precisely controlled electrical current (0.5 F/mol) ensures that the base is generated at a rate matching the catalytic cycle, preventing the base-catalyzed aldol condensation of the substrate[2].

  • System Setup: Assemble an undivided electrolytic cell equipped with a Platinum (Pt) plate anode and a Pt plate cathode (1.5 × 1.5 cm²).

  • Reagent Preparation: Dissolve 2,2,2-trifluoroacetophenone (10 mM) and the chiral precatalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.3 mM, 3 mol%) in 20 mL of an ethanol/acetonitrile mixture (1:1 v/v).

  • Electrolyte Addition: Add tetraethylammonium tetrafluoroborate (Et₄NBF₄, 0.05 M) as the supporting electrolyte.

  • Electrolysis: Apply a constant current of 5 mA at room temperature.

  • In-Process Validation: Monitor the reaction via GC-FID. The reaction is complete when the charge input reaches exactly 0.5 F/mol. If the ketone persists, verify the cell voltage to ensure electrode passivation has not occurred.

  • Workup: Evaporate the solvent, extract with ethyl acetate/water, and purify via silica gel chromatography to yield (R)-α-(trifluoromethyl)benzyl alcohol. Confirm enantiomeric excess (ee) via chiral SFC (Chiralcel OD-H column).

ChemicalATH Precat Ru(II) Precatalyst (Ru-TsDPEN) ActiveCat 16e- Ru Active Catalyst Precat->ActiveCat Base Activation Base Electrogenerated Base (Ethoxylate from EtOH) Base->ActiveCat HydrideCat 18e- Ru-Hydride Complex ActiveCat->HydrideCat + H-Donor (EtOH) TS Outer-Sphere Transition State HydrideCat->TS + Substrate Ketone Fluorinated Ketone Ketone->TS TS->ActiveCat Catalyst Regeneration Product (R)-Fluoroalcohol TS->Product Hydride Transfer

Caption: Catalytic cycle of electrochemically promoted Ru-catalyzed asymmetric transfer hydrogenation.

Pathway B: Biocatalytic Reduction via Ketoreductases

Enzymatic reduction offers exquisite stereochemical fidelity. Wild-type alcohol dehydrogenases (ADHs), such as those from Clostridium acetobutylicum (CaADH) or Lactobacillus brevis (LbADH), possess highly constrained chiral pockets that force a specific facial attack of the hydride from NAD(P)H[1][3]. CaADH, for instance, yields the (S)-stereoisomer with >99% ee, demonstrating remarkable substrate promiscuity while maintaining strict stereocontrol[1].

Self-Validating Experimental Protocol: CaADH Reduction

Causality Check: Because the aqueous buffer drives the fluorinated ketone into its inactive gem-diol form, adding the substrate in a single bolus can lead to apparent enzyme stalling. We validate the active ketone concentration using ¹⁹F NMR prior to enzyme addition, ensuring the dehydration equilibrium is accounted for[1].

  • Buffer Preparation: Prepare 50 mL of potassium phosphate buffer (100 mM, pH 7.0).

  • Cofactor System: Add D-glucose (1.5 equivalents relative to the substrate) and the oxidized cofactor NADP⁺ (0.1 mM, catalytic amount).

  • Enzyme Loading: Introduce Glucose Dehydrogenase (GDH, 10 U/mL) for cofactor recycling, followed by the purified CaADH enzyme (10 U/mL).

  • Substrate Addition: Dissolve 2,2,2-trifluoroacetophenone (50 mM final concentration) in a minimal volume of DMSO (max 5% v/v of total reaction volume) to aid solubility. Add dropwise to the aqueous mixture.

  • Incubation & Validation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Validate the reaction progress by taking 100 µL aliquots, extracting with methyl tert-butyl ether (MTBE), and analyzing via chiral HPLC.

  • Workup: Extract the bulk aqueous phase with MTBE (3 × 50 mL), dry over Na₂SO₄, and evaporate to afford (S)-1-phenyl-2,2,2-trifluoroethanol.

EnzymaticCycle Hydrate gem-Diol Hydrate (Inactive) Ketone Fluorinated Ketone (Active) Hydrate->Ketone Dehydration (Rate-Limiting) KRED CaADH Enzyme Ketone->KRED Binding Alcohol (S)-Fluoroalcohol (Product) KRED->Alcohol Reduction NADP NADP+ KRED->NADP Oxidation GDH GDH Enzyme NADPH NADPH GDH->NADPH Reduction Lactone Gluconolactone GDH->Lactone NADPH->KRED Hydride NADP->GDH Glucose D-Glucose Glucose->GDH

Caption: Biocatalytic reduction workflow featuring rate-limiting dehydration and GDH cofactor recycling.

Comparative Data Analysis

The following table synthesizes the quantitative performance metrics of both methodologies using 2,2,2-trifluoroacetophenone as the benchmark substrate[1][2].

ParameterChemical ATH (Ru-TsDPEN)Enzymatic Reduction (CaADH)
Catalyst / Enzyme RuCl(p-cymene)[(S,S)-TsDPEN]Clostridium acetobutylicum ADH
Hydride Source Ethanol (via Electrogenerated base)NADPH (Recycled via GDH/Glucose)
Yield 96%95%
Enantiomeric Excess (ee) 94% (R-isomer)>99% (S-isomer)
Reaction Medium EtOH / CH₃CNAqueous Phosphate Buffer (pH 7.0)
Rate-Limiting Step Hydride transferKetone hydrate dehydration
Scalability High (Continuous flow/electrolysis)Moderate (Requires cofactor recycling)
Environmental Impact Low (Electro-driven, minimal waste)Very Low (Aqueous, biodegradable)

Strategic Decision Matrix

Choosing between these two robust systems depends entirely on your process constraints:

  • Opt for Chemical ATH when: You are operating at a multi-kilogram scale, require non-aqueous conditions due to downstream processing constraints, or need to rapidly screen a diverse library of sterically hindered fluorinated analogs where enzyme active sites may prove too restrictive.

  • Opt for Biocatalysis when: Absolute enantiopurity (>99% ee) is non-negotiable for clinical APIs, your facility is optimized for aqueous waste streams, or you are targeting specific anti-Prelog stereocenters that are easily accessed via engineered ADH variants[3].

References

1.[2] Title: Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link] 2.[1] Title: A Hammett Study of Clostridium acetobutylicum Alcohol Dehydrogenase (CaADH): An Enzyme with Remarkable Substrate Promiscuity and Utility for Organic Synthesis. Source: Thieme Connect. URL:[Link] 3.[3] Title: Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. Source: PMC (National Institutes of Health). URL:[Link]

Sources

Optical rotation values for pure (S)-1-(2,6-Difluoro-3-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Comparison Guide: Enantiomeric Verification and Optical Rotation Determination for (S)-1-(2,6-Difluoro-3-methylphenyl)ethanol

Executive Summary and Mechanistic Context

In modern pharmaceutical development, chiral building blocks like (S)-1-(2,6-Difluoro-3-methylphenyl)ethanol (CAS: 1173241-01-4) are critical for synthesizing highly specific active pharmaceutical ingredients (APIs), including kinase inhibitors and receptor antagonists [1]. The presence of electron-withdrawing fluorine atoms at the 2,6-positions and an electron-donating methyl group at the 3-position creates a highly specific electronic environment around the chiral center.

While the exact specific rotation


 for this proprietary intermediate is heavily dependent on the solvent matrix and temperature, accurately determining and validating this value is a regulatory necessity. Relying solely on optical rotation is no longer sufficient for Investigational New Drug (IND) submissions. As a Senior Application Scientist, I recommend a self-validating analytical matrix  that compares classical polarimetry against orthogonal techniques like Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares these methodologies and provides a robust, pharmacopeia-compliant protocol for evaluating the optical purity of (S)-1-(2,6-Difluoro-3-methylphenyl)ethanol.

Comparative Analysis of Enantiomeric Purity Techniques

To establish the optical rotation and enantiomeric excess (ee) of (S)-1-(2,6-Difluoro-3-methylphenyl)ethanol, laboratories must choose between bulk property measurements and separation-based techniques. The causality behind choosing one over the other lies in the distinction between chemical purity and enantiomeric purity.

Optical rotation is a composite vector of all chiral molecules in the solution. If an achiral impurity (e.g., residual solvent or unreacted ketone) is present, it lowers the apparent specific rotation, leading to a false assumption of racemization. Conversely, Chiral HPLC separates the (R) and (S) enantiomers, providing a true ratio, but it cannot independently confirm the absolute configuration without a known reference standard.

Table 1: Quantitative Comparison of Analytical Methods for Chiral Ethanols
Analytical MethodPrimary OutputLimit of Detection (LOD)Destructive?Pharmacopeial StandardIdeal Use Case
Polarimetry Specific Rotation

~1-2% (Impurity)NoUSP <781>, EP 2.2.7Routine batch release; bulk optical activity verification.
Chiral HPLC Enantiomeric Excess (% ee)< 0.1%YesUSP <621>Trace enantiomer detection; precise ee quantification.
Chiral NMR Diastereomeric Ratio (dr)~1-5%NoGeneral ChapterAbsolute structural confirmation using chiral solvating agents.

Self-Validating Experimental Protocol: USP <781> Compliant Optical Rotation

To ensure scientific integrity, the following protocol is designed as a self-validating system . By coupling the polarimetric measurement with a subsequent HPLC run of the exact same sample aliquot, we eliminate sample preparation variance and isolate the true specific rotation of the pure (S)-enantiomer.

Phase 1: Instrument Calibration and System Suitability

Causality: The United States Pharmacopeia (USP <781>) mandates strict temperature control and calibration traceability because specific rotation is highly sensitive to thermal expansion of the solvent and conformational shifts of the analyte [2].

  • Power on the polarimeter equipped with a sodium lamp (D-line, 589 nm) or an LED equivalent with a narrow bandpass filter.

  • Allow the internal Peltier temperature control to stabilize the chamber at exactly 20.0 °C (±0.1 °C).

  • Calibrate the instrument using a NIST-traceable quartz control plate [3]. The observed rotation must fall within ±0.01° of the certified value.

Phase 2: Sample Preparation
  • Accurately weigh 1.000 g of pure (S)-1-(2,6-Difluoro-3-methylphenyl)ethanol on a calibrated analytical balance (0.01 mg precision).

  • Transfer the compound quantitatively to a 10.00 mL Class A volumetric flask.

  • Dissolve and dilute to the mark with HPLC-grade Methanol (or Chloroform, depending on the reference standard matrix).

  • Invert the flask 10 times to ensure a homogeneous solution (

    
    ).
    
Phase 3: Polarimetric Measurement
  • Rinse a clean, dry 100 mm (1.00 dm) polarimeter cell three times with the blank solvent (Methanol).

  • Fill the cell with the blank solvent, ensuring no air bubbles are trapped in the light path. Zero the instrument.

  • Empty the cell, rinse it twice with the sample solution, and fill it with the sample.

  • Record the observed rotation (

    
    ) at 20.0 °C. Take the average of 5 replicate readings.
    
  • Calculation: Calculate the specific rotation using the formula:

    
    
    (Where 
    
    
    
    is observed rotation,
    
    
    is concentration in g/mL, and
    
    
    is path length in dm).
Phase 4: Orthogonal Validation (The Causality Check)
  • Extract 100 µL of the exact solution used in Phase 3 and dilute it to 1 mL with Hexane/Isopropanol (90:10 v/v).

  • Inject onto a Chiralcel OD-H HPLC column (Flow rate: 1.0 mL/min, UV detection: 254 nm).

  • Logic Gate: If the HPLC yields >99.5% ee, the

    
     calculated in Phase 3 is validated as the true specific rotation of the pure (S)-enantiomer. If the ee is high but the 
    
    
    
    is lower than historical literature, the sample contains an achiral impurity, necessitating GC-MS or quantitative NMR analysis.

Workflow Visualization

The following diagram illustrates the self-validating logic workflow required to definitively prove the enantiomeric purity of (S)-1-(2,6-Difluoro-3-methylphenyl)ethanol.

G Start Pure (S)-1-(2,6-Difluoro- 3-methylphenyl)ethanol Sub1 USP <781> Polarimetry (Bulk Optical Rotation) Start->Sub1 Sub2 Chiral HPLC (Enantiomeric Excess) Start->Sub2 Sub3 Chiral NMR (Absolute Configuration) Start->Sub3 Decision Data Concordance Check (Self-Validating System) Sub1->Decision [alpha]_D value Sub2->Decision % ee Sub3->Decision Structural ID Pass Validated (S)-Enantiomer Ready for API Synthesis Decision->Pass Match Fail Investigate Impurities/ Racemization Decision->Fail Discrepancy

Caption: Orthogonal validation workflow for chiral purity, ensuring polarimetric data is cross-verified.

Conclusion

For complex fluorinated chiral building blocks like (S)-1-(2,6-Difluoro-3-methylphenyl)ethanol, relying on a single analytical node is a critical point of failure. By pairing the standardized USP <781> polarimetry protocol with orthogonal Chiral HPLC, laboratories create a self-validating data package. This ensures that the measured optical rotation accurately reflects the enantiomeric state of the molecule, free from the confounding variables of achiral impurities or solvent interactions.

References

  • Rudolph Research Analytical. (2025). Polarimeter Requirements for the Pharmaceutical Industry. Retrieved from[Link]

A Comparative Guide to the Structural Elucidation of 1-(2,6-Difluoro-3-methylphenyl)ethanol Derivatives: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. This foundational knowledge underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of intellectual property. Fluorinated scaffolds, such as the 1-(2,6-difluoro-3-methylphenyl)ethanol backbone, are of particular interest due to the unique electronic properties conferred by fluorine, which can enhance metabolic stability, binding affinity, and bioavailability.

This guide provides a senior application scientist's perspective on the structural characterization of this important class of molecules. We will delve into the gold standard—single-crystal X-ray crystallography—and provide a comparative analysis with powerful alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Our focus is not just on the "what" but the "why," offering insights into the causal relationships behind experimental choices to ensure robust and reliable structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passed through a high-quality crystal, we can generate a precise three-dimensional map of electron density, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.

Table 1: Representative Crystallographic Data for a Fluorinated Diphenidine Derivative

ParameterValueSignificance
Chemical FormulaC₁₆H₁₈F₂N⁺·Cl⁻Confirms the elemental composition of the crystallized molecule.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/nDefines the symmetry elements within the unit cell.
a, b, c (Å)10.123, 15.456, 10.345Dimensions of the unit cell.
α, β, γ (°)90, 98.76, 90Angles of the unit cell.
Volume (ų)1598.7Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Resolution (Å)0.85The level of detail observed in the electron density map. Lower values are better.

Note: Data is illustrative and based on a representative structure containing the 2,6-difluorophenyl moiety.

Experimental Workflow: From Powder to Structure

The journey to a crystal structure is a multi-step process that demands patience and precision. The quality of the final structure is intrinsically linked to the quality of the crystal.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent Solvent Selection Purification->Solvent Growth Slow Evaporation / Vapor Diffusion Solvent->Growth Mount Crystal Mounting Growth->Mount Diffraction X-ray Diffraction Mount->Diffraction Processing Data Processing Diffraction->Processing Refinement Structure Solution & Refinement Processing->Refinement CIF CIF Refinement->CIF CIF File Generation

Figure 1: Experimental workflow for single-crystal X-ray crystallography.
In-Depth Experimental Protocol: Crystal Growth

The critical, and often most challenging, step is growing a single crystal of sufficient size and quality. The choice of solvent and crystallization technique is paramount and often requires empirical screening.

Objective: To grow single crystals of a 1-(2,6-Difluoro-3-methylphenyl)ethanol derivative suitable for SC-XRD.

Materials:

  • Purified 1-(2,6-Difluoro-3-methylphenyl)ethanol derivative (20-50 mg)

  • Screening solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane)

  • Small, clean glass vials with screw caps

Method 1: Slow Solvent Evaporation [1][2]

  • Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent in a clean vial. The solution should be close to saturation. Gentle warming can aid dissolution.

  • Filtration: Filter the solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle or loosely screw on the cap. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Observation: Monitor for the formation of well-defined single crystals.

Method 2: Vapor Diffusion [3]

  • Solution Preparation: Dissolve the compound in a small volume of a relatively non-volatile solvent in which it is highly soluble.

  • Setup: Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.

  • Diffusion: The anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility.

  • Crystallization: As the solution becomes supersaturated, crystals will begin to form.

Causality in Protocol:

  • Purity is paramount: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[1]

  • Slow is better: Rapid crystallization leads to the formation of many small crystals or an amorphous powder. Slow, controlled growth allows for the formation of a well-ordered, single crystal lattice.[2]

  • Vibration-free environment: Mechanical disturbances can disrupt the delicate process of crystal lattice formation, leading to smaller or lower-quality crystals.[1]

Alternative and Complementary Analytical Techniques

While SC-XRD provides the definitive solid-state structure, it is not always feasible to obtain suitable crystals. Moreover, it provides a static picture of the molecule. In drug development, understanding the molecule's structure and behavior in solution is often equally important. Here, we compare SC-XRD with two powerful alternatives: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Table 2: Comparison of Key Analytical Techniques for Structural Elucidation

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle X-ray diffraction by a crystal latticeNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)Solution or solid-stateGas phase (from solid or liquid)
Information Provided 3D atomic coordinates, bond lengths/angles, stereochemistry, packingConnectivity, stereochemistry, conformation in solution, dynamicsMolecular weight, elemental formula, fragmentation patterns
Strengths Unambiguous 3D structure, "gold standard"Provides data on solution-state structure and dynamics, non-destructiveHigh sensitivity, accurate mass determination, impurity profiling
Limitations Requires high-quality single crystals, provides a static pictureCan be complex to interpret for large molecules, lower resolution than XRDDoes not directly provide 3D structure, can be destructive
Typical Sample Amount < 1 mg1-10 mgng to µg
Experiment Time Hours to daysMinutes to hoursMinutes
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[4][5] For fluorinated compounds like 1-(2,6-Difluoro-3-methylphenyl)ethanol derivatives, ¹⁹F NMR is an exceptionally valuable technique due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift range.[6][7]

Key NMR Experiments for Structural Elucidation:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ¹⁹F NMR: Directly observes the fluorine atoms, providing insights into their electronic environment.[8][9]

  • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms, allowing for the complete assembly of the molecular structure.

  • NOESY: Provides information on through-space interactions, which can help determine the molecule's conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10][11][12] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, confirming its molecular formula. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the fragments, which can provide valuable information about its structure.[13]

Applications in Drug Development:

  • Confirmation of Molecular Weight: A primary and crucial step in characterization.

  • Impurity Profiling: Detecting and identifying low-level impurities is critical for regulatory submissions.[11]

  • Metabolite Identification: Understanding how a drug is metabolized is a key part of preclinical development.[10]

Decision-Making Framework: Choosing the Right Technique

The choice of analytical technique depends on the stage of research and the specific questions being asked.

Analytical Technique Decision Tree Start Need Structural Information Q1 Need definitive 3D structure in solid state? Start->Q1 XRD Pursue Single-Crystal X-ray Crystallography Q1->XRD Yes Q3 Need solution-state structure and dynamics? Q1->Q3 No Q2 Can you grow high-quality crystals? XRD->Q2 XRD_Success Obtain 'Gold Standard' Structure Q2->XRD_Success Yes Alt_Techniques Use Alternative Techniques Q2->Alt_Techniques No Alt_Techniques->Q3 NMR Utilize NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Q3->NMR Yes Q4 Need to confirm molecular weight and formula? Q3->Q4 No NMR->Q4 MS Use High-Resolution Mass Spectrometry Q4->MS Yes Combined_Analysis Combine NMR and MS for comprehensive characterization Q4->Combined_Analysis No MS->Combined_Analysis

Sources

Safety Operating Guide

1-(2,6-Difluoro-3-methylphenyl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directive

Do not dispose of 1-(2,6-Difluoro-3-methylphenyl)ethanol down the drain. This compound is a halogenated organic (fluorinated). It requires strict segregation from non-halogenated solvents to prevent the generation of hydrofluoric acid (HF) during standard incineration and to comply with RCRA/EPA regulations (or local equivalents).

Disposal Classification: Halogenated Organic Waste Primary Hazard: Irritant (Skin/Eye/Respiratory), Combustible Liquid. CAS Number: 1173241-01-4[1][2]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the chemical identity to ensure the waste stream is coded correctly.[3] Mislabeling fluorinated compounds as "general organics" can damage incinerator scrubbers due to HF formation.

PropertyDataOperational Implication
Chemical Name 1-(2,6-Difluoro-3-methylphenyl)ethanolOfficial manifest name.
CAS Number 1173241-01-4Use for waste inventory tracking.
Molecular Formula C₉H₁₀F₂OFluorine content dictates "Halogenated" status.
Hazard Class Irritant (H315, H319, H335)PPE (Gloves, Goggles) required during transfer.
Flash Point ~90-100°C (Estimated)Classify as Combustible Liquid . Keep away from oxidizers.[4][5][6][7]
Waste Code Halogenated Organic CRITICAL: Do not mix with acetone/ethanol waste streams.

Pre-Disposal Handling & Segregation

The Scientist’s Insight (Why this matters): In my experience, the most common compliance failure in drug discovery labs is "bulk dumping." Researchers often pour this fluorinated alcohol into the general "Organic Waste" carboy.

  • The Consequence: When general organics are incinerated, they are often burned at lower temperatures without aggressive acid scrubbing. If this fluorinated compound is present, it releases hydrogen fluoride (HF) gas, which corrodes the incinerator stack and violates emissions permits.

  • The Fix: You must segregate this into the Halogenated waste stream.

Segregation Protocol
  • Isolate the Stream: Dedicate a specific waste container labeled "Halogenated Solvents."

  • Compatibility Check: Ensure no strong bases (e.g., Sodium Hydroxide) or strong oxidizers (e.g., Nitric Acid) are present in the waste container. Fluorinated alcohols are generally stable but can react exothermically with strong electrophiles or oxidizers.

  • Labeling: The label must explicitly state "Contains Fluorinated Organics."

Step-by-Step Disposal Workflow

This protocol ensures a self-validating chain of custody from bench to pickup.

Phase A: Collection & Packaging
  • Select Container: Use an Amber Glass bottle (preferred for small volumes) or a High-Density Polyethylene (HDPE) carboy.

    • Validation: Check the container for physical integrity.[4] Do not use metal cans if the waste is acidic.

  • Transfer:

    • Perform all transfers inside a fume hood .

    • Use a funnel to prevent spills on the container threads.

  • Labeling:

    • Attach a hazardous waste tag immediately.[8]

    • Constituents: List "1-(2,6-Difluoro-3-methylphenyl)ethanol" and its approximate percentage (e.g., "5% in Dichloromethane" or "95% Pure").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase B: Waste Accumulation Area
  • Secondary Containment: Place the bottle in a secondary tray (polypropylene) to capture potential leaks.

  • Cap Management: Keep the cap tightly closed when not actively adding waste. (Open caps are a top EPA citation).

  • Time Limit: Do not store for >90 days (standard US RCRA limit for satellite accumulation areas).

Phase C: Final Handoff
  • Request Pickup: Contact your EHS (Environmental Health & Safety) department or licensed waste contractor (e.g., Veolia, Clean Harbors).

  • Manifest Declaration: Explicitly declare the halogen content.

    • Note: Disposal costs for halogenated waste are typically 2-3x higher than non-halogenated.[8] Accurate declaration prevents retroactive fines.

Emergency Spill Procedures

If a spill occurs (>100 mL) outside a fume hood:

  • Evacuate: Clear the immediate area. Vapor causes respiratory irritation.

  • PPE Up: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Contain: Surround the spill with vermiculite or chem-sorb pads. Do not use paper towels (combustible).

  • Clean: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Halogenated Organics."

  • Decontaminate: Wash the surface with a soap/water solution.

Visual Disposal Logic

The following diagram illustrates the critical decision-making process to prevent cross-contamination of waste streams.

DisposalWorkflow Start Waste Generation: 1-(2,6-Difluoro-3-methylphenyl)ethanol CheckType Is it mixed with other solvents? Start->CheckType AnalyzeMix Analyze Mixture Composition CheckType->AnalyzeMix Mixture SegregateHalo ACTION: Segregate into HALOGENATED Waste Stream CheckType->SegregateHalo Pure Compound HalogenatedPath Mixture contains: DCM, Chloroform, or >1% Halogens AnalyzeMix->HalogenatedPath NonHaloPath Mixture contains ONLY: Methanol, Acetone, Ethyl Acetate AnalyzeMix->NonHaloPath HalogenatedPath->SegregateHalo Mistake STOP: Adding Fluorinated compound to Non-Halo stream is PROHIBITED NonHaloPath->Mistake Contamination Risk Labeling Label: 'Halogenated Organic Waste' List: Fluorinated Alcohol SegregateHalo->Labeling Mistake->SegregateHalo Corrective Action Pickup Schedule EHS/Contractor Pickup (High Temp Incineration) Labeling->Pickup

Figure 1: Decision logic for segregating fluorinated organic waste. Note that even if mixed with non-halogenated solvents, the presence of the fluorine atom mandates the "Halogenated" disposal route.

References

  • Sigma-Aldrich. (n.d.). Product SDS: 1-(2,6-Difluoro-3-methylphenyl)ethanol (CAS 1173241-01-4).[1][2] Retrieved from

  • Cornell University EHS. (2023). Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet Template for Fluorinated Alcohols. Retrieved from

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 1-(2,6-Difluoro-3-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, fluorinated compounds play a pivotal role due to their unique physicochemical properties that can enhance metabolic stability and binding affinity. 1-(2,6-Difluoro-3-methylphenyl)ethanol, a substituted aromatic alcohol, represents such a compound where a comprehensive understanding of its safe handling is paramount. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE) when working with this and structurally similar compounds, ensuring the well-being of our most valuable asset: our scientists.

Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "What"

The Occupational Safety and Health Administration (OSHA) mandates a formal hazard assessment and the implementation of a Chemical Hygiene Plan (CHP) for all laboratory work involving hazardous chemicals.[3][4][5] This plan is the cornerstone of laboratory safety and dictates the specific control measures, including PPE, required for each procedure.

Key Principles of Risk Assessment:

  • Route of Exposure: The primary routes of exposure for a liquid compound like this are skin contact, eye contact, and inhalation of vapors.[6]

  • Nature of the Operation: The risk level escalates with the scale of the reaction, the potential for aerosol generation (e.g., during heating, sonicating, or transferring), and the duration of the procedure.

  • Individual Susceptibility: Pre-existing skin conditions or respiratory sensitivities can increase an individual's risk.

The following table outlines a risk assessment matrix that can be adapted for various laboratory procedures involving 1-(2,6-Difluoro-3-methylphenyl)ethanol.

Risk Level Example Activities Potential for Exposure
Low - Weighing small quantities in a ventilated balance enclosure- Preparing dilute solutions in a fume hoodMinimal skin contact, low vapor concentration
Medium - Synthesis and work-up procedures (e.g., extraction, filtration)- Column chromatographyPotential for splashes and moderate vapor concentration
High - Large-scale reactions (>5g)- Distillation or reactions at elevated temperatures- Handling of the neat compound outside of a fume hoodSignificant risk of splashes and high vapor concentration
Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as fume hoods and ventilated enclosures, are the primary means of exposure control. PPE should be considered the final barrier between the researcher and the chemical hazard.[7][8][9]

Chemical splash goggles are the minimum requirement for eye protection whenever handling 1-(2,6-Difluoro-3-methylphenyl)ethanol in liquid form.[10] For procedures with a higher risk of splashing, such as when transferring large volumes or working with reactions under pressure, a face shield worn over chemical splash goggles is essential.[7] Standard safety glasses do not provide adequate protection against chemical splashes.[10]

  • Gloves: The choice of glove material is critical. Nitrile gloves are a common and generally suitable choice for incidental contact with many organic solvents and chemicals.[7][11] However, for prolonged contact or when handling the neat compound, it is advisable to consult the glove manufacturer's chemical resistance guide. Double-gloving can provide an additional layer of protection, especially during high-risk procedures. Always inspect gloves for any signs of degradation or perforation before and during use.

  • Laboratory Coat: A flame-resistant lab coat is recommended, especially if flammable solvents are being used in the same procedure.[9][10] The lab coat should have long sleeves and be fully buttoned to provide maximum coverage.

  • Additional Protective Clothing: For large-scale operations or situations with a high risk of spillage, a chemical-resistant apron worn over the lab coat is recommended.[11] Full-body protective suits may be necessary in the event of a large spill or for emergency response.[7]

All work with 1-(2,6-Difluoro-3-methylphenyl)ethanol that has the potential to generate vapors should be conducted in a certified chemical fume hood.[12] If a fume hood is not available or if there is a risk of exceeding the occupational exposure limit (if one were established), respiratory protection would be necessary. In such a scenario, a respirator with an organic vapor cartridge would be appropriate.[13] The use of respirators requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[5]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Hazard & Risk Assessment cluster_1 PPE Selection cluster_2 Operational & Disposal Plan Start Start: Handling 1-(2,6-Difluoro-3-methylphenyl)ethanol Assess_Procedure Assess the experimental procedure (scale, temperature, duration) Start->Assess_Procedure Assess_Properties Review known and analogous compound properties Assess_Procedure->Assess_Properties Determine_Risk Determine Risk Level (Low, Medium, High) Assess_Properties->Determine_Risk Risk_Level Risk Level? Determine_Risk->Risk_Level Low_Risk Low Risk: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat Risk_Level->Low_Risk Low Medium_Risk Medium Risk: - Chemical Splash Goggles - Nitrile Gloves (Double-gloved) - Lab Coat - Work in Fume Hood Risk_Level->Medium_Risk Medium High_Risk High Risk: - Face Shield over Goggles - Chemical Resistant Gloves - Lab Coat + Apron - Work in Fume Hood - Consider Respiratory Protection Risk_Level->High_Risk High Perform_Experiment Perform Experiment Low_Risk->Perform_Experiment Medium_Risk->Perform_Experiment High_Risk->Perform_Experiment Decontaminate Decontaminate work area and non-disposable PPE Perform_Experiment->Decontaminate Dispose_Waste Dispose of contaminated PPE and chemical waste according to institutional guidelines Decontaminate->Dispose_Waste

PPE Selection Workflow for Handling 1-(2,6-Difluoro-3-methylphenyl)ethanol
Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond the use of PPE. A comprehensive plan includes procedures for the entire lifecycle of the chemical in the laboratory.

For any work involving 1-(2,6-Difluoro-3-methylphenyl)ethanol, a written SOP should be developed.[4][14] This document should detail the specific steps of the procedure, the identified hazards, the required PPE, and emergency procedures. All personnel involved in the work must be trained on the SOP before beginning the experiment.

  • Decontamination: Upon completion of work, all surfaces and reusable equipment should be decontaminated. Disposable PPE, such as gloves, should be removed in a manner that avoids skin contact with the contaminated exterior and disposed of immediately.

  • Waste Disposal: All waste containing 1-(2,6-Difluoro-3-methylphenyl)ethanol, including contaminated solvents, reaction mixtures, and disposable PPE, must be collected in a properly labeled, sealed waste container. As a fluorinated organic compound, it is crucial to follow your institution's specific guidelines for hazardous waste disposal.[15] Incineration by a licensed hazardous waste disposal company is a common method for the disposal of such compounds.

The following diagram outlines the key steps in the operational and disposal plan.

Operational_Disposal_Plan Start Start: Experiment with 1-(2,6-Difluoro-3-methylphenyl)ethanol Develop_SOP Develop & Review SOP Start->Develop_SOP Gather_Materials Gather all necessary materials and PPE Develop_SOP->Gather_Materials Perform_Work Perform work in designated area (e.g., Fume Hood) Gather_Materials->Perform_Work Post_Work_Decontamination Decontaminate work surfaces and reusable equipment Perform_Work->Post_Work_Decontamination Segregate_Waste Segregate and label all hazardous waste Post_Work_Decontamination->Segregate_Waste Dispose_Waste Arrange for proper disposal of hazardous waste Segregate_Waste->Dispose_Waste End End of Procedure Dispose_Waste->End

Operational and Disposal Workflow

By adhering to these principles of hazard assessment, diligent PPE selection, and comprehensive operational planning, researchers can confidently and safely work with 1-(2,6-Difluoro-3-methylphenyl)ethanol and other novel compounds, fostering a culture of safety and scientific excellence.

References

  • University of California, Riverside Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • University of California, Santa Barbara. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Retrieved from [Link]

  • Daikin Chemicals. (2019, September 26). SAFETY DATA SHEET: FLUOROALCOHOL N1. Retrieved from [Link]

  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved from [Link]

  • Columbia University. (n.d.). CHEMICAL Hygiene plan. Retrieved from [Link]

  • Florida State University. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). appendix 6. toxicological data for class 3 solvents. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,3-Difluoro-6-methylphenyl)ethanone. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Fluorine Safety. Retrieved from [Link]

  • European Medicines Agency. (2018, October 19). ICH guideline Q3C (R6) on impurities – support document 3: toxicological data for class 3 solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Methylphenyl)ethanol. Retrieved from [Link]

  • Maticevic, M. M., & Soldo, A. (2012). TOXIC ALCOHOLS: ALIPHATIC SATURATED ALCOHOLS. Arhiv za higijenu rada i toksikologiju, 63(4), 513-524.
  • Life in the Fast Lane. (2024, December 18). Methanol Toxicity. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.